molecular formula C15H29BrO6 B1667894 Br-PEG4-C2-Boc

Br-PEG4-C2-Boc

カタログ番号: B1667894
分子量: 385.29 g/mol
InChIキー: WLKHUFASPMJBHB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bromo-PEG4-t-butyl ester is a PEG derivative containing a bromide group and a t-butyl protected carboxyl group. The bromide (Br) is a very good leaving group for nucleophilic substitution reactions. The t-butyl protected carboxyl group can be deprotected under acidic conditions.

特性

IUPAC Name

tert-butyl 3-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29BrO6/c1-15(2,3)22-14(17)4-6-18-8-10-20-12-13-21-11-9-19-7-5-16/h4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKHUFASPMJBHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29BrO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Br-PEG4-C2-Boc: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Br-PEG4-C2-Boc, with the systematic name tert-butyl (1-bromo-2,5,8,11-tetraoxatridecan-13-yl)carbamate, is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and proteomics. This molecule incorporates a terminal bromide, a tetraethylene glycol (PEG4) spacer, and a tert-butyloxycarbonyl (Boc) protected amine. The strategic placement of these functional groups allows for a sequential and controlled conjugation of different molecular entities. The bromide serves as a reactive handle for nucleophilic substitution, while the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for subsequent reactions. The hydrophilic PEG4 spacer enhances aqueous solubility and can reduce the immunogenicity of the resulting conjugate. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of this compound, complete with detailed experimental protocols and reaction workflows.

Chemical Structure and Physicochemical Properties

This compound is a well-defined, monodisperse PEG linker. Its structure is characterized by a bromo-terminated alkyl chain connected to a Boc-protected aminoethyl group via a tetraethylene glycol spacer.

Chemical Structure:

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1392499-32-9[1]
Molecular Formula C₁₅H₃₀BrNO₆[1]
Molecular Weight 400.31 g/mol [1]
Appearance Colorless to light yellow oil or liquid
Purity Typically ≥95%[1]
Solubility Soluble in DCM, DMF, Acetone
Storage Conditions Store at -20°C, keep in dry and avoid sunlight[1]

Core Applications

The bifunctional nature of this compound makes it a versatile tool in the construction of complex biomolecules, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

  • PROTAC Synthesis: PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. This compound serves as a linker to connect the target protein ligand and the E3 ligase ligand. The PEG4 spacer provides the necessary length and flexibility for the formation of a productive ternary complex.

  • ADC Linker Chemistry: In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen. This compound can be used to conjugate the drug to the antibody. The hydrophilic PEG spacer can improve the pharmacokinetic profile of the ADC by increasing its solubility and shielding it from proteolytic degradation.

Experimental Protocols

The utility of this compound lies in two primary chemical transformations: nucleophilic substitution at the bromide terminus and deprotection of the Boc-protected amine.

Nucleophilic Substitution of the Bromide

The bromide group is an excellent leaving group, readily displaced by various nucleophiles such as amines, thiols, and phenoxides. This reaction is typically performed in a polar aprotic solvent in the presence of a non-nucleophilic base.

General Workflow for Nucleophilic Substitution:

G start Dissolve this compound and Nucleophile in DMF/DMSO base Add non-nucleophilic base (e.g., DIPEA, K2CO3) start->base reaction Stir at specified temperature (e.g., RT to 80°C) base->reaction monitor Monitor reaction progress (TLC or LC-MS) reaction->monitor workup Aqueous workup and extraction with organic solvent monitor->workup Upon completion purify Purify by column chromatography workup->purify product Characterize the product (NMR, MS) purify->product

Caption: General workflow for the nucleophilic substitution of this compound.

Detailed Protocol: Reaction with an Amine Nucleophile (e.g., Aniline)

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and aniline (1.2 equivalents) in anhydrous dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 equivalents) or diisopropylethylamine (DIPEA, 2.0 equivalents) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 60-80°C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Boc Deprotection

The Boc protecting group is stable to a wide range of reaction conditions but can be efficiently removed under acidic conditions to yield the free amine. The two most common methods for Boc deprotection are treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in 1,4-dioxane.

General Workflow for Boc Deprotection:

G start Dissolve Boc-protected compound in appropriate solvent (DCM or Dioxane) acid Add acid (TFA or HCl solution) start->acid reaction Stir at room temperature acid->reaction monitor Monitor reaction progress (TLC or LC-MS) reaction->monitor removal Remove solvent and excess acid under reduced pressure monitor->removal Upon completion product Obtain the amine salt (TFA or HCl salt) removal->product

References

The Strategic Application of Br-PEG4-C2-Boc in Targeted Protein Degradation and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving fields of chemical biology and drug discovery, the precise manipulation of cellular processes is paramount. One of the most significant recent advancements is the development of technologies for targeted protein degradation and antibody-drug conjugates (ADCs). Central to the success of these modalities is the rational design of bifunctional molecules capable of bringing two distinct proteins or a protein and a therapeutic payload into close proximity. The linker connecting these two entities is a critical determinant of the final molecule's efficacy, pharmacokinetics, and overall success. This technical guide provides a comprehensive overview of Br-PEG4-C2-Boc, a versatile heterobifunctional linker, and its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and ADCs.

This compound is a molecule featuring a bromo group, a tetraethylene glycol (PEG4) spacer, a two-carbon (C2) alkyl chain, and a Boc-protected amine. Each of these components serves a distinct and crucial function. The bromo group acts as a reactive handle for nucleophilic substitution, allowing for the attachment of one of the binding moieties. The PEG4 spacer enhances aqueous solubility, a common challenge with large, complex molecules like PROTACs, and provides a flexible and optimal length to span the distance between the target protein and the E3 ligase or between the antibody and the cytotoxic drug.[1][2][3] The Boc (tert-butyloxycarbonyl) group is a widely used protecting group for the amine functionality, which can be selectively removed under acidic conditions to allow for the subsequent conjugation of the second binding element.[4][5][6]

Core Application in PROTAC Technology

PROTACs are innovative heterobifunctional molecules that co-opt the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[7][] They consist of two ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[7][] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2]

The linker is not merely a passive spacer but plays a pivotal role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[1][3][7] The length and composition of the linker, such as the PEG4 chain in this compound, are critical for optimizing the spatial orientation of the POI and the E3 ligase.[1][3]

Quantitative Impact of PEG Linker Length on PROTAC Efficacy

The optimization of the linker length is a crucial step in PROTAC design. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while a linker that is too long can result in a non-productive complex where ubiquitination is inefficient.[1][3] The following table summarizes key in vitro performance indicators for a series of PROTACs targeting the BRD4 protein, illustrating the impact of varying PEG linker lengths. A PEG4 linker demonstrated the optimal balance of potency and efficacy in this specific context.[1]

PROTAC CompoundLinker CompositionDC50 (nM) [a]Dmax (%) [b]Cell Permeability (PAMPA, Pe x 10⁻⁶ cm/s) [c]
PROTAC-PEG33 PEG units45853.5
PROTAC-PEG4 4 PEG units 15 >95 4.2
PROTAC-PEG55 PEG units30903.8
PROTAC-PEG66 PEG units75803.1

Data Footnotes: [a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein (BRD4) in MV4-11 cells after 24 hours of treatment.[1] [b] Dmax: The maximum percentage of target protein degradation achieved.[1] [c] Cell Permeability: Assessed using the Parallel Artificial Membrane Permeability Assay (PAMPA).[1]

Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the PROTAC-mediated protein degradation pathway and a general experimental workflow for the synthesis and evaluation of a PROTAC utilizing a this compound linker.

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC (e.g., using this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex recruits Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI facilitates ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome targeted for degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides degrades

PROTAC-mediated protein degradation pathway.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Start Start: this compound Linker Step1 Step 1: Nucleophilic Substitution Attach POI ligand to the bromo group Start->Step1 Intermediate1 Intermediate: POI-Ligand-PEG4-C2-Boc Step1->Intermediate1 Step2 Step 2: Boc Deprotection Remove Boc group with acid (e.g., TFA) Intermediate1->Step2 Intermediate2 Intermediate: POI-Ligand-PEG4-C2-NH2 Step2->Intermediate2 Step3 Step 3: Amide Coupling Attach E3 Ligase ligand Intermediate2->Step3 Final_PROTAC Final PROTAC Molecule Step3->Final_PROTAC Cell_Treatment Treat cells with PROTAC Final_PROTAC->Cell_Treatment Western_Blot Western Blot Analysis (Quantify POI levels) Cell_Treatment->Western_Blot Viability_Assay Cell Viability Assay (Determine IC50) Cell_Treatment->Viability_Assay Data_Analysis Data Analysis (Calculate DC50 and Dmax) Western_Blot->Data_Analysis

General workflow for PROTAC synthesis and evaluation.

Detailed Experimental Protocols

The successful synthesis and evaluation of a PROTAC requires a series of well-defined chemical and biological procedures. The following protocols provide a general framework for the utilization of a this compound linker.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a two-step process: 1) nucleophilic substitution to attach the first ligand, and 2) Boc deprotection followed by amide coupling to attach the second ligand.

Part A: Nucleophilic Substitution with the Bromo Group

  • Materials:

    • This compound

    • Ligand for POI or E3 ligase with a nucleophilic group (e.g., an amine or phenol)

    • A non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA)

    • Anhydrous solvent (e.g., Dimethylformamide - DMF or Dimethyl sulfoxide - DMSO)

  • Procedure:

    • Dissolve the ligand (1 equivalent) in anhydrous DMF.

    • Add this compound (1.2 equivalents) and DIPEA (3 equivalents) to the solution.

    • Stir the reaction mixture at 50-80 °C for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the reaction is complete, cool the mixture to room temperature and dilute with water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.

Part B: Boc Deprotection and Amide Coupling

  • Materials:

    • Boc-protected intermediate from Part A

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Second ligand with a carboxylic acid group

    • Coupling reagents (e.g., HATU, HBTU)

    • DIPEA

    • Anhydrous DMF

  • Procedure (Boc Deprotection):

    • Dissolve the Boc-protected intermediate in DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add TFA to a final concentration of 20-50% (v/v).[4][5]

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.[4][6]

    • Monitor the reaction by LC-MS until the starting material is consumed (typically 1-2 hours).[4][6]

    • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. The resulting TFA salt of the deprotected amine can often be used directly.[4][6]

  • Procedure (Amide Coupling):

    • Dissolve the second ligand (with a carboxylic acid) in anhydrous DMF.

    • Add coupling reagent (e.g., HATU, 1.2 equivalents) and DIPEA (3 equivalents). Stir for 5 minutes to activate the carboxylic acid.

    • Add a solution of the deprotected amine intermediate (1 equivalent) in DMF to the activated acid mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC).

    • Characterize the purified PROTAC by Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry.

Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot

This is a fundamental assay to quantify the reduction in the level of the target protein following PROTAC treatment.[9]

  • Materials:

    • Cultured cells expressing the target protein

    • PROTAC stock solution (in DMSO)

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels, running buffer, and transfer buffer

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

  • Procedure:

    • Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control (DMSO).

    • Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them with lysis buffer.[2] Centrifuge the lysates to pellet cell debris and collect the supernatant.[2] Determine the protein concentration of each lysate using a BCA assay.[2]

    • SDS-PAGE and Western Blotting: Normalize the protein lysates to the same concentration and prepare them for SDS-PAGE.[2] Load equal amounts of protein per lane and run the SDS-PAGE gel.[2] Transfer the separated proteins to a PVDF membrane.[2] Block the membrane with blocking buffer for 1 hour at room temperature.[2]

    • Antibody Incubation: Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[10] Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10] Repeat the process for the loading control antibody.

    • Detection and Analysis: Wash the membrane and apply the chemiluminescent substrate.[10] Capture the chemiluminescent signal using an imaging system.[10] Quantify the band intensities using densitometry software.[9][10] Normalize the target protein band intensity to the loading control.[9] Calculate the percentage of protein degradation relative to the vehicle-treated control and plot the results to determine DC50 and Dmax values.[9]

Application in Antibody-Drug Conjugates (ADCs)

While the primary focus has been on PROTACs, the principles of using this compound as a linker are also applicable to the synthesis of ADCs. In this context, the linker connects a potent cytotoxic drug to a monoclonal antibody. The Boc-protected amine allows for a controlled, sequential conjugation process, which is critical for achieving a defined drug-to-antibody ratio (DAR), a key parameter for ADC efficacy and safety. The general workflow involves activating a Boc-PEG-acid derivative, conjugating it to the antibody, deprotecting the Boc group, and then conjugating the cytotoxic drug.[11]

Conclusion

This compound and related heterobifunctional PEG linkers are indispensable tools in modern drug discovery and chemical biology. Their well-defined structure, which includes a reactive bromo group, a solubilizing PEG4 spacer, and a versatile Boc-protected amine, provides a robust platform for the systematic and controlled synthesis of complex molecules like PROTACs and ADCs. The data clearly indicates that the linker is not a passive component; its length and composition are critical variables that must be empirically optimized to achieve the desired biological activity. The detailed protocols and conceptual frameworks provided in this guide are intended to equip researchers with the knowledge to effectively utilize these powerful linkers in their pursuit of novel therapeutics.

References

An In-depth Technical Guide to Br-PEG4-C2-Boc: A Heterobifunctional Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, Br-PEG4-C2-Boc. This molecule is a cornerstone in the synthesis of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its unique structure, featuring a bromo group, a polyethylene glycol (PEG) spacer, and a Boc-protected amine, offers researchers a versatile tool for conjugating different molecular entities. This guide will delve into the core physicochemical properties, detailed experimental protocols for its application, and logical workflows for the synthesis of advanced drug conjugates.

Core Physicochemical Properties

The quantitative data for this compound and its closely related analogue, N-Boc-PEG4-bromide, are summarized below. The minor discrepancies in molecular weight and formula likely arise from different naming conventions or slight structural variations between suppliers. Researchers should always refer to the certificate of analysis for the specific batch in use.

PropertyThis compoundN-Boc-PEG4-bromide / Br-PEG4-NH-Boc
Molecular Weight 385.29 g/mol 400.31 g/mol [1]
Chemical Formula C₁₅H₂₉BrO₆C₁₅H₃₀BrNO₆[1]
Appearance Liquid[2]Not specified
Purity ≥98%≥95%[1]
Solubility Soluble in DCM, DMF, DMSOSoluble in aqueous media, DCM[1][3]
Storage Conditions -20°C, keep in dry and avoid sunlight[1][2]-5°C, keep in dry and avoid sunlight[1]

General Structure and Application in PROTACs

This compound serves as a flexible linker to connect a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand, forming a PROTAC. The PEG4 spacer enhances the solubility and permeability of the resulting conjugate.[4] The bromo- and Boc-protected amine termini allow for sequential and controlled conjugation of the two ligands.

PROTAC_Structure cluster_Target Target Protein Ligand cluster_Linker This compound Linker cluster_E3 E3 Ligase Ligand Target_Ligand Target Ligand Linker -(CH2)2-O-(CH2CH2O)4-Br | (CH2)2-NH-Boc Target_Ligand->Linker Covalent Bond E3_Ligand E3 Ligase Ligand Linker->E3_Ligand Covalent Bond

General structure of a PROTAC utilizing a PEG-based linker.

Experimental Protocols

The following is a generalized protocol for the synthesis of a PROTAC using this compound. This protocol is intended as a starting point and may require optimization based on the specific ligands being used.

Materials:

  • This compound

  • Target Protein Ligand with a nucleophilic group (e.g., amine or thiol)

  • E3 Ligase Ligand with a nucleophilic group (e.g., amine or thiol)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Reagents for purification (e.g., HPLC solvents, silica gel)

Protocol:

  • Step 1: Conjugation of the First Ligand

    • Dissolve the target protein ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

    • Add DIPEA (2.0 equivalents) to the reaction mixture to act as a base.

    • Stir the reaction at room temperature for 12-24 hours. The bromo group on the linker will react with a nucleophilic group on the ligand.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash chromatography.

  • Step 2: Boc Deprotection

    • Dissolve the purified ligand-linker conjugate in a solution of 20-50% TFA in DCM.

    • Stir the reaction at room temperature for 1-2 hours to remove the Boc protecting group, exposing a primary amine.

    • Monitor the deprotection by LC-MS.

    • Once complete, the TFA and DCM are removed under reduced pressure.

  • Step 3: Conjugation of the Second Ligand

    • The deprotected ligand-linker intermediate is then reacted with the second ligand (E3 ligase ligand), which should have a reactive group that can form a bond with the newly exposed amine. For example, if the E3 ligase ligand has a carboxylic acid, an amide bond can be formed using standard peptide coupling reagents like HATU.

    • Dissolve the deprotected intermediate (1.0 equivalent) and the E3 ligase ligand (1.1 equivalents) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents).

    • Stir the reaction at room temperature for 4-6 hours.

    • Monitor the formation of the final PROTAC molecule by LC-MS.

  • Step 4: Purification of the Final PROTAC

    • The final PROTAC molecule is purified by reverse-phase HPLC to yield the pure product.

    • The identity and purity of the final PROTAC should be confirmed by LC-MS and NMR.

PROTAC Synthesis Workflow

The logical workflow for the synthesis of a PROTAC using this compound is depicted below. This diagram illustrates the sequential conjugation and deprotection steps.

PROTAC_Synthesis_Workflow start Start step1 Step 1: Conjugate Target Ligand with this compound start->step1 step2 Step 2: Purify Ligand-Linker Conjugate step1->step2 Reaction Complete step3 Step 3: Boc Deprotection (TFA/DCM) step2->step3 step4 Step 4: Conjugate E3 Ligase Ligand step3->step4 Deprotection Complete step5 Step 5: Purify Final PROTAC (RP-HPLC) step4->step5 Reaction Complete end End step5->end

A generalized workflow for the synthesis of a PROTAC.

This technical guide provides essential information for researchers working with this compound. By understanding its properties and following detailed protocols, scientists can effectively utilize this versatile linker in the development of novel and targeted therapeutics.

References

An In-depth Technical Guide to the Synthesis and Purification of Br-PEG4-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1-Bromo-2-(2-{2-[2-(2-tert-butoxycarbonylamino-ethoxy)-ethoxy]-ethoxy}-ethoxy)-ethane, commonly referred to as Br-PEG4-C2-Boc. This heterobifunctional linker is a valuable tool in bioconjugation and drug delivery, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] The molecule features a terminal bromide, a good leaving group for nucleophilic substitution, and a Boc-protected amine, which allows for controlled, sequential conjugation strategies.

Synthesis of this compound: A Representative Protocol

The synthesis of this compound can be approached through a multi-step process. A plausible and common synthetic route involves the mono-Boc protection of a commercially available amino-PEG-alcohol, followed by bromination of the terminal hydroxyl group.

Experimental Protocol: Synthesis

Step 1: Boc Protection of Tetraethylene Glycol Amine

This initial step involves the protection of the primary amine of a tetraethylene glycol amine derivative to prevent its reaction in the subsequent bromination step.

  • Materials:

    • Amino-PEG4-alcohol (H₂N-(CH₂CH₂O)₄-H)

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

    • Anhydrous Dichloromethane (DCM)

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Nitrogen or argon atmosphere (optional)

  • Procedure:

    • Dissolve the amino-PEG4-alcohol in anhydrous DCM in a round-bottom flask.

    • Add DIPEA (typically 2-3 equivalents relative to the amine).

    • To this stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (typically 1.1-1.5 equivalents).

    • Stir the reaction mixture at room temperature for 3-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.[4]

    • Upon completion, the reaction mixture is typically washed with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine to remove excess reagents and salts.[4]

    • The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the Boc-protected PEG alcohol (Boc-NH-PEG4-OH).

Step 2: Bromination of Boc-NH-PEG4-OH

The terminal hydroxyl group of the purified Boc-NH-PEG4-OH is then converted to a bromide.

  • Materials:

    • Boc-NH-PEG4-OH

    • Triphenylphosphine (PPh₃)

    • Carbon tetrabromide (CBr₄) or N-Bromosuccinimide (NBS)

    • Anhydrous Dichloromethane (DCM)

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Nitrogen or argon atmosphere

  • Procedure:

    • Dissolve Boc-NH-PEG4-OH and triphenylphosphine (typically 1.5 equivalents) in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add carbon tetrabromide (1.5 equivalents) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, the reaction mixture is concentrated under reduced pressure. The crude product will contain triphenylphosphine oxide as a major byproduct.

Purification of this compound

The purification of PEGylated compounds can be challenging due to their physical properties, often being oils or waxy solids, and their polarity.[5] A multi-step purification strategy is often necessary to achieve high purity.

Experimental Protocol: Purification
  • Initial Work-up/Precipitation:

    • The crude product from the bromination step can be dissolved in a minimal amount of a polar solvent (e.g., methanol or ethanol) and then precipitated by the addition of a non-polar solvent such as diethyl ether or hexane.[6] This can help to remove a significant portion of the triphenylphosphine oxide. The process may need to be repeated.

  • Column Chromatography:

    • For higher purity, column chromatography on silica gel is a common method.[7]

    • Stationary Phase: Silica gel

    • Mobile Phase: A gradient of ethyl acetate in hexanes or a mixture of dichloromethane and methanol is often effective for eluting PEGylated compounds.[5] The optimal solvent system should be determined by TLC analysis.

    • The fractions are collected and analyzed by TLC or LC-MS to identify those containing the pure product.

  • High-Performance Liquid Chromatography (HPLC):

    • For achieving very high purity, preparative reversed-phase HPLC (RP-HPLC) is a powerful technique.[8][]

    • Stationary Phase: C18 column

    • Mobile Phase: A gradient of acetonitrile in water, often with 0.1% trifluoroacetic acid (TFA), is typically used.[8]

    • The fractions containing the pure this compound are collected, and the solvent is removed under reduced pressure.

Data Presentation

Table 1: Summary of Synthesis and Purification Parameters

ParameterStep 1: Boc ProtectionStep 2: BrominationPurification
Key Reagents Amino-PEG4-alcohol, (Boc)₂O, DIPEABoc-NH-PEG4-OH, PPh₃, CBr₄Silica Gel, Ethyl Acetate/Hexanes, Acetonitrile/Water (0.1% TFA)
Solvent Dichloromethane (DCM)Dichloromethane (DCM)Dichloromethane, Methanol, Diethyl Ether, Acetonitrile, Water
Reaction Time 3-12 hours12-24 hoursN/A
Reaction Temp. Room Temperature0 °C to Room TemperatureN/A
Monitoring TLC, LC-MSTLC, LC-MSTLC, LC-MS, HPLC
Purification Method Aqueous Work-upPrecipitation, Column ChromatographyColumn Chromatography, RP-HPLC
Expected Yield >90% (generally high)Variable (60-80% typical)Dependent on purity requirements
Final Purity IntermediateCrude>95% (with HPLC)

Visualization of Workflow and Structure

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Amino-PEG4-alcohol boc_protection Boc Protection ((Boc)2O, DIPEA, DCM) start->boc_protection intermediate Boc-NH-PEG4-OH boc_protection->intermediate bromination Bromination (PPh3, CBr4, DCM) intermediate->bromination crude_product Crude this compound bromination->crude_product precipitation Precipitation (Ether/Hexane) crude_product->precipitation column_chrom Column Chromatography (Silica Gel) precipitation->column_chrom hplc RP-HPLC (C18) column_chrom->hplc final_product Pure this compound hplc->final_product

Caption: Synthetic and purification workflow for this compound.

Caption: Chemical structure of this compound.

References

Technical Guide: Br-PEG4-C2-Boc (N-Boc-PEG4-bromide) for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Br-PEG4-C2-Boc, a heterobifunctional linker crucial for the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, supplier information, and comprehensive experimental protocols for its application in bioconjugation.

Core Compound Information

Chemical Name: N-Boc-PEG4-bromide[1][2][3]

Synonyms: this compound, tert-butyl (14-bromo-3,6,9,12-tetraoxatetradecyl)carbamate[3]

CAS Number: 1392499-32-9[1][2][3]

Structure:

Br-(CH2)2-O-(CH2)2-O-(CH2)2-O-(CH2)2-NH-Boc

This linker features a tetraethylene glycol (PEG4) spacer that enhances aqueous solubility and reduces aggregation of the resulting conjugate.[1][4] It is flanked by two distinct reactive moieties: a terminal bromide and a tert-butyloxycarbonyl (Boc)-protected amine. The bromide serves as a good leaving group for nucleophilic substitution reactions, while the Boc group provides a stable, yet readily removable, protecting group for the amine, allowing for orthogonal conjugation strategies.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for N-Boc-PEG4-bromide.

PropertyValueSource
CAS Number 1392499-32-9[1][2][3]
Molecular Formula C15H30BrNO6[1]
Molecular Weight 400.31 g/mol [3]
Purity ≥95% to ≥98% (supplier dependent)[1][3]
Appearance Colorless to light yellow liquid or solid/semi-solidMedChemExpress, Sigma-Aldrich
Solubility Soluble in DCM, DMSO, DMF[1]
Storage -20°C, keep in dry and avoid sunlight[3]
Supplier Information

A variety of chemical suppliers offer N-Boc-PEG4-bromide. A selection of prominent suppliers is listed below for your convenience.

SupplierProduct Name
MedChemExpressN-Boc-PEG4-bromide
Biopharma PEGBr-PEG4-NH-Boc
BroadPharmN-Boc-PEG4-bromide
Sigma-AldrichN-Boc-peg4-bromide
APExBION-Boc-PEG4-bromide

Experimental Protocols

The bifunctional nature of N-Boc-PEG4-bromide allows for a sequential conjugation strategy, which is highly advantageous in the multi-step synthesis of complex biomolecules like ADCs and PROTACs. A general workflow involves:

  • Reaction of the Bromide Terminus: The terminal bromide is reacted with a nucleophile on the first binding partner (e.g., a phenol or thiol on a small molecule drug or E3 ligase ligand).

  • Deprotection of the Boc Group: The Boc protecting group is removed under acidic conditions to expose the primary amine.

  • Conjugation of the Amine Terminus: The newly revealed amine is then conjugated to the second binding partner (e.g., an activated carboxylic acid on an antibody or a protein of interest ligand).

Protocol 1: Boc Deprotection of N-Boc-PEG4-amine Derivatives

This protocol outlines the removal of the Boc protecting group to yield a free amine, a critical step for subsequent conjugation.

Materials:

  • Boc-protected PEGylated compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEGylated compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to a final concentration of 20-50% (v/v).[5]

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Completion is typically observed within 1-2 hours.[5]

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[5]

  • For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.

Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) Precursor

This protocol provides a generalized methodology for the initial conjugation of a small molecule drug to the N-Boc-PEG4-bromide linker.

Materials:

  • N-Boc-PEG4-bromide

  • Small molecule drug with a nucleophilic handle (e.g., phenolic hydroxyl or thiol group)

  • Anhydrous solvent (e.g., DMF or DMSO)

  • Base (e.g., potassium carbonate or DIPEA)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the small molecule drug in the anhydrous solvent under an inert atmosphere.

  • Add the base to the reaction mixture and stir for 10-15 minutes to deprotonate the nucleophilic group.

  • Add N-Boc-PEG4-bromide (typically 1.1-1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or elevated temperature (e.g., 50-60°C) until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the drug-linker conjugate.

  • The resulting drug-linker conjugate can then undergo Boc deprotection as described in Protocol 2.1, followed by conjugation to an antibody.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships in the application of N-Boc-PEG4-bromide.

ADC_Synthesis_Workflow cluster_linker_activation Step 1: Drug-Linker Conjugation cluster_deprotection Step 2: Boc Deprotection cluster_antibody_conjugation Step 3: Antibody Conjugation drug Small Molecule Drug (with Nucleophile) drug_linker Drug-PEG4-C2-Boc drug->drug_linker + Linker (Base) linker This compound linker->drug_linker deprotected_linker Drug-PEG4-C2-NH2 drug_linker->deprotected_linker  TFA/DCM adc Antibody-Drug Conjugate deprotected_linker->adc + Antibody (EDC/NHS) antibody Antibody (activated carboxyl group) antibody->adc

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

PROTAC_Synthesis_Logical_Flow cluster_bromide_first Path A: Bromide Reacts First cluster_amine_first Path B: Amine Reacts First start Start with This compound choice React Bromide End First? start->choice react_br Conjugate to E3 Ligase Ligand choice->react_br Yes deprotect_boc_b Boc Deprotection (TFA) choice->deprotect_boc_b No deprotect_boc_a Boc Deprotection (TFA) react_br->deprotect_boc_a react_amine_a Conjugate to POI Ligand deprotect_boc_a->react_amine_a end_protac Final PROTAC Molecule react_amine_a->end_protac react_amine_b Conjugate to POI Ligand deprotect_boc_b->react_amine_b react_br_b Conjugate to E3 Ligase Ligand react_amine_b->react_br_b react_br_b->end_protac

Caption: Logical workflow for PROTAC synthesis.

References

The Pivotal Role of the PEG4 Spacer in PROTAC Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, leveraging the cell's own protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. The linker is not a mere passive spacer but a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][2][3][4][5][6] Among the various linker types, polyethylene glycol (PEG) linkers, and specifically the tetra-ethylene glycol (PEG4) spacer, have garnered significant attention for their ability to impart favorable physicochemical properties. This technical guide provides a comprehensive overview of the role of the PEG4 spacer in PROTAC design, summarizing key quantitative data, detailing experimental protocols, and visualizing essential pathways and workflows to empower researchers in the rational design and development of next-generation protein degraders.

Introduction to PROTACs and the Significance of the Linker

PROTACs function by inducing the formation of a ternary complex between a POI and an E3 ubiquitin ligase, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1][7] This catalytic mechanism allows for the degradation of target proteins at sub-stoichiometric concentrations, offering a distinct advantage over traditional occupancy-based inhibitors.[1]

The success of a PROTAC is intricately linked to the properties of its linker. The linker's length, composition, and flexibility directly influence the formation and stability of the ternary complex, a prerequisite for efficient protein degradation.[1][3][4][5] An optimal linker facilitates a productive orientation of the POI and E3 ligase. Linkers that are too short may introduce steric hindrance, while those that are too long may not effectively bring the two proteins into proximity for ubiquitination.[4][8]

The Role of the PEG4 Spacer

Polyethylene glycol (PEG) linkers are composed of repeating ethylene glycol units and are among the most prevalent motifs in PROTAC design.[3][6] Their popularity stems from a unique combination of properties that address several challenges in PROTAC development. A PEG4 spacer, consisting of four ethylene glycol units, often represents a "sweet spot" in linker design, balancing flexibility and length to optimize PROTAC function.[]

Enhancing Physicochemical Properties

A primary hurdle in PROTAC design is their frequently high molecular weight and lipophilicity, which can result in poor aqueous solubility.[1][2] PEG linkers, with their inherent hydrophilicity, can significantly improve the solubility of PROTACs.[1][2][5][10] The ether oxygens in the PEG backbone act as hydrogen bond acceptors, enhancing interactions with aqueous environments and thereby improving a PROTAC's developability as a therapeutic agent.[1][2]

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is multifaceted.[1][2] While increased hydrophilicity can sometimes impede passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[1][2][8] It is hypothesized that flexible linkers like PEG4 allow the PROTAC to adopt a folded conformation, which can shield its polar surface area and facilitate cell entry.[1][2] However, there is an optimal range for PEG linker length, as excessively long chains can negatively impact permeability.[1]

Optimizing Ternary Complex Formation

The length and flexibility of the PEG4 spacer are critical for achieving a stable and productive ternary complex.[7][11] The linker must be long enough to span the distance between the POI and the E3 ligase binding sites without inducing steric clashes. The flexibility of the PEG chain allows the PROTAC to adopt various conformations, increasing the probability of achieving an optimal orientation for ubiquitination.[7] This directly impacts the degradation efficiency of the PROTAC, which is typically quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation).[1]

Data Presentation

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical properties and degradation efficacy of PROTACs. While specific data for a single PROTAC system systematically varying through a PEG4 linker is often proprietary, the presented data illustrates the general principles and the importance of linker optimization.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of a Hypothetical PROTAC

LinkerMolecular Weight ( g/mol )cLogPTPSA (Ų)HBDHBA
PEG2875.02.5180.0412
PEG4 919.0 2.8 193.0 4 14
PEG6963.03.1206.0416

Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.[2]

Table 2: Influence of PEG Linker Length on Degradation Efficiency of SMARCA2-Targeting PROTACs

Linker Length (PEG units)DC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)
2100851.5
4 50 90 1.2
675880.9

Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.[2][11]

Table 3: Impact of Varying PEG Linker Lengths on Bruton's Tyrosine Kinase (BTK) PROTACs

Linker (PEG units)DC50 (nM)Dmax (%)
310085
4-5 10-25 >95
65090

Data compiled from studies on BTK degraders.[7]

Mandatory Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate the fundamental signaling pathway of PROTAC-mediated protein degradation and a typical experimental workflow for PROTAC development.

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Catalyzes Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Results in Proteasome 26S Proteasome Ub_POI->Proteasome Recruited to Degradation Degradation Proteasome->Degradation Mediates Peptides Peptides Degradation->Peptides Produces

PROTAC-mediated protein degradation pathway.

PROTAC_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_optimization Optimization cluster_vivo In Vivo Studies Design PROTAC Design (Warhead, Linker, E3 Ligand) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Binding_Assay Binary & Ternary Binding Assays (e.g., FP, SPR, ITC) Purification->Binding_Assay Degradation_Assay Protein Degradation Assay (e.g., Western Blot, In-Cell Western) Binding_Assay->Degradation_Assay Cell_Viability Cell Viability/Toxicity Assays Degradation_Assay->Cell_Viability SAR Structure-Activity Relationship (SAR) Cell_Viability->SAR SAR->Design Iterative Design PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) SAR->PK_PD Lead Candidate Efficacy In Vivo Efficacy Studies PK_PD->Efficacy

A typical workflow for the design and evaluation of PROTACs.

Experimental Protocols

This section provides detailed methodologies for key experiments in the evaluation of PROTACs containing a PEG4 spacer.

Synthesis of a PROTAC with a PEG4 Linker

This protocol describes a general two-step synthesis for a PROTAC using a copper-catalyzed azide-alkyne cycloaddition ("click chemistry").

Materials:

  • E3 ligase ligand functionalized with an azide or alkyne

  • Protein of interest (POI) ligand functionalized with a complementary alkyne or azide

  • Bifunctional PEG4 linker (e.g., Azido-PEG4-acid or Alkyne-PEG4-acid)

  • Coupling reagents (e.g., HATU, HOBt, EDCI)

  • Base (e.g., DIPEA)

  • Copper(I) catalyst (e.g., copper(II) sulfate and sodium ascorbate)

  • Solvents (e.g., DMF, DMSO, t-BuOH/H2O)

  • LC-MS for reaction monitoring

  • Preparative HPLC for purification

Procedure:

  • First Coupling Reaction (Amide Bond Formation):

    • Dissolve the E3 ligase ligand (e.g., pomalidomide-NH2) and the bifunctional PEG linker (e.g., HOOC-PEG4-N3) in an appropriate solvent like DMF.[2]

    • Add coupling reagents such as HATU and DIPEA.[2]

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.[2]

    • Purify the resulting E3 ligase-linker intermediate by preparative HPLC.[2]

  • Second Coupling Reaction (Click Chemistry):

    • Dissolve the purified E3 ligase-linker intermediate (containing an azide) and the POI ligand (functionalized with an alkyne) in a suitable solvent mixture (e.g., t-BuOH/H2O).[2]

    • Add a copper(I) catalyst, such as copper(II) sulfate and sodium ascorbate.[2]

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Purify the final PROTAC product by preparative HPLC.

Western Blot for Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC.[2]

Materials:

  • Cell line expressing the target protein

  • PROTAC compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and transfer apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or DMSO (vehicle control) for a specified time (e.g., 24 hours).[2]

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.[2]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[2]

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample and prepare them with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[2]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the DC50 and Dmax values.

Fluorescence Polarization (FP) Assay for Ternary Complex Formation

This assay measures the binding affinity of the PROTAC to its target proteins and the stability of the ternary complex.[12]

Materials:

  • Purified POI

  • Purified E3 ligase complex (e.g., VCB: VHL-ElonginC-ElonginB)

  • Fluorescently labeled ligand for either the POI or the E3 ligase

  • PROTAC compound

  • Assay buffer

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Binary Binding Affinity:

    • To determine the binding affinity of the PROTAC for the POI, titrate the PROTAC against a fixed concentration of the fluorescently labeled POI ligand and a fixed concentration of the POI.

    • To determine the binding affinity for the E3 ligase, titrate the PROTAC against a fixed concentration of a fluorescently labeled E3 ligase ligand (e.g., FAM-labeled HIF-1α peptide for VHL) and a fixed concentration of the E3 ligase complex.[12]

    • Measure the change in fluorescence polarization at each PROTAC concentration.

    • Calculate the binding affinity (Kd or IC50) by fitting the data to a suitable binding model.

  • Ternary Complex Affinity:

    • Pre-incubate the PROTAC with a saturating concentration of one of the proteins (e.g., the E3 ligase).

    • Titrate the other protein (e.g., the POI) into the PROTAC-E3 ligase complex.

    • Measure the change in fluorescence polarization of a fluorescent probe binding to either protein.

    • Calculate the ternary complex binding affinity.[12]

  • Cooperativity Assessment:

    • Calculate the cooperativity factor (α), which is the ratio of the binary KD to the ternary KD, to assess the stability of the ternary complex.[1]

Cell Permeability Assay (Caco-2)

This assay evaluates the ability of a PROTAC to cross a monolayer of human intestinal cells, providing an in vitro model for oral absorption.[12][13][14]

Materials:

  • Caco-2 cells

  • Transwell inserts

  • PROTAC compound

  • Transport buffer (e.g., Hanks' Balanced Salt Solution)

  • LC-MS for quantification

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts until they form a confluent monolayer.

  • Permeability Measurement:

    • Add the PROTAC compound to the apical (A) side of the monolayer.

    • At various time points, collect samples from the basolateral (B) side.

    • In a separate experiment, add the PROTAC to the basolateral side and collect samples from the apical side to determine the efflux ratio.

  • Quantification: Analyze the concentration of the PROTAC in the collected samples using LC-MS.

  • Analysis: Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral and basolateral-to-apical transport.

Conclusion

The PEG4 spacer is a versatile and effective component in the PROTAC linker, offering a means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[2][15] The "trial-and-error" approach to linker design is progressively being replaced by more rational, data-driven strategies.[1][2] As our understanding of the intricate interplay between the linker, the POI, and the E3 ligase deepens, aided by advanced structural biology and computational modeling, the path is paved for the development of PROTACs with superior therapeutic profiles.[2] This guide provides a foundational framework of data and protocols to aid researchers in navigating the complexities of PROTAC design and unlocking the full potential of targeted protein degradation.

References

The Strategic Application of Boc Protecting Group Chemistry in Bifunctional Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug development and bioconjugation, bifunctional linkers serve as critical components in the construction of complex therapeutic and diagnostic agents. These linkers bridge biologically active molecules to other entities such as antibodies, peptides, or imaging agents. The precise chemical control required for the synthesis of these conjugates necessitates a robust strategy for the selective protection and deprotection of reactive functional groups. Among the various protecting groups available, the tert-butyloxycarbonyl (Boc) group stands out as a cornerstone for amine protection due to its stability across a range of chemical conditions and its facile, acid-labile removal.[1][2]

This technical guide provides a comprehensive overview of the chemistry of the Boc protecting group in the context of bifunctional linkers. It will delve into the core principles of Boc protection, present quantitative data on reaction conditions, provide detailed experimental protocols, and illustrate key workflows and logical relationships in the application of this indispensable tool in chemical synthesis.

Core Principles of Boc Protection in Bifunctional Linkers

The primary function of the Boc group is to temporarily mask the nucleophilicity and basicity of an amine functional group.[3] This is particularly crucial in the synthesis of heterobifunctional linkers, where orthogonal protection strategies are often employed to allow for the sequential modification of different parts of the molecule.[4]

Chemical Structure and Properties:

The Boc group is introduced by reacting an amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[5] The resulting carbamate is stable to a wide variety of non-acidic reagents, including bases, nucleophiles, and hydrogenation conditions, making it compatible with a broad range of synthetic transformations.[1][6]

The key feature of the Boc group is its susceptibility to cleavage under acidic conditions, most commonly with trifluoroacetic acid (TFA).[2][3] The mechanism of deprotection involves the protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.[7] This acid-lability allows for selective deprotection in the presence of other protecting groups like Fmoc (base-labile) or Cbz (hydrogenolysis-labile), which is the foundation of orthogonal synthesis strategies.[4][8]

Quantitative Data on Boc Protection and Deprotection

The efficiency of Boc protection and deprotection is influenced by several factors including the substrate, solvent, temperature, and the specific reagents used. The following tables summarize representative quantitative data for these reactions.

Table 1: Representative Conditions for Boc Protection of Amines

SubstrateReagentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Primary Aliphatic AmineBoc₂O (1.1 eq)Triethylamine (1.5 eq)Dichloromethane (DCM)252-4>95[5]
AnilineBoc₂O (1.2 eq)4-DMAP (0.1 eq)Acetonitrile251290-95[2]
Amino AcidBoc₂O (1.5 eq)Sodium BicarbonateDioxane/Water (1:1)2512-1685-95[1]
Amino-PEG-AlcoholBoc₂O (2.0 eq)DIPEA (6.0 eq)Dichloromethane (DCM)RT3quant.[6]

Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection

SubstrateAcidic ReagentSolventTemp. (°C)TimeObservationsReference
N-Boc-Aniline20-50% TFADichloromethane (DCM)0 to 2530 min - 2 hStandard, efficient deprotection.[3][9]
N-Boc-Alkyl Amine4M HClDioxane251-4 hForms HCl salt, often crystalline.[10]
Boc-protected Peptide95% TFA, 2.5% H₂O, 2.5% TIS-252-4 hCleavage from solid support with scavengers.[3]
N-Boc-ImidazoleThermal (No Acid)Methanol12030 min>95% conversion in continuous flow.[9]
N-Boc-Aryl AmineMontmorillonite K10 clayDichloroethaneReflux1-2 hSelective deprotection over aliphatic N-Boc.[5]

Experimental Protocols

Protocol 1: Synthesis of a Boc-Protected Bifunctional Linker (Boc-NH-PEG-COOH)

This protocol describes the synthesis of a Boc-protected amino-PEG-carboxylic acid linker from the corresponding amino-PEG-alcohol.

Step 1: Boc Protection of Amino-PEG-Alcohol

  • Materials: Amino-PEG-alcohol, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) or Diisopropylethylamine (DIPEA), Dichloromethane (DCM), anhydrous.

  • Procedure:

    • Dissolve the amino-PEG-alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Add TEA or DIPEA (2.0-3.0 eq) to the solution and stir for 10 minutes at room temperature.

    • Add Boc₂O (1.5-2.0 eq) portion-wise to the stirred solution.

    • Continue stirring at room temperature for 3-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1M HCl, followed by saturated aqueous sodium bicarbonate, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the Boc-NH-PEG-alcohol.

Step 2: Oxidation of the Terminal Alcohol to a Carboxylic Acid

  • Materials: Boc-NH-PEG-alcohol, Jones reagent (CrO₃ in H₂SO₄) or other suitable oxidizing agent (e.g., TEMPO/bleach), Acetone.

  • Procedure (using Jones Reagent):

    • Dissolve the Boc-NH-PEG-alcohol (1.0 eq) in acetone and cool to 0 °C in an ice bath.

    • Slowly add Jones reagent dropwise to the solution until a persistent orange color is observed.

    • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature.

    • Quench the excess Jones reagent by adding isopropyl alcohol until the orange color disappears.

    • Add water and extract the product with DCM.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield crude Boc-NH-PEG-COOH.

    • Purify the product by column chromatography on silica gel.[11]

Protocol 2: Boc Deprotection of a Bifunctional Linker

This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA).

  • Materials: Boc-protected linker, Trifluoroacetic acid (TFA), Dichloromethane (DCM), anhydrous, Triisopropylsilane (TIS) (optional scavenger), Diethyl ether (cold).

  • Procedure:

    • Dissolve the Boc-protected linker in anhydrous DCM in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • If the substrate contains sensitive functional groups prone to alkylation by the tert-butyl cation (e.g., tryptophan, methionine), add a scavenger such as TIS (2.5-5% v/v).[3]

    • Slowly add TFA to a final concentration of 20-50% (v/v).

    • Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours, monitoring completion by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

    • Co-evaporate with toluene or DCM several times to ensure complete removal of residual TFA.

    • Precipitate the deprotected amine salt by adding cold diethyl ether to the concentrated residue.

    • Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.[3][12]

Mandatory Visualizations

Experimental Workflow for Synthesis of a Boc-Protected Bifunctional Linker

G cluster_0 Stage 1: Synthesis of Boc-NH-PEG-COOH cluster_1 Stage 2: Deprotection A Amino-PEG-Alcohol B Boc Protection (Boc2O, Base, DCM) A->B C Boc-NH-PEG-Alcohol B->C D Oxidation (e.g., Jones Reagent) C->D E Boc-NH-PEG-COOH D->E F Boc-NH-PEG-COOH G Boc Deprotection (TFA, DCM) F->G H NH2-PEG-COOH (TFA Salt) G->H

Caption: Synthetic workflow for a Boc-protected PEG linker.

Logical Relationship in an Orthogonal Protection Strategy

G cluster_0 Pathway 1 cluster_1 Pathway 2 Start Boc-NH-Linker-Fmoc A1 Base (e.g., Piperidine) Start->A1 A2 Acid (e.g., TFA) Start->A2 B1 Boc-NH-Linker-NH2 A1->B1 C1 Couple Molecule A B1->C1 D1 Boc-NH-Linker-NH-Molecule A C1->D1 B2 NH2-Linker-Fmoc A2->B2 C2 Couple Molecule B B2->C2 D2 Molecule B-NH-Linker-Fmoc C2->D2

Caption: Orthogonal deprotection of Boc and Fmoc groups.

Mechanism of TFA-Mediated Boc Deprotection

G A Boc-Protected Amine (R-NH-Boc) B Protonation of Carbonyl Oxygen A->B + H+ (from TFA) C Protonated Intermediate B->C D Cleavage C->D E tert-Butyl Cation D->E Stable Carbocation F Carbamic Acid (R-NH-COOH) D->F G Decarboxylation F->G Unstable H Carbon Dioxide (CO2) G->H I Free Amine (R-NH2) G->I J Protonation by excess TFA I->J K Amine TFA Salt (R-NH3+ TFA-) J->K

Caption: Mechanism of acid-catalyzed Boc deprotection.

Conclusion

The tert-butyloxycarbonyl protecting group is an indispensable tool in the synthesis of bifunctional linkers for drug development and other biomedical applications. Its robust nature under a wide range of synthetic conditions, coupled with its clean and efficient removal under mild acidic conditions, provides the chemical control necessary for complex, multi-step syntheses. A thorough understanding of the principles, quantitative aspects, and experimental protocols associated with Boc chemistry, particularly within the framework of orthogonal strategies, is essential for researchers aiming to design and construct novel and effective bioconjugates.

References

An In-depth Technical Guide to the Mechanism of Action of Br-PEG4-C2-Boc in Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The heterobifunctional linker, Bromo-PEG4-C2-tert-butyloxycarbonyl (Br-PEG4-C2-Boc), is a pivotal tool in modern bioconjugation, enabling the precise and controlled assembly of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its mechanism of action, detailing the distinct roles of its constituent parts: the bromo group for stable thioether bond formation, the tetraethylene glycol (PEG4) spacer for enhanced solubility and improved pharmacokinetics, and the Boc-protected amine for sequential conjugation strategies. Detailed experimental protocols, quantitative data for reaction optimization, and visual diagrams of the conjugation workflows are presented to facilitate its effective implementation in research and development settings.

Core Principles of the this compound Linker

This compound is a versatile linker designed for multi-step conjugation strategies. Its utility is derived from the orthogonal reactivity of its terminal functional groups.

  • Bromo Group: The terminal bromine atom serves as a good leaving group in nucleophilic substitution reactions.[1] It readily reacts with soft nucleophiles, most notably the thiol group of cysteine residues in proteins, to form a highly stable thioether bond.[2] This stability is a critical attribute for ADCs, ensuring the integrity of the conjugate in circulation.[3]

  • PEG4 Spacer: The tetraethylene glycol spacer is a hydrophilic chain that imparts several beneficial properties to the resulting conjugate.[4] These include increased aqueous solubility, reduced aggregation, and diminished immunogenicity.[5][6] The PEG spacer can also influence the pharmacokinetic properties of the bioconjugate, often leading to a longer circulation half-life.[7]

  • C2-Boc Protected Amine: The other terminus of the linker features a primary amine protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is stable under a wide range of reaction conditions but can be cleanly removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the nucleophilic primary amine.[8][9] This allows for a second, independent conjugation reaction to occur.

Mechanism of Action in a Two-Step Conjugation Workflow

The most common application of this compound involves a sequential, two-step conjugation process. This is particularly relevant in the synthesis of ADCs, where a cytotoxic drug is linked to a monoclonal antibody. The general workflow involves first attaching the linker to the drug, followed by conjugation of the drug-linker construct to the antibody.

Step 1: Conjugation of this compound to a Thiol-Containing Molecule (e.g., a Drug)

In this initial step, the bromo group of the linker is utilized to form a stable bond with a nucleophilic functional group on the molecule to be conjugated, typically a thiol.

  • Reaction: Nucleophilic substitution (SN2 reaction).

  • Reactants: this compound and a thiol-containing molecule (Drug-SH).

  • Product: A Boc-protected drug-linker conjugate (Drug-S-PEG4-C2-Boc).

  • Mechanism: The deprotonated thiol group (thiolate) acts as a nucleophile and attacks the carbon atom bearing the bromine. The bromine atom is displaced as a bromide ion, resulting in the formation of a stable thioether linkage.

G cluster_reactants Reactants cluster_process Process cluster_product Product Br_PEG_Boc This compound Nucleophilic_Attack Nucleophilic Attack (SN2 Reaction) Br_PEG_Boc->Nucleophilic_Attack Drug_SH Thiol-containing Drug (Drug-SH) Drug_SH->Nucleophilic_Attack Drug_PEG_Boc Drug-S-PEG4-C2-Boc (Thioether Linkage) Nucleophilic_Attack->Drug_PEG_Boc G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product Drug_PEG_Boc Drug-S-PEG4-C2-Boc Acid_Deprotection Acid-Catalyzed Deprotection Drug_PEG_Boc->Acid_Deprotection TFA_DCM TFA in DCM TFA_DCM->Acid_Deprotection Drug_PEG_NH2 Drug-S-PEG4-C2-NH2 (Free Amine) Acid_Deprotection->Drug_PEG_NH2 G cluster_reactants Reactants cluster_process Process cluster_product Product Drug_PEG_NH2 Drug-S-PEG4-C2-NH2 Amide_Bond_Formation Amide Bond Formation Drug_PEG_NH2->Amide_Bond_Formation Antibody_COOH Antibody with Activated Carboxylic Acid Antibody_COOH->Amide_Bond_Formation ADC Antibody-Drug Conjugate (ADC) Amide_Bond_Formation->ADC

References

Navigating the Properties of Br-PEG4-C2-Boc: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Br-PEG4-C2-Boc, a heterobifunctional linker commonly employed in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Understanding these core physicochemical properties is paramount for the successful design, synthesis, purification, and formulation of complex bioconjugates. This document offers a consolidation of key data, detailed experimental protocols, and visual workflows to support researchers in this field.

Core Properties of this compound

This compound is an amphiphilic molecule, with its solubility and stability being dictated by its distinct structural components: a terminal bromo group, a hydrophilic tetraethylene glycol (PEG4) spacer, a short ethyl (C2) chain, and a tert-butyloxycarbonyl (Boc) protected amine. The interplay of these functionalities determines its behavior in various solvent systems and under different environmental conditions.

Solubility Profile

The presence of the PEG4 chain generally confers good solubility in a range of aqueous and organic solvents. However, the overall solubility is a balance between the hydrophilic nature of the PEG spacer and the more hydrophobic character of the bromo-alkyl and Boc-protected moieties.

Quantitative Solubility Data (Representative)

Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following table provides representative solubility estimates based on the known behavior of similar short-chain PEGylated compounds and Boc-protected amines. These values should be considered as a guideline for initial experimental design.

SolventEstimated Solubility (mg/mL) at 25°CNotes
Water10 - 50Solubility can be influenced by pH and ionic strength. The hydrophobic end groups may limit higher concentrations.
Phosphate-Buffered Saline (PBS, pH 7.4)10 - 40Similar to water, with potential for "salting-out" effects at high buffer concentrations.
Dimethyl Sulfoxide (DMSO)> 100Generally exhibits excellent solubility in DMSO, making it a suitable solvent for preparing concentrated stock solutions.
N,N-Dimethylformamide (DMF)> 100Similar to DMSO, DMF is an effective solvent for dissolving this compound at high concentrations.
Dichloromethane (DCM)> 50Good solubility is expected, making it a useful solvent for synthesis and purification steps.
Methanol / Ethanol20 - 70Moderate to good solubility is anticipated.
Diethyl Ether< 1Poor solubility is expected due to the polar nature of the PEG chain. Often used as an anti-solvent for precipitation.

Stability Profile

The stability of this compound is primarily influenced by two key factors: the acid- and thermo-lability of the Boc-protecting group and the potential for nucleophilic substitution of the terminal bromo group.

Boc Group Stability

The Boc protecting group is known to be stable under basic and nucleophilic conditions but is susceptible to cleavage under acidic and certain thermal conditions.[1]

  • Acidic Conditions: The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][3] This deprotection is a critical step in many synthetic workflows to expose the primary amine for subsequent conjugation. The reaction proceeds via acid-catalyzed hydrolysis.[2]

  • Thermal Conditions: Thermal deprotection of the Boc group can occur in the absence of an acid catalyst at elevated temperatures, typically above 150°C.[4] The rate of thermal deprotection is dependent on the solvent and the specific molecular structure.[5] At physiological temperatures (e.g., 37°C) in a neutral pH environment, the Boc group is generally considered stable.[6]

Bromoalkane Stability

The terminal primary bromoalkane is susceptible to nucleophilic substitution, including hydrolysis, particularly in aqueous environments.

  • Hydrolysis: In aqueous solutions, the bromo group can be displaced by water or hydroxide ions to form the corresponding alcohol. This hydrolysis is generally slow at neutral pH but is accelerated under basic conditions. The rate of hydrolysis for bromoalkanes is faster than that for chloroalkanes but slower than for iodoalkanes.[7][8][9]

Quantitative Stability Data (Representative)

The following table summarizes the key stability considerations for this compound.

ConditionStability ConcernRate/Notes
pH
< 4 (e.g., 20-50% TFA in DCM)Boc deprotectionRapid cleavage of the Boc group, typically complete within 1-2 hours at room temperature.[10]
4 - 9Generally StableThe molecule is expected to be relatively stable within this pH range for short-term storage and handling.
> 9Bromoalkane hydrolysisIncreased rate of hydrolysis of the C-Br bond to the corresponding alcohol.
Temperature
-20°C (in suitable solvent)Long-term storageRecommended for long-term storage to minimize degradation.
25°C (Room Temperature)Short-term handlingGenerally stable for short periods. In aqueous solutions, slow hydrolysis of the bromo group may occur over extended periods.
> 150°CThermal Boc deprotectionSignificant thermal cleavage of the Boc group can be expected.[4]
Light PhotostabilityWhile no specific photolability is reported, protection from light is a general good practice for complex organic molecules to prevent potential photodegradation.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This standard method is used to determine the equilibrium solubility of a compound in an aqueous buffer.

  • Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a sealed glass vial. The presence of undissolved solid is essential.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) using a shaker or rotator for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

  • Quantification: Dilute the supernatant with an appropriate solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

  • Calculation: The measured concentration represents the equilibrium solubility under the specified conditions.

Protocol 2: Stability Assessment by HPLC

This protocol outlines a general method for assessing the stability of this compound under specific conditions (e.g., different pH, temperature).

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or DMF) at a known concentration.

  • Incubation Samples: Dilute the stock solution into the test buffers (e.g., buffers at pH 4, 7.4, and 9) to a final known concentration. Prepare multiple vials for each condition to be analyzed at different time points.

  • Incubation: Incubate the samples at the desired temperature(s) (e.g., 4°C, 25°C, 37°C). Protect the samples from light.

  • Time-Point Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition.

  • Sample Quenching (if necessary): If the degradation is rapid, quench the reaction by, for example, neutralizing the pH or rapidly freezing the sample.

  • HPLC Analysis: Analyze the samples by a suitable HPLC method (e.g., reverse-phase HPLC). The method should be capable of separating the parent this compound from its potential degradation products (e.g., the Boc-deprotected species and the hydrolyzed alcohol derivative).

  • Data Analysis: Determine the percentage of the parent compound remaining at each time point by comparing the peak area of the parent compound to the total peak area of all related substances. Plot the percentage of the parent compound remaining versus time to determine the degradation rate.

Mandatory Visualizations

Stability_Pathways cluster_main This compound cluster_degradation Degradation Products main Br-(PEG)4-CH2CH2-NHBoc deprotected Br-(PEG)4-CH2CH2-NH2 main->deprotected Acidic Conditions (e.g., TFA) or High Temperature (>150°C) hydrolyzed HO-(PEG)4-CH2CH2-NHBoc main->hydrolyzed Aqueous Basic Conditions (e.g., pH > 9) or Prolonged Aqueous Neutral Conditions Solubility_Workflow start Start: Excess this compound and Aqueous Buffer agitate Agitate at Constant Temperature (24-48 hours) start->agitate Equilibration centrifuge Centrifuge to Pellet Undissolved Solid agitate->centrifuge Phase Separation supernatant Collect Clear Supernatant centrifuge->supernatant Sample Collection quantify Quantify Concentration (e.g., by HPLC) supernatant->quantify Analysis end Result: Equilibrium Solubility quantify->end

References

Br-PEG4-C2-Boc: A Technical Guide to Safe Handling and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling protocols, and application context for Br-PEG4-C2-Boc, a heterobifunctional PROTAC linker used in the targeted degradation of proteins. This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals to ensure the safe and effective use of this reagent in the laboratory.

Chemical and Physical Properties

This compound, with the full chemical name tert-butyl N-(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethyl)carbamate, is a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a bromo group for reaction with a target protein ligand, a PEG4 spacer to modulate solubility and linker length, and a Boc-protected amine for conjugation to an E3 ligase ligand.

PropertyValueReference
CAS Number 564476-32-0[1]
Molecular Formula C15H29BrO6[2]
Molecular Weight 385.29 g/mol [2]
Appearance Liquid or Semi-Solid
Purity ≥97.0% - 98.0%[1][3]
Density 1.210 g/cm3 (Predicted)[2]

Safety Data and Hazard Information

While a specific Safety Data Sheet (SDS) for this compound should always be consulted from the supplier, general safety precautions for similar chemical entities can be informative. For instance, the related compound Boc-PEG4-C2-NHS ester has the following hazard classifications:

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation

Data for Boc-PEG4-C2-NHS ester, a structurally similar compound.

Precautionary Statements:

A comprehensive set of precautionary measures should be followed when handling this compound, based on the potential hazards of similar compounds. These include, but are not limited to:

Precautionary CodeDescription
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P332+P313If skin irritation occurs: Get medical advice/attention.
P337+P313If eye irritation persists: Get medical advice/attention.
P362+P364Take off contaminated clothing and wash it before reuse.
P501Dispose of contents/container to an approved waste disposal plant.

Data for Boc-PEG4-C2-NHS ester, a structurally similar compound.

Handling and Storage Protocols

Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Storage:

  • Long-term (Powder/Pure Form): Store at -20°C for up to 3 years.[4]

  • In Solvent: Store at -80°C for up to 1 year.[2]

  • General Recommendations: Keep in a dry, well-ventilated place and avoid sunlight.[5][6] For some related compounds, storage in an inert atmosphere is recommended.

Handling:

  • Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any potential vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Prevent the formation of dust and aerosols.

Below is a generalized workflow for handling this compound in a research setting.

G General Handling Workflow for this compound cluster_prep Preparation cluster_handling Material Handling cluster_reaction Reaction Setup cluster_cleanup Cleanup and Storage Don PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) Prepare Hood Prepare Chemical Fume Hood Don PPE->Prepare Hood Retrieve Retrieve this compound from -20°C Storage Prepare Hood->Retrieve Equilibrate Equilibrate to Room Temperature in Desiccator Retrieve->Equilibrate Weigh Weigh Required Amount in Fume Hood Equilibrate->Weigh Dissolve Dissolve in Anhydrous Solvent (e.g., DMF, DMSO) Weigh->Dissolve Reaction Add to Reaction Mixture Under Inert Atmosphere Dissolve->Reaction Waste Dispose of Contaminated Waste Appropriately Reaction->Waste Store Return Unused Reagent to -20°C Storage Waste->Store Clean Clean Work Area Store->Clean

Caption: A generalized workflow for the safe handling of this compound.

Application in PROTAC Synthesis

This compound is a cleavable 4-unit PEG ADC linker that is instrumental in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The synthesis of a PROTAC using this compound typically involves two key steps:

  • Conjugation to the E3 Ligase Ligand: The Boc-protected amine of this compound is deprotected under acidic conditions to reveal a free amine. This amine is then coupled to a carboxylic acid on the E3 ligase ligand using standard amide bond formation chemistry.

  • Conjugation to the Target Protein Ligand: The bromo group on the other end of the linker is then reacted with a nucleophilic group (e.g., a phenol or amine) on the target protein ligand.

The diagram below illustrates the role of this compound as a linker in the formation of a PROTAC ternary complex.

G Role of this compound in PROTAC Assembly E3_Ligase_Ligand E3 Ligase Ligand PROTAC Assembled PROTAC E3_Ligase_Ligand->PROTAC Conjugation Step 1 (Amide Bond Formation) Br_PEG4_C2_Boc This compound (Linker) Br_PEG4_C2_Boc->PROTAC Target_Protein_Ligand Target Protein Ligand Target_Protein_Ligand->PROTAC Conjugation Step 2 (Nucleophilic Substitution)

Caption: The assembly of a PROTAC molecule using this compound as a central linker.

Experimental Protocols

The following are generalized experimental protocols for the deprotection of the Boc group and a subsequent coupling reaction.

Protocol 1: Boc Deprotection

  • Dissolve this compound in a suitable solvent (e.g., dichloromethane).

  • Add an excess of trifluoroacetic acid (TFA) dropwise at 0°C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

  • Upon completion, remove the solvent and TFA under reduced pressure.

  • The resulting amine salt can be used directly in the next step or after neutralization.

Protocol 2: Amide Coupling with an E3 Ligase Ligand

  • Dissolve the E3 ligase ligand (containing a carboxylic acid) in an anhydrous solvent (e.g., DMF).

  • Add a coupling agent (e.g., HATU, HBTU) and a base (e.g., DIPEA).

  • Add the deprotected Br-PEG4-C2-amine to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

  • Work up the reaction mixture and purify the product by column chromatography.

These protocols are generalized and may require optimization based on the specific substrates and reaction conditions.

This guide provides a foundational understanding of the safety, handling, and application of this compound. It is imperative that researchers consult the specific SDS provided by the manufacturer and adhere to all institutional safety guidelines.

References

Methodological & Application

Application Notes and Protocols: Synthesis of PROTACs using a Br-PEG4-C2-Boc Linker

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in the field of targeted protein degradation.

Introduction: Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality for targeting and degrading specific proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two ligands. The linker plays a crucial role in determining the efficacy of the PROTAC by influencing the stability and geometry of the ternary complex formed between the POI and the E3 ligase, which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the POI.

This document provides a detailed protocol for the synthesis of PROTACs utilizing the Bromo-PEG4-C2-Boc (1-Bromo-2-(2-(2-(2-(2-(tert-butoxycarbonylamino)ethoxy)ethoxy)ethoxy)ethoxy)ethane) linker. This linker features a polyethylene glycol (PEG) chain to enhance solubility and a Boc-protected amine, allowing for a versatile and stepwise conjugation strategy. The bromo group serves as a reactive site for initial conjugation to one of the ligands, while the Boc-protected amine, after deprotection, provides a site for the attachment of the second ligand.

Overview of the Synthetic Strategy

The synthesis of a PROTAC using the Br-PEG4-C2-Boc linker generally follows a two-step process. This strategy allows for the controlled and sequential attachment of the E3 ligase ligand and the target protein ligand. The general workflow involves:

  • Step 1: Conjugation of the first ligand to the bromo-end of the linker. This is typically achieved via a nucleophilic substitution reaction, where a nucleophilic group on the first ligand (e.g., a phenol or an amine) displaces the bromide on the linker.

  • Step 2: Deprotection of the Boc group. The tert-butoxycarbonyl (Boc) protecting group on the amine is removed under acidic conditions to reveal a primary amine.

  • Step 3: Conjugation of the second ligand. The newly exposed amine on the linker is then coupled with the second ligand, which typically contains a carboxylic acid, via an amide bond formation reaction.

This sequential approach is highly adaptable and can be used to synthesize a wide variety of PROTAC molecules.

Visualizing the Workflow and Mechanism

To facilitate a clear understanding of the synthetic process and the PROTAC mechanism of action, the following diagrams have been generated.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Ligand Conjugation cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Second Ligand Conjugation Ligand_1_Nu Ligand 1 with Nucleophile (e.g., -OH, -NH2) Intermediate_1 Ligand 1-Linker-Boc Ligand_1_Nu->Intermediate_1 Base (e.g., K2CO3) Solvent (e.g., DMF) Br_Linker This compound Br_Linker->Intermediate_1 Intermediate_2 Ligand 1-Linker-NH2 Intermediate_1->Intermediate_2 Acid (e.g., TFA) Solvent (e.g., DCM) Final_PROTAC Final PROTAC Intermediate_2->Final_PROTAC Coupling Agents (e.g., HATU, DIPEA) Solvent (e.g., DMF) Ligand_2_COOH Ligand 2 with Carboxylic Acid (-COOH) Ligand_2_COOH->Final_PROTAC PROTAC_MoA PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degradation Degraded Peptides Proteasome->Degradation

Application Notes and Protocols for Br-PEG4-C2-Boc in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biopharmaceuticals designed for the targeted delivery of cytotoxic agents to cancer cells. The linker, which connects the monoclonal antibody (mAb) to the potent payload, is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy.[1][] Br-PEG4-C2-Boc is a heterobifunctional linker featuring a bromo group for conjugation to thiol-containing molecules, a tetraethylene glycol (PEG4) spacer to enhance solubility and improve pharmacokinetics, a cleavable element for payload release, and a Boc-protected amine for payload attachment.[3] This document provides detailed application notes and experimental protocols for the utilization of the this compound linker in the development of ADCs.

The PEG spacer in the linker design can shield the hydrophobic payload, thereby increasing the solubility and stability of the resulting ADC.[1][][3] This can lead to reduced aggregation, lower immunogenicity, improved pharmacokinetic profiles, and increased circulation times.[1][]

I. ADC Synthesis and Characterization

The synthesis of an ADC using the this compound linker is a multi-step process involving payload attachment to the linker, antibody modification, and finally, the conjugation of the linker-payload to the antibody.

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_0 Linker-Payload Synthesis cluster_1 Boc Deprotection cluster_2 Antibody Thiolation cluster_3 Conjugation cluster_4 Purification & Characterization A This compound C Br-PEG4-C2-Payload (Boc-protected) A->C Amide Coupling B Payload with Amine Group B->C D Br-PEG4-C2-Payload (Boc-protected) E Br-PEG4-C2-Payload (Amine-reactive) D->E Acidic Condition I Br-PEG4-C2-Payload F Monoclonal Antibody (mAb) H Thiolated mAb F->H G Reducing Agent (e.g., TCEP) G->H J Thiolated mAb K Crude ADC I->K Thioether Bond Formation J->K L Crude ADC M Purified ADC L->M e.g., SEC N Characterization M->N DAR, Purity InVitro_Efficacy_Workflow A Target Cell Line Culture (Antigen-Positive) B ADC Treatment (Varying Concentrations) A->B C Incubation (e.g., 72-96 hours) B->C D Cell Viability Assay (e.g., MTT, CellTiter-Glo) C->D E Data Analysis (IC50 Determination) D->E InVivo_Efficacy_Workflow A Tumor Xenograft Model (e.g., Nude Mice) B Tumor Cell Implantation A->B C Tumor Growth to Desired Size B->C D ADC Administration (e.g., IV) C->D E Monitoring (Tumor Volume, Body Weight) D->E F Endpoint Analysis (Efficacy & Toxicity) E->F Tubulin_Inhibitor_Pathway cluster_0 Cellular Uptake and Payload Release cluster_1 Mechanism of Action ADC ADC Binding to Surface Antigen Internalization Receptor-Mediated Endocytosis ADC->Internalization Lysosome Lysosomal Trafficking and Linker Cleavage Internalization->Lysosome Payload Released Tubulin Inhibitor Payload Lysosome->Payload Tubulin Tubulin Polymerization Disruption Payload->Tubulin Microtubule Microtubule Destabilization Tubulin->Microtubule MitoticArrest G2/M Phase Cell Cycle Arrest Microtubule->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis DNA_Damage_Pathway cluster_0 Cellular Uptake and Payload Release cluster_1 Mechanism of Action ADC ADC Binding to Surface Antigen Internalization Receptor-Mediated Endocytosis ADC->Internalization Lysosome Lysosomal Trafficking and Linker Cleavage Internalization->Lysosome Payload Released DNA Damaging Agent Lysosome->Payload DNA_Interaction Payload Intercalates or Alkylates DNA Payload->DNA_Interaction DNA_Damage DNA Strand Breaks or Cross-linking DNA_Interaction->DNA_Damage DDR Activation of DNA Damage Response (DDR) DNA_Damage->DDR Apoptosis Apoptosis DDR->Apoptosis

References

Application Notes and Protocols for the Coupling of Br-PEG4-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Br-PEG4-C2-Boc linker is a versatile, heterobifunctional chemical tool essential in the fields of bioconjugation and drug development. It features a bromo group for nucleophilic substitution, a tetraethylene glycol (PEG) spacer to enhance hydrophilicity and provide spatial separation, and a Boc-protected amine for subsequent functionalization. This linker is particularly valuable in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise control over molecular assembly is paramount.[1][2][3][4]

These application notes provide detailed protocols for the coupling of this compound with common functional groups—amines, thiols, and carboxylic acids—offering a guide to achieving successful conjugation for the development of complex biomolecules.

Chemical Structure and Reaction Scheme

The this compound linker facilitates the covalent attachment of various molecular entities through a series of straightforward chemical transformations. The general workflow involves the initial coupling at the bromo-end, followed by deprotection of the Boc group to reveal a primary amine for further conjugation.

Br_PEG_Boc This compound Coupling Coupling Reaction (Nucleophilic Substitution) Br_PEG_Boc->Coupling Nucleophile Nucleophile (Amine, Thiol, etc.) Nucleophile->Coupling Intermediate Nucleophile-PEG4-C2-Boc Coupling->Intermediate Deprotection Boc Deprotection (Acidic Conditions) Intermediate->Deprotection Final_Product Nucleophile-PEG4-C2-NH2 Deprotection->Final_Product Final_ADC Final Conjugate Final_Product->Final_ADC Carboxylic_Acid Carboxylic Acid + EDC/NHS Carboxylic_Acid->Final_ADC

Caption: General workflow for the utilization of this compound in bioconjugation.

Coupling with Primary Amines (N-Alkylation)

The reaction of the bromo group with a primary amine proceeds via a nucleophilic substitution (SN2) reaction. This method is effective but requires careful control to minimize the potential for over-alkylation, where the desired secondary amine product reacts further with the linker.

Experimental Protocol
  • Materials:

    • This compound

    • Amine-containing molecule

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Inert gas (Argon or Nitrogen)

    • Reaction vessel

  • Procedure:

    • Dissolve the amine-containing molecule (1 equivalent) in anhydrous DMF under an inert atmosphere.

    • Add TEA or DIPEA (3 equivalents) to the solution and stir for 10 minutes at room temperature.

    • In a separate vial, dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous DMF.

    • Add the this compound solution dropwise to the amine solution.

    • Heat the reaction mixture to 40-50°C and stir for 12-24 hours.

    • Monitor the reaction progress by LC-MS or TLC.

    • Upon completion, cool the reaction to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by reverse-phase HPLC or silica gel chromatography.

Data Presentation
ParameterRecommended ConditionNotes
Solvent Anhydrous DMFEnsures solubility of reactants.
Base TEA or DIPEA (3 eq.)Neutralizes HBr byproduct and facilitates the reaction.
Molar Ratio (Linker:Amine) 1.2 : 1A slight excess of the linker can drive the reaction.
Temperature 40-50°CModerate heating increases the reaction rate.
Reaction Time 12-24 hoursReaction progress should be monitored.
Expected Yield 50-70%Yields can vary depending on the amine's reactivity and steric hindrance.

Coupling with Thiols (S-Alkylation)

The reaction between the bromo group and a thiol is a highly efficient "click" reaction, forming a stable thioether bond. This reaction typically proceeds with high yield and specificity under mild conditions.[5]

Experimental Protocol
  • Materials:

    • This compound

    • Thiol-containing molecule

    • Phosphate buffer (0.1 M, pH 8)

    • Acetonitrile (ACN) or DMF

    • Inert gas (Argon or Nitrogen)

    • Reaction vessel

  • Procedure:

    • Dissolve the thiol-containing molecule (1 equivalent) in a 1:1 mixture of phosphate buffer (pH 8) and ACN or DMF.

    • In a separate vial, dissolve this compound (1.1 equivalents) in a minimal amount of ACN or DMF.

    • Add the this compound solution to the thiol solution with gentle stirring under an inert atmosphere.

    • Stir the reaction at room temperature for 1-4 hours.

    • Monitor the reaction progress by LC-MS. The reaction is often quantitative within a short period.[6]

    • Upon completion, the product can be purified by reverse-phase HPLC.

Data Presentation
ParameterRecommended ConditionNotes
Solvent System 1:1 Phosphate buffer (pH 8) / ACN or DMFMaintains pH and ensures solubility.
Molar Ratio (Linker:Thiol) 1.1 : 1A small excess of the linker ensures complete consumption of the thiol.
Temperature Room Temperature (20-25°C)The reaction is typically fast at ambient temperature.
Reaction Time 1-4 hoursOften proceeds to completion in under an hour.[6]
Expected Yield >90%The thiol-bromo click reaction is highly efficient.[5]

Coupling with Carboxylic Acids

The coupling of a carboxylic acid to the this compound linker is a two-stage process. First, a molecule is conjugated to the bromo-end of the linker. In the second stage, the Boc-protecting group is removed to expose the amine, which is then coupled to the carboxylic acid using standard amide bond formation chemistry.

Stage 1: Conjugation to the Bromo-End

Follow the protocol for coupling with an amine or thiol as described above to conjugate your initial molecule to the this compound linker.

Stage 2: Boc Deprotection and Amide Coupling

Intermediate Molecule-PEG4-C2-Boc Deprotection Boc Deprotection Intermediate->Deprotection TFA TFA in DCM TFA->Deprotection Amine_Intermediate Molecule-PEG4-C2-NH2 (TFA Salt) Deprotection->Amine_Intermediate Amide_Coupling Amide Bond Formation Amine_Intermediate->Amide_Coupling Carboxylic_Acid Carboxylic Acid Activation Carboxylic Acid Activation Carboxylic_Acid->Activation EDC_NHS EDC, sulfo-NHS EDC_NHS->Activation Activated_Ester Activated NHS Ester Activation->Activated_Ester Activated_Ester->Amide_Coupling Final_Conjugate Final Conjugate Amide_Coupling->Final_Conjugate

Caption: Workflow for carboxylic acid coupling after Boc deprotection.

Experimental Protocol: Boc Deprotection
  • Materials:

    • Boc-protected PEG conjugate

    • Anhydrous Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

    • Toluene

    • Inert gas (Argon or Nitrogen)

    • Round-bottom flask

  • Procedure:

    • Dissolve the Boc-protected PEG conjugate in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add an equal volume of TFA (e.g., for 5 mL of DCM, add 5 mL of TFA for a 50% v/v solution).

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-2 hours.

    • Monitor the deprotection by LC-MS until the starting material is fully consumed.[7]

    • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

    • Add toluene and co-evaporate under reduced pressure (repeat 3 times) to remove residual TFA.[7] The resulting TFA salt of the deprotected amine can often be used directly in the next step.

Experimental Protocol: Amide Coupling
  • Materials:

    • Amine-PEG conjugate (TFA salt)

    • Carboxylic acid-containing molecule

    • Anhydrous DMF or DMSO

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • N-hydroxysuccinimide (NHS) or sulfo-NHS

    • DIPEA

  • Procedure:

    • Dissolve the carboxylic acid-containing molecule (1 equivalent), EDC (1.5 equivalents), and NHS or sulfo-NHS (1.5 equivalents) in anhydrous DMF or DMSO.

    • Stir the mixture at room temperature for 30-60 minutes to activate the carboxylic acid.

    • In a separate flask, dissolve the amine-PEG conjugate (TFA salt, 1.2 equivalents) in anhydrous DMF and add DIPEA (3 equivalents) to neutralize the TFA salt.

    • Add the activated carboxylic acid solution to the amine-PEG conjugate solution.

    • Stir the reaction at room temperature for 4-12 hours.

    • Monitor the reaction by LC-MS.

    • Purify the final conjugate by reverse-phase HPLC or size-exclusion chromatography (SEC).

Data Presentation
ParameterRecommended ConditionNotes
Boc Deprotection 50% TFA in DCMA common and effective condition for complete deprotection.
Deprotection Time 1.5-2.5 hoursMonitor for completion to avoid side reactions.
Carboxylic Acid Activation EDC (1.5 eq.), NHS (1.5 eq.)Efficiently forms the amine-reactive NHS ester.
Coupling pH Neutralized with DIPEAA slightly basic pH (7.5-8.5) is optimal for the acylation of the amine.
Reaction Time 4-12 hoursVaries depending on the reactivity of the components.
Expected Yield 60-80%For the two-step process (deprotection and coupling).

Purification and Analysis

The purification of PEGylated molecules is crucial for obtaining a homogenous product. The choice of purification method depends on the properties of the conjugate.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and effective method for purifying small to medium-sized PEGylated conjugates. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used.

  • Size-Exclusion Chromatography (SEC): SEC is useful for separating the PEGylated conjugate from smaller unreacted linkers or reagents, especially when the conjugate is of a significantly larger molecular weight.

  • Analysis: The purity and identity of the final conjugate should be confirmed by analytical RP-HPLC and LC-MS.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield in amine coupling Over-alkylationUse a larger excess of the amine starting material or perform the reaction at a lower temperature.
Steric hindranceIncrease reaction time and temperature. Consider a different coupling strategy if the amine is highly hindered.
Incomplete Boc deprotection Insufficient acid or timeIncrease the concentration of TFA or the reaction time. Monitor closely by LC-MS.[7]
Side reactions during deprotection Acid-labile functional groupsUse milder deprotection conditions, such as 20% TFA in DCM, and monitor the reaction carefully.
Difficulty in purification Poor solubility of the conjugateAdjust the mobile phase in RP-HPLC; consider using a different chromatography technique like HILIC for very polar conjugates.
Co-elution of impuritiesOptimize the gradient in RP-HPLC for better separation.

By following these detailed protocols and considering the provided data, researchers can effectively utilize the this compound linker for the synthesis of well-defined and pure bioconjugates for a wide range of applications in drug discovery and development.

References

Application Notes and Protocols for the Deprotection of Boc Group in Br-PEG4-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in the construction of complex molecules such as peptides, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs). Its popularity is due to its stability in a variety of reaction conditions and its straightforward removal under acidic conditions.[1][2] Br-PEG4-C2-Boc is a heterobifunctional linker that incorporates a terminal bromide, a tetraethylene glycol (PEG4) spacer, and a Boc-protected amine. The PEG spacer enhances aqueous solubility, the bromide acts as a leaving group for nucleophilic substitution, and the protected amine, once deprotected, allows for further conjugation.[3] This document provides detailed protocols for the acidic deprotection of the Boc group from this compound to yield the free amine, Br-PEG4-C2-NH2.

Mechanism of Boc Deprotection

The deprotection of a Boc-protected amine with a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl), proceeds via an acid-catalyzed cleavage. The mechanism involves the following key steps[1][2][4]:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.

  • Cleavage: The protonated group is unstable and undergoes cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl cation and a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide and the free amine.

  • Salt Formation: In the acidic medium, the resulting free amine is protonated to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).

Boc Deprotection Mechanism cluster_0 Boc-Protected Amine cluster_1 Acid Catalyst cluster_2 Protonated Intermediate cluster_3 Carbamic Acid & tert-Butyl Cation cluster_4 Deprotected Amine Salt & Byproducts Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc(H+) Boc_Amine->Protonated_Boc + H+ H_plus H+ Carbamic_Acid R-NH-COOH Protonated_Boc->Carbamic_Acid Cleavage tBu_Cation (CH3)3C+ Protonated_Boc->tBu_Cation Amine_Salt R-NH3+ Carbamic_Acid->Amine_Salt Decarboxylation + H+ CO2 CO2 Carbamic_Acid->CO2 Isobutylene Isobutylene tBu_Cation->Isobutylene - H+

Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocols

Two common and effective methods for Boc deprotection are presented below. The choice of acid and solvent may depend on the substrate's solubility and the presence of other acid-labile functional groups.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and generally rapid method for Boc deprotection.[2][5]

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound in anhydrous DCM (e.g., 0.1–0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of TFA: Cool the solution to 0 °C in an ice bath. Slowly add TFA to the stirred solution. The final concentration of TFA can range from 20% to 50% (v/v). For substrates with other acid-sensitive groups, it is advisable to start with a lower concentration of TFA.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

    • Redissolve the residue in DCM.

    • Carefully neutralize the solution by washing with saturated aqueous NaHCO₃ solution in a separatory funnel. Be cautious as CO₂ evolution will occur.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected product, Br-PEG4-C2-NH2. The product can be further purified by column chromatography if necessary.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in an Organic Solvent

Using HCl in a solvent like dioxane, methanol, or acetone is another effective method for Boc deprotection, often yielding the hydrochloride salt of the amine directly.[6][7][8]

Materials:

  • This compound

  • 4 M HCl in 1,4-dioxane (or concentrated aqueous HCl and acetone)

  • Dichloromethane (DCM) or other suitable solvent

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve this compound in a minimal amount of a suitable solvent like DCM or acetone in a round-bottom flask.

  • Addition of HCl: Add a solution of 4 M HCl in 1,4-dioxane to the reaction mixture. Typically, a significant excess of HCl is used.

  • Reaction: Stir the solution at room temperature for 30 minutes to 2 hours.[8] Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Isolation of the Hydrochloride Salt:

    • Upon completion, the hydrochloride salt of the product may precipitate from the reaction mixture.

    • If no precipitate forms, add diethyl ether to the mixture to induce precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

    • Dry the solid under vacuum to obtain the Br-PEG4-C2-NH₂·HCl salt.

Data Presentation

The following table summarizes various reported conditions for Boc deprotection to provide a reference for reaction optimization.

Substrate TypeAcidSolvent(s)Acid Conc.TemperatureTimeYieldReference
N-Boc Amino Acids/PeptidesTFADCM50% (v/v)Room Temp.2 hNot specified[5]
N-Boc Amino Acids/Peptides4 M HClDioxane4 MRoom Temp.30 minNot specified[8]
Boc-protected compoundConc. HClAcetone~12 M (stock)50 °C3 hHigh[7]
N-Boc IndolesHFIPN/ANeat100 °C (µW)15 min98%[9]
N-Boc-cyclosulfamidesHeteropolyacidDCM10% (w/w)Room Temp.15-30 minQuantitative[10]
Boc-peptideTFADCM50% (v/v)0 °C to RTNot specifiedQuantitative[11]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the deprotection of this compound using an acid-based method followed by work-up and isolation.

G Experimental Workflow for Boc Deprotection start Start: This compound dissolve Dissolve in Anhydrous Solvent (e.g., DCM) start->dissolve cool Cool to 0 °C (Optional) dissolve->cool add_acid Add Acid (TFA or HCl) cool->add_acid react Stir at Room Temp (1-4 hours) add_acid->react monitor Monitor Reaction (TLC or LC-MS) react->monitor workup Reaction Work-up monitor->workup Reaction Complete concentrate Concentrate in vacuo workup->concentrate precipitate Precipitate with Anti-solvent (for HCl method) workup->precipitate neutralize Neutralize & Wash (for TFA method) concentrate->neutralize dry Dry Organic Layer (e.g., Na2SO4) neutralize->dry filter_solid Filter Precipitate precipitate->filter_solid isolate Isolate Product dry->isolate final_product Final Product: Br-PEG4-C2-NH2 (or HCl salt) isolate->final_product filter_solid->isolate

Workflow for the deprotection of the Boc group.
Conclusion

The deprotection of the Boc group from this compound is a critical step for its use as a bifunctional linker. The protocols described here, using either trifluoroacetic acid or hydrogen chloride, are reliable and efficient methods to generate the free amine.[2][5][6] The choice of the specific conditions should be tailored to the substrate and the desired final salt form. Careful monitoring and appropriate work-up procedures are essential to obtain the deprotected product in high yield and purity for subsequent applications in drug development and bioconjugation.

References

Application Notes and Protocols: Conjugation of Br-PEG4-C2-Boc to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Br-PEG4-C2-Boc molecule is a heterobifunctional linker widely utilized in bioconjugation and medicinal chemistry. It incorporates three key chemical features: a bromo group for alkylation of nucleophiles, a hydrophilic tetraethylene glycol (PEG4) spacer, and a tert-butyloxycarbonyl (Boc)-protected amine.[1] This structure makes it an ideal tool for sequentially linking two different molecules.

The PEG spacer enhances the aqueous solubility of the conjugate, reduces aggregation, and can minimize immunogenicity.[2][3][4] The primary application of this linker is in the construction of complex therapeutic and diagnostic agents, such as Antibody-Drug Conjugates (ADCs), where it connects a cytotoxic payload to a monoclonal antibody.[1][5] The process involves a two-stage approach: first, the alkylation of a primary amine on a target molecule (e.g., a drug) with the bromo end of the linker, followed by the deprotection of the Boc group to reveal a new primary amine. This newly exposed amine is then available for conjugation to a second molecule.[6]

Principle of Reaction

The conjugation process is a sequential, two-step procedure:

  • Alkylation: A primary amine (-NH₂) on the target molecule acts as a nucleophile, attacking the electrophilic carbon attached to the bromine atom. This nucleophilic substitution reaction forms a stable secondary amine linkage. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrobromic acid (HBr) byproduct.

  • Boc Deprotection: The Boc protecting group is stable under basic and nucleophilic conditions but is readily removed under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA).[2][7] This step quantitatively yields a free primary amine at the distal end of the PEG linker, ready for subsequent conjugation reactions.

Caption: General two-step reaction scheme for conjugation and deprotection.

Application in Antibody-Drug Conjugate (ADC) Synthesis

A primary application of this compound is to link a cytotoxic drug to an antibody. The linker acts as a bridge, ensuring the drug remains attached to the antibody in circulation and is released effectively at the target site. The hydrophilic PEG chain can improve the pharmacokinetic profile of the entire ADC.[8][9]

ADC_Logic antibody Antibody step3 Step 3: Antibody Conjugation antibody->step3 linker This compound Linker step1 Step 1: Alkylation linker->step1 drug Drug Payload (with -NH₂ group) drug->step1 step2 Step 2: Boc Deprotection step1->step2 Drug-Linker (Boc-Protected) step2->step3 Drug-Linker (Amine-Deprotected) adc Final Antibody-Drug Conjugate (ADC) step3->adc

Caption: Logical workflow for constructing an ADC using the linker.

Experimental Protocols

This section provides a two-part protocol for the conjugation of this compound to a primary amine-containing molecule and the subsequent deprotection of the Boc group.

Part 1: Alkylation of a Primary Amine

This protocol details the covalent attachment of the this compound linker to a target molecule containing a primary amine.

Quantitative Data Summary: Alkylation Reaction

Reagent Molar Equivalent Notes
Amine-Containing Molecule 1.0 The limiting reagent.
This compound 1.2 - 1.5 A slight excess ensures complete consumption of the target molecule.
Diisopropylethylamine (DIPEA) 2.0 - 3.0 A non-nucleophilic base to neutralize HBr byproduct.

| Anhydrous Solvent (DMF/DMSO) | - | Should be high purity and free of water. |

Materials:

  • Primary amine-containing target molecule

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Diisopropylethylamine (DIPEA)

  • Round-bottom flask and magnetic stir bar

  • Nitrogen or Argon gas supply for inert atmosphere

  • Reaction monitoring tools (TLC or LC-MS)

Procedure:

  • Setup: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary amine-containing molecule (1.0 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 equiv) to the solution and stir for 5-10 minutes at room temperature.

  • Linker Addition: Dissolve this compound (1.5 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate if necessary.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove DMF and excess base. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the dried organic layer in vacuo. Purify the resulting crude product using flash column chromatography or preparative HPLC to isolate the pure Boc-protected conjugate.

Part 2: Deprotection of the Boc Group

This protocol removes the Boc protecting group to expose the terminal primary amine.

Quantitative Data Summary: Deprotection Reaction

Reagent Volume/Concentration Notes
Boc-Protected Conjugate 1.0 equiv Starting material from Part 1.
Anhydrous Dichloromethane (DCM) - Solvent for the reaction.

| Trifluoroacetic Acid (TFA) | 20-50% v/v in DCM | Reagent for cleaving the Boc group.[2] |

Materials:

  • Purified Boc-protected PEG conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Nitrogen or Argon gas supply

Procedure:

  • Setup: Ensure the purified Boc-protected conjugate is completely dry (e.g., by lyophilization or drying under high vacuum).

  • Dissolution: Dissolve the dry conjugate in anhydrous DCM in a round-bottom flask under an inert atmosphere.[6]

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • TFA Addition: Slowly add a pre-mixed solution of TFA in DCM (e.g., 25% v/v) to the cooled conjugate solution.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-3 hours.

  • Monitoring: Monitor the deprotection by TLC or LC-MS to confirm the disappearance of the starting material.

  • Solvent Removal: Once the reaction is complete, remove the TFA and DCM by evaporation, typically by co-evaporating with toluene or under a gentle stream of nitrogen gas.[2]

  • Neutralization & Purification: The resulting residue can be dissolved in a suitable buffer for immediate use in a subsequent conjugation step or purified further. If isolating the amine product, carefully neutralize any residual acid with a base (e.g., saturated NaHCO₃ solution during an aqueous workup) and purify by HPLC or other appropriate methods.

Caption: Detailed experimental workflow for conjugation and deprotection.

References

Application Notes and Protocols for the Characterization of Br-PEG4-C2-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of Br-PEG4-C2-Boc, a heterobifunctional linker commonly utilized in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The following protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are designed to ensure accurate structural verification and purity assessment.

Structural Elucidation and Purity Determination by NMR Spectroscopy

NMR spectroscopy is a primary technique for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR are essential for a comprehensive analysis.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)).[1] The choice of solvent should be based on sample solubility.

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • ¹H NMR:

    • Pulse Angle: 30°

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16-32

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Data Presentation: Expected NMR Data

The following tables summarize the expected chemical shifts for the key structural features of this compound.

Table 1: Expected ¹H NMR Chemical Shifts (in CDCl₃)

ProtonsChemical Shift (ppm)MultiplicityIntegration
Boc Group
-C(CH₃)₃~1.44s9H
PEG Chain
-O-CH₂-CH₂-O-~3.65m12H
Br-CH₂-CH₂-O-~3.80t2H
Br-CH₂-CH₂-O-~3.55t2H
C2 Linker
-NH-CH₂-CH₂-~3.35q2H
-NH-CH₂-CH₂-~2.50t2H
Amine
-NH-~5.10br s1H

Table 2: Expected ¹³C NMR Chemical Shifts (in CDCl₃)

CarbonChemical Shift (ppm)
Boc Group
-C (CH₃)₃~28.5
-C (CH₃)₃~79.2
-C =O~156.1
PEG Chain
-O-C H₂-C H₂-O-~70.0 - 71.5
Br-C H₂-C H₂-O-~71.0
Br-C H₂-C H₂-O-~30.5
C2 Linker
-NH-C H₂-C H₂-~40.5
-NH-C H₂-C H₂-~36.0

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial method for determining the purity of the this compound conjugate and for monitoring reaction progress. Due to the lack of a strong UV chromophore in the PEG chain, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended.[2][][4] Alternatively, derivatization can be employed for UV detection.[5]

Experimental Protocol: HPLC

Instrumentation:

  • HPLC System: A standard HPLC system with a gradient pump and an autosampler.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is generally suitable.[6]

  • Detector: ELSD, CAD, or a UV detector (if the molecule is derivatized or if detection is performed at a low wavelength).

Mobile Phase and Gradient:

  • Solvent A: 0.1% Formic Acid in Water

  • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B (linear gradient)

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B (linear gradient)

    • 31-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Data Presentation: Expected HPLC Data

Table 3: Typical HPLC Purity Analysis Results

ParameterExpected Value
Retention Time Dependent on the specific column and conditions, but a single major peak is expected.
Purity (by peak area %) >95% for a high-quality sample.
Potential Impurities Starting materials, deprotected conjugate, or side-products from synthesis.

Molecular Weight Verification by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the this compound conjugate. Electrospray Ionization (ESI) is a common and suitable ionization technique for this type of molecule.[7][8]

Experimental Protocol: LC-MS

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • The sample can be introduced into the mass spectrometer via direct infusion or through an LC system.

Instrument Parameters (ESI-MS):

  • Ionization Mode: Positive Ion Mode

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Mass Range: m/z 100 - 1000

Data Presentation: Expected Mass Spectrometry Data

Table 4: Expected m/z Values for this compound

IonCalculated m/zObserved m/z (example)
[M+H]⁺442.21 (for ⁷⁹Br), 444.21 (for ⁸¹Br)442.2, 444.2
[M+Na]⁺464.19 (for ⁷⁹Br), 466.19 (for ⁸¹Br)464.2, 466.2
[M-Boc+H]⁺342.16 (for ⁷⁹Br), 344.16 (for ⁸¹Br)342.2, 344.2
[M-C₄H₈+H]⁺386.15 (for ⁷⁹Br), 388.15 (for ⁸¹Br)386.1, 388.1

Note: The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for all bromine-containing fragments. The loss of the Boc group (100 Da) or isobutylene (56 Da) are common fragmentation pathways for Boc-protected amines.[9]

Visualizing the Analytical Workflow

The following diagrams illustrate the overall workflow for the characterization of this compound and a conceptual representation of the analytical data obtained.

G cluster_synthesis Synthesis & Purification Synthesis Chemical Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR HPLC HPLC Analysis (Purity Assessment) Purification->HPLC MS Mass Spectrometry (Molecular Weight Verification) Purification->MS Structure Structure Confirmation NMR->Structure Purity Purity >95% HPLC->Purity MW Correct Molecular Weight MS->MW G cluster_nmr ¹H NMR Spectrum cluster_hplc HPLC Chromatogram cluster_ms Mass Spectrum Boc\n(s, 9H)\n~1.44 ppm Boc (s, 9H) ~1.44 ppm PEG Chain\n(m, 16H)\n~3.5-3.8 ppm PEG Chain (m, 16H) ~3.5-3.8 ppm C2 Linker\n(m, 4H)\n~2.5, 3.35 ppm C2 Linker (m, 4H) ~2.5, 3.35 ppm Main Peak\n(>95% Area) Main Peak (>95% Area) [M+H]⁺\n442.2/444.2 [M+H]⁺ 442.2/444.2 [M+Na]⁺\n464.2/466.2 [M+Na]⁺ 464.2/466.2

References

Application Notes and Protocols for Br-PEG4-C2-Boc Linker in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this field. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).

A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation of the POI.

The Br-PEG4-C2-Boc linker is a versatile building block for PROTAC synthesis. It features a polyethylene glycol (PEG) chain, an alkyl spacer, and a Boc-protected amine, offering a combination of properties beneficial for the development of effective protein degraders. The PEG component enhances aqueous solubility and can improve pharmacokinetic profiles, while the alkyl chain provides a stable connection. The Boc-protecting group allows for a controlled, stepwise synthesis of the final PROTAC molecule.

These application notes provide a comprehensive overview of the use of the this compound linker in TPD, including its mechanism of action, synthesis protocols for incorporating it into PROTACs, and methodologies for evaluating the resulting protein degraders.

Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another round of degradation.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (with this compound linker) POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex E3->Ternary_Complex Ternary_Complex->PROTAC Released PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ub Ubiquitin Ub->Ternary_Complex Ubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

Figure 1: General mechanism of PROTAC-mediated protein degradation.

Data Presentation

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables present representative data for PROTACs targeting the bromodomain-containing protein 4 (BRD4), a well-studied target in cancer therapy. While specific data for a PROTAC utilizing the exact this compound linker is not publicly available, the data presented for a BRD4-targeting PROTAC with a similar PEG-based linker illustrates the typical performance metrics.

Table 1: In Vitro Degradation of BRD4 by a Representative PEG-based PROTAC

Compound Linker Type Cell Line DC50 (nM) Dmax (%) Treatment Time (h)
PROTAC-X PEG-based MDA-MB-231 15 >95 8

| PROTAC-Y | PEG-based | THP-1 | 25 | >90 | 8 |

Table 2: Cellular Activity of a Representative BRD4-Targeting PROTAC

Compound Cell Line Assay IC50 (nM)
PROTAC-X MDA-MB-231 Cell Viability 50

| PROTAC-Y | THP-1 | Cell Viability | 81 |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and evaluation of PROTACs incorporating the this compound linker.

Protocol 1: Synthesis of a PROTAC using this compound Linker

This protocol describes a general two-step synthesis of a PROTAC. The first step involves the conjugation of the this compound linker to a ligand for the protein of interest (POI), followed by deprotection and coupling to an E3 ligase ligand. For this example, we will consider a POI ligand with a nucleophilic handle (e.g., a phenol or amine) and an E3 ligase ligand with a carboxylic acid.

PROTAC_Synthesis_Workflow Start Start POI_Ligand POI Ligand (with -OH or -NH2) Start->POI_Ligand Linker This compound Start->Linker Step1 Step 1: Coupling of POI Ligand and Linker Intermediate1 POI-PEG4-C2-Boc Intermediate Step1->Intermediate1 POI_Ligand->Step1 Linker->Step1 Step2 Step 2: Boc Deprotection Intermediate1->Step2 Intermediate2 POI-PEG4-C2-NH2 Intermediate Step2->Intermediate2 Step3 Step 3: Coupling of Intermediate and E3 Ligase Ligand Intermediate2->Step3 Final_PROTAC Final PROTAC Step3->Final_PROTAC E3_Ligand E3 Ligase Ligand (with -COOH) E3_Ligand->Step3 Purification Purification (e.g., HPLC) Final_PROTAC->Purification Characterization Characterization (e.g., LC-MS, NMR) Purification->Characterization End End Characterization->End

Figure 2: General workflow for PROTAC synthesis.

Part A: Coupling of POI Ligand with this compound

Materials:

  • POI ligand with a nucleophilic handle (e.g., phenol or amine) (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the POI ligand in anhydrous DMF.

  • Add K2CO3 or Cs2CO3 to the solution and stir at room temperature for 30 minutes.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-60 °C overnight. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the POI-PEG4-C2-Boc intermediate.

Part B: Boc Deprotection

Materials:

  • POI-PEG4-C2-Boc intermediate from Part A

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the POI-PEG4-C2-Boc intermediate in DCM.

  • Add TFA (typically 20-50% v/v) to the solution at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate with DCM (3x) to remove residual TFA to yield the POI-PEG4-C2-NH2 intermediate, which can be used in the next step without further purification.

Part C: Coupling with E3 Ligase Ligand

Materials:

  • POI-PEG4-C2-NH2 intermediate from Part B (1.0 eq)

  • E3 ligase ligand with a carboxylic acid (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Anhydrous DMF

  • Reverse-phase HPLC for purification

  • Mass spectrometer and NMR for characterization

Procedure:

  • Dissolve the E3 ligase ligand and the POI-PEG4-C2-NH2 intermediate in anhydrous DMF.

  • Add DIPEA to the solution.

  • Add HATU to the reaction mixture and stir at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC directly by reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final PROTAC as a solid.

  • Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy to confirm its identity and purity.

Protocol 2: Western Blot for Target Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTAC compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Protocol 3: Cell Viability Assay

This assay is used to determine the cytotoxic effect of the PROTAC on the cells.

Materials:

  • Cell line of interest

  • Synthesized PROTAC compound

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the signal (luminescence or absorbance) using a plate reader.

  • Plot the cell viability against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway Intervention

The following diagram illustrates how a BRD4-targeting PROTAC intervenes in the BRD4 signaling pathway. BRD4 is a key reader of acetylated histones and plays a crucial role in the transcription of oncogenes such as c-MYC. By degrading BRD4, a PROTAC can effectively downregulate the expression of these oncogenes, leading to an anti-proliferative effect in cancer cells.

BRD4_Signaling_Pathway cluster_pathway BRD4 Signaling Pathway BRD4 BRD4 Transcriptional_Machinery Transcriptional Machinery BRD4->Transcriptional_Machinery Recruits Degradation BRD4 Degradation BRD4->Degradation Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 Binds to cMYC_Gene c-MYC Gene Transcriptional_Machinery->cMYC_Gene Activates Transcription cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein Cell_Proliferation Cell Proliferation cMYC_Protein->Cell_Proliferation Promotes PROTAC BRD4-targeting PROTAC PROTAC->BRD4 Targets PROTAC->Degradation Degradation->Transcriptional_Machinery Inhibits Recruitment

Figure 3: Intervention of a BRD4-targeting PROTAC in the BRD4 signaling pathway.

Conclusion

The this compound linker is a valuable tool for the synthesis of PROTACs in the field of targeted protein degradation. Its properties can contribute to the development of potent and effective protein degraders with favorable physicochemical characteristics. The protocols and information provided in these application notes offer a foundation for researchers to design, synthesize, and evaluate novel PROTACs for a wide range of therapeutic targets. The continued exploration of linkerology, including the use of versatile linkers like this compound, will be instrumental in advancing the field of targeted protein degradation and bringing new therapies to the clinic.

Application Notes and Protocols for Br-PEG4-C2-Boc in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Br-PEG4-C2-Boc is a heterobifunctional linker designed for the precise and controlled covalent modification of biomolecules. This linker is particularly valuable in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its structure comprises three key components:

  • A bromo group (Br): An alkyl halide that serves as a reactive handle for covalent linkage to nucleophilic residues on biomolecules, most commonly the thiol group of cysteine.

  • A tetraethylene glycol spacer (PEG4): A hydrophilic polyethylene glycol chain that enhances the solubility and pharmacokinetic properties of the resulting bioconjugate. The PEG spacer can also provide spatial separation between the conjugated molecules.

  • A Boc-protected amine (Boc): A tert-butyloxycarbonyl-protected primary amine that allows for a second, orthogonal conjugation step after deprotection. This enables the sequential attachment of two different molecules.

This document provides a detailed, step-by-step guide for the application of this compound in bioconjugation, covering experimental protocols, data presentation, and relevant biological pathways.

Chemical Properties and Handling

PropertyValue
Full Chemical Name 1-Bromo-15-tert-butoxycarbonylamino-4,7,10,13-tetraoxapentadecane
Molecular Formula C₁₇H₃₄BrNO₆
Molecular Weight 444.36 g/mol
Appearance Colorless to pale yellow oil
Solubility Soluble in organic solvents such as DMSO, DMF, and DCM.
Storage Store at -20°C, desiccated and protected from light.

Note: Allow the reagent to warm to room temperature before opening to prevent moisture condensation. Prepare solutions immediately before use as the bromo group can be susceptible to hydrolysis over time.

Experimental Protocols

This section details a three-stage protocol for the use of this compound in a typical bioconjugation workflow, such as the synthesis of an Antibody-Drug Conjugate (ADC) where a cytotoxic drug is linked to an antibody.

Stage 1: Conjugation of this compound to a Thiol-Containing Biomolecule (e.g., a Reduced Antibody)

This protocol describes the alkylation of free cysteine residues on a protein with the bromo group of the linker.

Materials:

  • Thiol-containing protein (e.g., antibody with reduced interchain disulfides) in a suitable buffer (e.g., PBS, pH 7.5-8.5).

  • This compound.

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP).

  • Quenching reagent (e.g., N-acetyl-L-cysteine).

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)).

Procedure:

  • Protein Preparation and Reduction:

    • If the target cysteine residues are involved in disulfide bonds, they must first be reduced.

    • Dissolve the protein in a degassed reaction buffer.

    • Add a 10-20 fold molar excess of TCEP and incubate for 1-2 hours at room temperature.

    • Remove the excess TCEP using a desalting column or TFF, exchanging the protein into the reaction buffer.

  • Linker Preparation:

    • Allow the vial of this compound to warm to room temperature.

    • Prepare a stock solution of the linker (e.g., 10-50 mM) in anhydrous DMSO or DMF immediately before use.

  • Conjugation Reaction:

    • To the reduced protein solution, add the this compound stock solution to achieve a 10-20 fold molar excess of the linker over the protein.

    • Gently mix and incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. The optimal reaction time and stoichiometry should be determined empirically for each specific protein.

  • Quenching:

    • Add a quenching reagent such as N-acetyl-L-cysteine to a final concentration of 1-5 mM to react with any excess this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the protein-PEG-Boc conjugate using SEC or TFF to remove unreacted linker and quenching reagent.

Quantitative Data Summary for Stage 1:

ParameterRecommended RangeNotes
pH of Reaction Buffer 7.5 - 8.5Favors the more nucleophilic thiolate anion.
Molar Ratio (Linker:Protein) 10:1 to 20:1Optimization is recommended for each specific protein.
Reaction Temperature 4°C - 25°CLower temperatures can be used for sensitive proteins.
Reaction Time 2 - 16 hoursLonger incubation times may be needed at lower temperatures.
Expected Conjugation Efficiency 70 - 95%Dependent on protein accessibility of cysteines and reaction conditions.
Stage 2: Deprotection of the Boc Group

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • Purified protein-PEG-Boc conjugate.

  • Anhydrous Dichloromethane (DCM).

  • Trifluoroacetic Acid (TFA).

  • Saturated aqueous sodium bicarbonate solution.

  • Purification system (e.g., SEC or TFF).

Procedure:

  • Preparation:

    • Lyophilize the purified protein-PEG-Boc conjugate if it is in an aqueous buffer.

    • Dissolve the dried conjugate in anhydrous DCM.

  • Deprotection Reaction:

    • Cool the solution to 0°C in an ice bath.

    • Add TFA to the solution to a final concentration of 20-50% (v/v).

    • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

    • The reaction is typically complete within 1-2 hours.

  • Work-up and Neutralization:

    • Remove the DCM and excess TFA under a stream of nitrogen or by rotary evaporation.

    • Re-dissolve the conjugate in a suitable buffer and neutralize the remaining acid by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Purification:

    • Purify the deprotected protein-PEG-amine conjugate using SEC or TFF to remove salts and any side products.

Stage 3: Conjugation of a Second Molecule to the Exposed Amine

This protocol describes the formation of a stable amide bond between the deprotected PEG-amine and a carboxyl-containing molecule (e.g., a cytotoxic drug).

Materials:

  • Purified protein-PEG-amine conjugate.

  • Carboxyl-containing molecule (e.g., cytotoxic drug).

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • N-hydroxysuccinimide (NHS) or sulfo-NHS.

  • Anhydrous DMSO or DMF.

  • Coupling buffer (e.g., PBS, pH 7.2-7.5).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification system (e.g., SEC or Hydrophobic Interaction Chromatography (HIC)).

Procedure:

  • Activation of the Carboxyl-Containing Molecule:

    • Dissolve the carboxyl-containing molecule, EDC, and NHS in anhydrous DMSO or DMF. A molar ratio of 1:1.5:1.2 (carboxyl-molecule:EDC:NHS) is a common starting point.

    • Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS-activated ester.

  • Conjugation Reaction:

    • Add the activated carboxyl-molecule solution to the protein-PEG-amine conjugate solution in the coupling buffer. A 5-10 fold molar excess of the activated molecule over the protein is a typical starting point.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted activated esters.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the final bioconjugate (e.g., ADC) using SEC or HIC to remove unreacted drug-linker and other impurities.

Quantitative Data Summary for Stage 3:

ParameterRecommended RangeNotes
pH of Coupling Buffer 7.2 - 7.5Optimal for the reaction of NHS esters with primary amines.
Molar Ratio (Activated Molecule:Protein) 5:1 to 10:1Should be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).
Reaction Temperature 4°C - 25°C
Reaction Time 2 - 16 hours

Characterization of the Final Bioconjugate

Thorough characterization of the final bioconjugate is critical to ensure its quality and efficacy.

TechniquePurposeKey Parameters Measured
Mass Spectrometry (LC-MS) To determine the molecular weight of the conjugate and calculate the Drug-to-Antibody Ratio (DAR).[1][2][3][4]Molecular weight of light and heavy chains with different numbers of conjugated drugs.
UV-Vis Spectroscopy To determine the protein concentration and estimate the average DAR.[5]Absorbance at 280 nm (for protein) and at the λmax of the drug.
Hydrophobic Interaction Chromatography (HIC) To separate species with different DARs and assess the homogeneity of the conjugate.[2]Retention time, peak area for each DAR species.
Size-Exclusion Chromatography (SEC) To assess the level of aggregation in the final product.Percentage of monomer, dimer, and higher-order aggregates.

Visualization of Workflows and Pathways

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_stage1 Stage 1: Initial Conjugation cluster_stage2 Stage 2: Deprotection cluster_stage3 Stage 3: Final Conjugation s1_start Reduced Antibody (Free Thiols) s1_reaction Thiol Alkylation s1_start->s1_reaction s1_linker This compound s1_linker->s1_reaction s1_product Antibody-PEG-Boc s1_reaction->s1_product s1_purify Purification (SEC/TFF) s1_product->s1_purify s2_start Purified Antibody-PEG-Boc s1_purify->s2_start s2_reaction Boc Deprotection s2_start->s2_reaction s2_reagent TFA/DCM s2_reagent->s2_reaction s2_product Antibody-PEG-Amine s2_reaction->s2_product s2_purify Purification (SEC/TFF) s2_product->s2_purify s3_start Purified Antibody-PEG-Amine s2_purify->s3_start s3_reaction Amide Bond Formation s3_start->s3_reaction s3_drug Activated Drug (-NHS ester) s3_drug->s3_reaction s3_product Final ADC s3_reaction->s3_product s3_purify Purification (SEC/HIC) s3_product->s3_purify

Caption: Workflow for ADC synthesis using this compound.

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (with PEG Linker) E3 E3 Ubiquitin Ligase PROTAC->Ternary E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ub Ubiquitin Ub->Ternary Ubiquitination Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Protein (Amino Acids) Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

HER2 Signaling Pathway and ADC Mechanism of Action

HER2_Signaling cluster_cell Cancer Cell cluster_downstream Downstream Signaling HER2 HER2 Receptor Complex ADC-HER2 Complex HER2->Complex PI3K PI3K/Akt Pathway HER2->PI3K RAS RAS/MAPK Pathway HER2->RAS ADC Anti-HER2 ADC ADC->HER2 1. Binding Endosome Endosome Complex->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome Payload Released Cytotoxic Payload Lysosome->Payload 3. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 4. Cytotoxicity Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation

Caption: Mechanism of action of an anti-HER2 ADC.[6][7][8][9]

References

Application Notes and Protocols for Br-PEG4-C2-Boc in E3 Ligase Ligand Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][] The linker is a critical component, influencing the PROTAC's physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent proteasomal degradation of the POI.[]

The Br-PEG4-C2-Boc linker is a versatile building block for PROTAC synthesis. It features a bromo group for initial conjugation, a hydrophilic tetraethylene glycol (PEG4) spacer to enhance solubility and permeability, and a Boc-protected amine for subsequent coupling reactions.[6][7][8] This application note provides detailed protocols for the synthesis of an E3 ligase ligand-linker conjugate using this compound and subsequent evaluation of the resulting PROTAC's efficacy.

PROTAC Mechanism of Action

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC (this compound based) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release & Recycling Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Synthesis of an E3 Ligase Ligand-Linker Conjugate

This protocol describes the synthesis of a pomalidomide-linker conjugate, a common building block for Cereblon (CRBN)-recruiting PROTACs.

Part A: Conjugation of Pomalidomide to this compound

Materials:

  • Pomalidomide

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃)

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Under a nitrogen atmosphere, dissolve pomalidomide (1.0 eq) in anhydrous DMF.

  • Add potassium carbonate (3.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60-80°C and stir overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Boc-protected pomalidomide-PEG4-C2-NHBoc conjugate.

Part B: Boc Deprotection

Materials:

  • Boc-protected pomalidomide-PEG4-C2-NHBoc

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the Boc-protected intermediate in DCM.

  • Add TFA (20-50% v/v) to the solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting pomalidomide-PEG4-C2-NH2 can be used in the next step without further purification.

Experimental Workflow for PROTAC Evaluation

The following workflow outlines the key steps in evaluating the efficacy of a newly synthesized PROTAC.

experimental_workflow cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation Synthesis Synthesis of E3 Ligand-Linker (Pomalidomide-PEG4-C2-NH2) Coupling Coupling to POI Ligand Synthesis->Coupling Purification Final PROTAC Purification (HPLC) Coupling->Purification Cell_Culture Cell Culture & Treatment Purification->Cell_Culture Western_Blot Western Blot for Protein Degradation Cell_Culture->Western_Blot NanoBRET NanoBRET Assay for Ternary Complex Formation Cell_Culture->NanoBRET Cell_Viability Cell Viability Assay (e.g., CTG) Cell_Culture->Cell_Viability Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis

Caption: General workflow for PROTAC synthesis and evaluation.

Detailed Experimental Protocols

Protocol 1: Western Blot Analysis of Target Protein Degradation

This protocol is used to quantify the degradation of the target protein induced by the PROTAC.[9]

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • PROTAC stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (against target protein and loading control, e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of the PROTAC or vehicle (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply chemiluminescent substrate and capture the signal.

    • Quantify band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

Protocol 2: NanoBRET™ Ternary Complex Formation Assay

This assay measures the formation of the ternary complex in live cells.[10][11]

Materials:

  • HEK293 cells

  • Plasmids for expressing HaloTag®-E3 ligase and NanoLuc®-POI fusion proteins

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • Assay medium (Opti-MEM without phenol red)

  • HaloTag® NanoBRET™ 618 Ligand

  • NanoBRET™ Nano-Glo® Substrate

  • White, 96-well assay plates

Procedure:

  • Cell Transfection: Co-transfect HEK293 cells with the HaloTag®-E3 ligase and NanoLuc®-POI plasmids.

  • Cell Seeding: Seed the transfected cells into 96-well plates.

  • Ligand Addition: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

  • PROTAC Treatment: Treat the cells with a range of PROTAC concentrations.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.

  • Signal Detection: Measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer capable of filtered luminescence measurements.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

Data Presentation

Quantitative data from the experimental protocols should be summarized in tables for clear comparison. The following are representative examples for a hypothetical PROTAC targeting BRD4, synthesized with a PEG4 linker.

Table 1: Degradation Activity of a Hypothetical BRD4 PROTAC

Cell LineDC₅₀ (nM)Dₘₐₓ (%)Treatment Time (h)
MDA-MB-2315.8>958
HEK29312.5>908

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation level.

Table 2: Ternary Complex Formation and Cellular Viability

AssayCell LineEC₅₀ (nM)
NanoBRET™ Ternary Complex FormationHEK29345
Cell Viability (CTG)MDA-MB-231>10,000

EC₅₀: Half-maximal effective concentration for ternary complex formation.

Conclusion

The this compound linker is a valuable tool for the synthesis of PROTACs, offering a balance of reactivity and favorable physicochemical properties. The protocols and workflows described in this application note provide a comprehensive guide for researchers to synthesize and evaluate novel PROTACs for targeted protein degradation. Careful execution of these experiments and clear presentation of the resulting data are crucial for advancing the development of this promising therapeutic modality.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Br-PEG4-C2-Boc Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and purification of Br-PEG4-C2-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound?

A1: this compound is likely synthesized via a Williamson ether synthesis. This involves the reaction of a Boc-protected amino alcohol with a bromo-PEG derivative in the presence of a base. The alkoxide, generated in situ from the alcohol and base, acts as a nucleophile, displacing the bromide from the PEG chain.

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

A2: Low yields in the synthesis of this compound can often be attributed to several factors:

  • Inefficient alkoxide formation: The choice and stoichiometry of the base are critical for deprotonating the alcohol to form the reactive alkoxide.

  • Side reactions: The most common side reaction is the elimination of HBr from the bromo-PEG starting material, especially with strong, sterically hindered bases or at elevated temperatures.

  • Suboptimal reaction conditions: The choice of solvent, reaction temperature, and reaction time can significantly impact the reaction rate and the prevalence of side reactions.

  • Purification losses: PEGylated compounds can be challenging to purify due to their physical properties, potentially leading to significant product loss during work-up and chromatography.

Q3: What are the best practices for purifying this compound?

A3: Purification of PEGylated small molecules like this compound can be challenging due to their tendency to be oils or waxy solids and their solubility in a range of solvents. Silica gel column chromatography is a common method. It is often beneficial to use a solvent system with a polar modifier, such as methanol or ethanol, in a less polar solvent like dichloromethane or chloroform. A shallow gradient elution can improve separation from non-PEGylated impurities and starting materials.

Q4: Can I monitor the reaction progress? If so, how?

A4: Yes, monitoring the reaction is crucial for optimizing the reaction time and minimizing side product formation. Thin Layer Chromatography (TLC) is a straightforward method. Staining with potassium permanganate can help visualize the PEG-containing compounds. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the consumption of starting materials and the formation of the desired product.

Troubleshooting Guides

Problem 1: Low or No Product Formation

Possible Causes & Solutions

CauseRecommended SolutionExpected Outcome
Ineffective Base Switch to a stronger, non-nucleophilic base like Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK). Ensure the base is fresh and handled under anhydrous conditions.Increased conversion of the alcohol to the reactive alkoxide, leading to a higher yield.
Poor Solvent Choice Use a polar aprotic solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF) to effectively dissolve the reactants and facilitate the SN2 reaction.Improved reaction kinetics and higher yield.
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10 °C. Common temperatures for Williamson ether synthesis range from room temperature to 60 °C.Increased reaction rate. Monitor for an increase in elimination byproducts.
Degraded Starting Materials Ensure the bromo-PEG starting material has not degraded (e.g., through hydrolysis). Use freshly opened or properly stored reagents.Consistent and reproducible reaction outcomes.
Problem 2: Significant Formation of Side Products (e.g., Elimination Product)

Possible Causes & Solutions

CauseRecommended SolutionExpected Outcome
Base is too Sterically Hindered If using a bulky base like t-BuOK, consider switching to a less hindered base like NaH.Reduced rate of the E2 elimination side reaction, favoring the desired SN2 substitution.
High Reaction Temperature Lower the reaction temperature. Elimination reactions often have a higher activation energy than substitution reactions and are more favored at elevated temperatures.Decreased formation of the elimination byproduct, improving product purity and yield.
Prolonged Reaction Time Monitor the reaction by TLC or LC-MS and stop the reaction once the starting material is consumed to prevent further side product formation.Minimized byproduct formation and a cleaner crude product.
Problem 3: Difficulties in Product Purification

Possible Causes & Solutions

CauseRecommended SolutionExpected Outcome
Streaking on TLC/Poor Separation on Column Use a more polar solvent system for chromatography, such as a gradient of methanol in dichloromethane. Adding a small amount of a neutralizer like triethylamine to the eluent can sometimes improve peak shape.Sharper spots on TLC and better separation of the product from impurities during column chromatography.
Product Co-elutes with Starting Material Optimize the chromatographic conditions. A shallower solvent gradient or a different stationary phase (e.g., alumina) might be effective.Improved resolution between the product and unreacted starting materials.
Product is an Oil and Difficult to Handle After concentration, dissolve the crude product in a minimal amount of a suitable solvent and attempt to precipitate it by adding a non-polar solvent like hexanes or diethyl ether.Solidification of the product, making it easier to handle and potentially improving its purity.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol describes a general procedure for the Williamson ether synthesis to produce this compound.

Materials:

  • N-Boc-ethanolamine

  • 1-Bromo-4,7,10,13-tetraoxapentadecane (Br-PEG4-OH)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane, Methanol)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add N-Boc-ethanolamine (1.0 equivalent) and dissolve it in anhydrous THF.

  • Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Carefully add Sodium Hydride (1.2 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Addition of Bromo-PEG: To the stirred suspension, add a solution of 1-Bromo-4,7,10,13-tetraoxapentadecane (1.1 equivalents) in anhydrous THF dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Add water and extract the product with an organic solvent such as ethyl acetate (3x).

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of 0-10% methanol in dichloromethane).

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Boc_NH_CH2CH2_OH N-Boc-ethanolamine Alkoxide Boc-NH-CH2CH2-O- Na+ Boc_NH_CH2CH2_OH->Alkoxide + Base Br_PEG4_OH 1-Bromo-tetra(ethylene glycol) Side_Product Elimination Product Br_PEG4_OH->Side_Product + Base (E2) Base Base (e.g., NaH) Product This compound Alkoxide->Product + Br-PEG4-OH (SN2)

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield of this compound Check_Reaction Analyze Crude Reaction Mixture (TLC, LC-MS) Start->Check_Reaction Decision_Purity Is Desired Product Present? Check_Reaction->Decision_Purity Decision_Byproducts Are Side Products Dominant? Decision_Purity->Decision_Byproducts Yes Review_Starting_Materials Check Purity of Starting Materials Decision_Purity->Review_Starting_Materials No Optimize_Conditions Optimize Reaction Conditions: - Stronger Base (NaH) - Anhydrous Solvent (THF/DMF) - Temperature Adjustment Decision_Byproducts->Optimize_Conditions Yes Optimize_Purification Optimize Purification: - Shallow Gradient - Different Solvent System - Alternative Stationary Phase Decision_Byproducts->Optimize_Purification No Modify_Workup Modify Work-up to Minimize Loss Optimize_Purification->Modify_Workup Logical_Relationships cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Base Base Strength & Sterics Yield Reaction Yield Base->Yield Stronger base increases Side_Reactions Side Reactions (Elimination) Base->Side_Reactions Bulky base increases Temperature Temperature Temperature->Yield Higher temp may increase Temperature->Side_Reactions Higher temp increases Solvent Solvent Polarity Solvent->Yield Polar aprotic increases Purity Product Purity Side_Reactions->Purity Decreases

Technical Support Center: Br-PEG4-C2-Boc Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Br-PEG4-C2-Boc in their conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It contains a bromo group at one end, a 4-unit polyethylene glycol (PEG) spacer, an ethyl (C2) chain, and a tert-butyloxycarbonyl (Boc)-protected amine at the other end. The bromo group is a good leaving group for nucleophilic substitution reactions, making it reactive towards nucleophiles like amines, thiols, and alcohols. The Boc-protected amine allows for a secondary reaction after deprotection. This linker is commonly used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).[1][2] The PEG spacer enhances the solubility of the resulting conjugate in aqueous media.[1]

Q2: What are the key reaction steps when using this compound?

A typical workflow involves two main stages:

  • Nucleophilic Substitution: The bromo group of this compound reacts with a nucleophilic group (e.g., an amine or thiol) on the target molecule.

  • Boc Deprotection: The Boc protecting group is removed from the amine using acidic conditions, revealing a primary amine for subsequent conjugation or modification.[1]

Q3: What are the optimal reaction conditions for the initial conjugation step?

The optimal conditions depend on the nucleophile being targeted. For reactions with primary amines, a slightly basic pH of 8.0-9.0 is recommended to enhance the nucleophilicity of the amine.[3] The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO.[4]

Q4: How can I monitor the progress of the conjugation reaction?

Several analytical techniques can be used to monitor the reaction progress:

  • Thin-Layer Chromatography (TLC): A quick method to observe the consumption of starting materials and the formation of the product.[5]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of reactants and products.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the conjugated product by verifying its molecular weight.[5]

  • SDS-PAGE: Can visualize the increase in molecular weight of a protein after conjugation.[3]

Troubleshooting Guide

Issue 1: Low or No Conjugation Yield
Possible Causes Solutions & Troubleshooting Steps
Inactive Reactants Ensure the this compound and the target molecule are not degraded. Store reagents as recommended, typically at -20°C under an inert atmosphere.[6] Use freshly prepared solutions for the reaction.
Suboptimal pH For amine conjugation, ensure the reaction pH is between 8.0 and 9.0 to facilitate deprotonation of the amine.[3] Use non-nucleophilic buffers like phosphate or bicarbonate buffer. Avoid amine-containing buffers such as Tris.[3]
Steric Hindrance The PEG chain and the Boc group can sterically hinder the reaction.[4] Consider increasing the reaction temperature to 40-50°C.[4] Using a more polar aprotic solvent like DMF or DMSO can also improve reaction kinetics.[4] A longer PEG linker might also reduce steric hindrance.[4]
Insufficient Molar Ratio of Reactants Use a molar excess of the this compound linker relative to your substrate to drive the reaction to completion.[3]
Hydrolysis of the Bromo Group In aqueous solutions and at higher pH, the bromo group can undergo hydrolysis over extended reaction times. Minimize reaction time and consider using anhydrous solvents if possible.
Issue 2: Observation of Multiple Products or Impurities
Possible Causes Solutions & Troubleshooting Steps
Reaction with Non-target Nucleophiles If your target molecule has multiple nucleophilic sites, non-specific reactions can occur.[3] To minimize this, control the stoichiometry by using a lower molar ratio of the linker to the target molecule.[3]
Di-PEGylation or Cross-linking If the target molecule has multiple reactive sites, you may get multiple PEG chains attached or cross-linking between molecules. Use a lower molar excess of the this compound linker.
Presence of Impurities in Starting Materials Purify the starting materials before the reaction to avoid side reactions with impurities.[5]
Issue 3: Incomplete Boc Deprotection
Possible Causes Solutions & Troubleshooting Steps
Insufficient Acid Strength or Concentration The Boc group is cleaved under acidic conditions. If deprotection is incomplete, increase the concentration of the acid. A solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used.[3][4]
Inadequate Reaction Time Monitor the deprotection reaction using TLC or LC-MS and extend the reaction time until the starting material is consumed.[3] Most deprotections are complete within 1-2 hours at room temperature.[4]
Poor Solubility Ensure the Boc-protected conjugate is fully soluble in the deprotection solution.[3]
Issue 4: Formation of Side Products During Boc Deprotection
Possible Causes Solutions & Troubleshooting Steps
Alkylation by tert-Butyl Cation The release of the tert-butyl cation during Boc deprotection can lead to the alkylation of sensitive residues on the target molecule.[3] Add a scavenger, such as triisopropylsilane (TIS), to the deprotection reaction mixture to quench the tert-butyl cation.[3]

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Conjugation Reaction pH (for amines) 8.0 - 9.0Higher pH increases the nucleophilicity of primary amines.[3]
Boc Deprotection pH < 2Strong acidic conditions are required for efficient removal of the Boc group.[3]
Molar Excess of Linker (Conjugation) 10- to 50-foldThe optimal ratio should be determined experimentally.[7]
TFA Concentration for Deprotection 20-50% (v/v) in DCMCan be increased if deprotection is incomplete.[3][4]
Deprotection Reaction Time 1 - 2 hoursAt room temperature.[4]

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to an Amine-Containing Molecule
  • Preparation of Reactants:

    • Dissolve the amine-containing substrate in an anhydrous solvent such as DMF or DCM.

    • Dissolve this compound (1.2 equivalents) in the same solvent.

  • Addition of Base:

    • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (3 equivalents), to the reaction mixture.[5]

  • Reaction:

    • Stir the reaction mixture at room temperature overnight. For less reactive amines, gentle heating (40-50 °C) may be necessary.[5]

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS.[5]

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.[5]

Protocol 2: General Procedure for Boc Deprotection
  • Dissolving the Conjugate:

    • Dissolve the purified Boc-protected conjugate in anhydrous dichloromethane (DCM).

  • Preparing the Deprotection Solution:

    • Prepare a solution of 20-50% trifluoroacetic acid (TFA) in DCM. If the conjugated molecule is sensitive to the tert-butyl cation, add a scavenger like triisopropylsilane (TIS) (2.5-5% v/v).[3]

  • Deprotection Reaction:

    • Add the deprotection solution to the dissolved conjugate and stir at room temperature for 1-2 hours.[4]

  • Monitoring:

    • Monitor the reaction by an appropriate analytical method (e.g., LC-MS) until the starting material is no longer observed.[3]

  • Removal of Acid:

    • Evaporate the TFA and DCM under a stream of nitrogen or by rotary evaporation.

    • Co-evaporate with a solvent like toluene to remove residual TFA. The deprotected product is often obtained as a TFA salt.[3]

Visualizations

experimental_workflow cluster_conjugation Step 1: Conjugation cluster_deprotection Step 2: Boc Deprotection cluster_analysis Analysis & Purification A This compound C Conjugated Product (Boc-protected) A->C B Target Molecule (with Nucleophile) B->C E Final Conjugate (Amine-deprotected) C->E D Acid (e.g., TFA) D->E F Purification (e.g., HPLC) E->F G Characterization (e.g., LC-MS) F->G

Caption: A general experimental workflow for this compound conjugation.

troubleshooting_logic start Low/No Conjugation Yield? inactive_reagents Inactive Reagents? start->inactive_reagents Yes suboptimal_ph Suboptimal pH? start->suboptimal_ph Yes steric_hindrance Steric Hindrance? start->steric_hindrance Yes check_reagents Check Reagent Quality & Storage inactive_reagents->check_reagents optimize_ph Adjust pH to 8.0-9.0 for amines suboptimal_ph->optimize_ph increase_temp Increase Temperature (40-50°C) steric_hindrance->increase_temp end Improved Yield check_reagents->end optimize_ph->end increase_temp->end

Caption: Troubleshooting logic for low conjugation yield.

References

Technical Support Center: Optimizing the Solubility of Br-PEG4-C2-Boc Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with PROTACs (Proteolysis Targeting Chimeras) containing the Br-PEG4-C2-Boc linker. Poor solubility is a common hurdle in the development of PROTACs, and this guide offers practical solutions and detailed methodologies to help you optimize your experiments for success.

Frequently Asked Questions (FAQs)

Q1: My PROTAC with the this compound linker has very low aqueous solubility. What are the contributing factors related to this specific linker?

A1: The this compound linker, while offering synthetic versatility, has several components that can contribute to poor aqueous solubility:

  • Hydrophobic Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is inherently hydrophobic and can significantly decrease the aqueous solubility of the entire PROTAC molecule.[1]

  • C2 Alkyl Chain: The short ethyl (C2) spacer is a hydrophobic component that can contribute to the overall lipophilicity of the PROTAC.[2][]

  • Overall Molecular Weight: PROTACs are large molecules, often falling into the "beyond Rule of Five" (bRo5) chemical space, which inherently limits their solubility.[4]

  • Crystallinity: The solid-state properties of your PROTAC play a crucial role. A highly crystalline form will generally have lower solubility than an amorphous form.

While the PEG4 moiety is included to enhance hydrophilicity, its effect might be counteracted by the other hydrophobic elements of the linker and the attached warhead and E3 ligase ligand.[2][5]

Q2: How does the PEG4 component of the linker influence the solubility of my PROTAC?

A2: The polyethylene glycol (PEG) component is incorporated into PROTAC linkers primarily to improve their physicochemical properties, most notably solubility.[2][5] The ether oxygens in the PEG chain can form hydrogen bonds with water, creating a hydration shell around the molecule that can enhance its aqueous solubility.[6] However, the length of the PEG chain is a critical factor. A PEG4 linker may not be sufficient to overcome the hydrophobicity of highly lipophilic warheads or E3 ligase ligands.[7] In such cases, exploring longer PEG chains (e.g., PEG6, PEG8) may be a viable strategy.[7]

Q3: What is the impact of the terminal bromide on the overall solubility of the PROTAC?

A3: The terminal bromide itself does not significantly contribute to the solubility of the final PROTAC. Its primary role is to serve as a reactive handle for conjugation to the warhead or E3 ligase ligand during synthesis. Once conjugated, the bromide is no longer present in the final PROTAC molecule. Therefore, its direct impact on the solubility of the final product is negligible.

Q4: Can removing the Boc protecting group improve the solubility of my PROTAC?

A4: Yes, in many cases, deprotection of the Boc group can significantly improve aqueous solubility. The Boc group is bulky and hydrophobic, and its removal exposes a more polar amine group.[8] This newly exposed amine can be protonated at physiological pH, which can further enhance solubility. However, it is crucial to consider the role of the Boc-protected amine in the final PROTAC's biological activity. If the amine is required to be protected for proper binding to the target protein or E3 ligase, its deprotection could adversely affect the PROTAC's efficacy.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: My this compound containing PROTAC precipitates out of solution during my in vitro assays.

  • Possible Cause: The concentration of your PROTAC exceeds its thermodynamic or kinetic solubility in the assay buffer. The presence of the hydrophobic Boc group and C2 alkyl chain can lower the solubility threshold.[1][2]

  • Troubleshooting Steps:

    • Determine the Kinetic Solubility: Perform a kinetic solubility assay to understand the concentration at which your PROTAC begins to precipitate from a DMSO stock solution upon addition to your aqueous assay buffer.

    • Lower the Final DMSO Concentration: High concentrations of DMSO can lead to precipitation when diluted into aqueous buffers. Aim for a final DMSO concentration of less than 1%, and ideally below 0.5%.[9]

    • Utilize Co-solvents: For challenging compounds, the use of co-solvents can significantly improve solubility. A common formulation involves a mixture of DMSO, PEG300, and a surfactant like Tween-80.[9]

    • Sonication and Gentle Heating: To aid dissolution, gentle warming (e.g., to 37°C) and brief sonication can be effective.[9] However, be cautious about potential degradation of your PROTAC with prolonged heating.

Issue 2: I have tried basic formulation adjustments, but my PROTAC solubility is still too low for in vivo studies.

  • Possible Cause: The intrinsic insolubility of your PROTAC is too high to be overcome by simple co-solvent formulations.

  • Troubleshooting Steps:

    • Chemical Modification:

      • Increase PEG Linker Length: Synthesize analogs with longer PEG chains (e.g., PEG6, PEG8) to increase hydrophilicity.[7]

      • Introduce Ionizable Groups: If synthetically feasible, incorporate basic or acidic moieties into the linker or the ligands to enable salt formation and improve aqueous solubility.[10]

      • Boc Deprotection: If the Boc group is not essential for activity, synthesize the deprotected analog and assess its solubility and efficacy.

    • Advanced Formulation Strategies:

      • Amorphous Solid Dispersions (ASDs): Dispersing your PROTAC in a polymer matrix can maintain it in a higher-energy, more soluble amorphous state.[11][12]

      • Lipid-Based Formulations: For highly lipophilic PROTACs, self-emulsifying drug delivery systems (SEDDS) can improve solubility and oral absorption.[4]

      • Cyclodextrin Inclusion Complexes: Encapsulating the hydrophobic regions of your PROTAC within a cyclodextrin molecule can significantly enhance its aqueous solubility.[4]

Quantitative Data Summary

While specific quantitative solubility data for a wide range of PROTACs containing the this compound linker is not extensively published, the following table provides representative data illustrating the general trends observed when modifying PROTAC linkers to improve solubility.

PROTAC ModificationLinker CharacteristicsApproximate Aqueous Solubility (µM)Key Observation
Baseline PROTAC Alkyl Chain (C8)< 1Highly lipophilic linker leads to very poor solubility.
PEGylated PROTAC PEG4 Chain10 - 50Introduction of a PEG linker significantly improves solubility.[5]
Longer PEG Chain PEG8 Chain> 100Increasing the PEG length further enhances aqueous solubility.[7]
Boc-Protected PEG4-C2-Boc5 - 20The hydrophobic Boc group can counteract some of the solubilizing effect of the PEG chain.
Boc-Deprotected PEG4-C2-NH250 - 150Removal of the Boc group exposes a polar amine, leading to a substantial increase in solubility.

Note: The solubility values presented are illustrative and can vary significantly depending on the specific warhead and E3 ligase ligand attached to the linker.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay by Nephelometry

Objective: To determine the concentration at which a PROTAC precipitates when diluted from a DMSO stock into an aqueous buffer.

Materials:

  • PROTAC stock solution in 100% DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplate

  • Nephelometer or plate reader capable of measuring light scattering

Procedure:

  • Prepare Serial Dilutions: Prepare a series of 2-fold dilutions of your PROTAC stock solution in 100% DMSO in a 96-well plate.

  • Sample Addition: To a separate 96-well plate, add 198 µL of the aqueous buffer to each well.

  • Add 2 µL of each PROTAC dilution from the DMSO plate to the corresponding wells of the aqueous plate. This creates a 1:100 dilution with a final DMSO concentration of 1%.

  • Incubation: Shake the plate for 2 minutes and then incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the light scattering (nephelometric turbidity units, NTU) of each well.

  • Data Analysis: Plot the NTU values against the PROTAC concentration. The kinetic solubility is the concentration at which the NTU signal begins to significantly increase above the baseline.

Protocol 2: Co-solvent Formulation for In Vitro Assays

Objective: To prepare a stock solution of a poorly soluble PROTAC for use in cellular or biochemical assays.

Materials:

  • PROTAC

  • DMSO

  • PEG300

  • Tween-80

  • Aqueous buffer (e.g., cell culture medium, PBS)

Procedure:

  • Prepare High-Concentration Stock: Dissolve the PROTAC in 100% DMSO to create a high-concentration stock solution (e.g., 20 mM).

  • Prepare Formulation Stock: For a 1 mL formulation stock, mix 100 µL of the DMSO stock with 400 µL of PEG300.

  • Add 50 µL of Tween-80 to the DMSO/PEG300 mixture and vortex thoroughly.

  • Slowly add 450 µL of the desired aqueous buffer while vortexing to create the final formulation stock. This results in a formulation containing 10% DMSO, 40% PEG300, and 5% Tween-80.

  • Final Dilution: Further dilute this formulation stock into your final assay medium, ensuring the final concentration of all excipients is compatible with your experimental system.

Visualizations

PROTAC_Solubility_Factors Factors Influencing Solubility of this compound PROTACs cluster_linker Linker Components cluster_moieties Attached Moieties PROTAC This compound PROTAC PEG4 PEG4 Moiety (Increases Solubility) PROTAC->PEG4 contributes to C2 C2 Alkyl Chain (Decreases Solubility) PROTAC->C2 contributes to Boc Boc Group (Decreases Solubility) PROTAC->Boc contributes to Warhead Warhead (Variable Lipophilicity) PROTAC->Warhead attached to E3_Ligand E3 Ligase Ligand (Variable Lipophilicity) PROTAC->E3_Ligand attached to Br Bromide (pre-conjugation) Solubility Overall Aqueous Solubility PEG4->Solubility positively influences C2->Solubility negatively influences Boc->Solubility negatively influences Warhead->Solubility influences E3_Ligand->Solubility influences

Caption: Factors influencing the solubility of this compound PROTACs.

Troubleshooting_Workflow Troubleshooting Workflow for Poor PROTAC Solubility Start Poor PROTAC Solubility Observed Check_Conc Is PROTAC concentration above kinetic solubility? Start->Check_Conc Lower_Conc Lower PROTAC concentration in assay Check_Conc->Lower_Conc Yes Use_Cosolvents Employ Co-solvent Formulation Check_Conc->Use_Cosolvents No Reassess Re-evaluate in assay Lower_Conc->Reassess Use_Cosolvents->Reassess Still_Insoluble Still insoluble for intended use? Reassess->Still_Insoluble Chem_Mod Chemical Modification (e.g., longer PEG, de-Boc) Still_Insoluble->Chem_Mod Yes Advanced_Form Advanced Formulation (ASD, SEDDS) Still_Insoluble->Advanced_Form Yes Success Solubility Optimized Still_Insoluble->Success No Chem_Mod->Success Advanced_Form->Success

Caption: Troubleshooting workflow for poor PROTAC solubility.

References

Technical Support Center: Troubleshooting Boc Deprotection of Br-PEG4-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the Boc deprotection of Br-PEG4-C2-Boc and similar PEGylated compounds.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

1. Why is my Boc deprotection incomplete?

Incomplete deprotection is a common issue that can arise from several factors:

  • Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is removed by acidolysis. If the acid is too weak or its concentration too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a standard reagent for this purpose.[1]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction time or low temperatures may not be enough for the complete removal of the Boc group. While many deprotections are performed at room temperature, some substrates might need longer reaction times or gentle heating.[1][2]

  • Steric Hindrance: The polyethylene glycol (PEG) chain, especially with higher molecular weights, can sterically hinder the acid's access to the Boc-protected amine, slowing down the reaction.[1][2][3]

  • Solvent Issues: The choice of solvent is critical to ensure that both the PEGylated compound and the acid are well-solvated. Dichloromethane (DCM) is a frequently used solvent for TFA-mediated deprotection.[1][2]

Troubleshooting Steps:

  • Increase the acid concentration (e.g., from 20% TFA in DCM to 50% TFA in DCM).[1][2]

  • Extend the reaction time and monitor the progress using an appropriate analytical method like TLC, LC-MS, or NMR.[1][2]

  • Consider using a stronger acid system, such as 4M HCl in 1,4-dioxane.[1][2]

  • Ensure the chosen solvent provides good solubility for your specific this compound conjugate.[2]

2. I am observing unexpected side products after deprotection. What is the cause and how can I prevent them?

Side product formation is often linked to the reactive tert-butyl cation generated during the cleavage of the Boc group.[2][4]

  • Alkylation by tert-butyl cation: This reactive cation can alkylate electron-rich functional groups within your molecule, such as thiols (cysteine) or indoles (tryptophan), leading to undesired by-products.[2][4]

  • Degradation of Acid-Sensitive Groups: If your molecule contains other acid-labile protecting groups or functionalities (e.g., esters), they may be partially or fully cleaved under the deprotection conditions.[5] One user reported a 10-20% loss of ester bonds when using TFA in DCM.[5]

Preventative Measures:

  • Use of Scavengers: To prevent alkylation, add a "scavenger" to the reaction mixture. Common scavengers like triisopropylsilane (TIS) or thioanisole can trap the tert-butyl cation.[4][6]

  • Milder Deprotection Conditions: If your molecule is sensitive to strong acids, consider using milder conditions. This could involve lowering the acid concentration, reducing the reaction temperature, or using a less harsh acidic reagent. For instance, using HCl in ethyl acetate can be an alternative to TFA in DCM, although it might require longer reaction times.[5]

3. How do I effectively remove the acid and isolate my deprotected product?

Proper work-up is crucial to obtain a clean product.

  • Evaporation of Acid: For volatile acids like TFA, removal can be achieved under reduced pressure using a rotary evaporator. To ensure complete removal, co-evaporation with a solvent like toluene is recommended.[1][7]

  • Precipitation: The deprotected PEG-linker, which is often an ammonium salt, can sometimes be precipitated by adding a non-polar solvent like diethyl ether.[1]

  • Aqueous Workup: If the deprotected product is not soluble in water, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid and remove the salt. This should be performed carefully to avoid the hydrolysis of any base-sensitive groups.[1]

Quantitative Data Summary

The following tables provide a summary of common reaction conditions for Boc deprotection.

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTypical TemperatureTypical Time
Trifluoroacetic Acid (TFA)20-50% (v/v)[1][8]Dichloromethane (DCM)[1][8]0°C to Room Temp[8]30 min - 2 hours[1][2]
Hydrochloric Acid (HCl)4 M[1][2]1,4-Dioxane[1][2]Room Temperature[2]30 min - 2 hours[2]

Table 2: Common Scavengers Used in Boc Deprotection

ScavengerTypical ConcentrationPurpose
Triisopropylsilane (TIS)2.5-5% (v/v)[1][8]Traps tert-butyl cations
ThiophenolNot specifiedPrevents alkylation of nucleophilic substrates[6]
ThioanisoleNot specifiedTraps tert-butyl cations and other reactive species

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA/DCM

This protocol is suitable for most Boc-protected PEG amines.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, but recommended)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution (for optional work-up)

  • Anhydrous sodium sulfate (for optional work-up)

  • Diethyl ether (for optional precipitation)

  • Round-bottom flask, magnetic stirrer, and ice bath

Procedure:

  • Dissolve the Boc-protected this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[3]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[8]

  • If your substrate is sensitive to alkylation, add a scavenger such as TIS (2.5-5% v/v).[8]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[8]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[8]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate with toluene (3x) to remove residual TFA.[1] The resulting TFA salt of the deprotected amine can often be used directly in the next step.

Work-up Option (for free amine):

  • After evaporation, dissolve the residue in a suitable organic solvent.

  • Wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[8]

Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane

This protocol is an alternative for substrates that may be sensitive to TFA or for when the hydrochloride salt of the amine is desired.

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • 1,4-Dioxane, anhydrous

  • Round-bottom flask and magnetic stirrer

Procedure:

  • Dissolve the Boc-protected this compound in anhydrous 1,4-dioxane.

  • Add the 4M HCl in 1,4-dioxane solution.

  • Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS.[2]

  • Upon completion, remove the solvent in vacuo to obtain the hydrochloride salt of the deprotected amine.[2]

Visualizations

Boc_Deprotection_Workflow cluster_start Start cluster_reaction Reaction cluster_workup Work-up cluster_product Product start Boc-Protected This compound dissolve Dissolve in Anhydrous Solvent (DCM or Dioxane) start->dissolve add_acid Add Acid (TFA or HCl) dissolve->add_acid add_scavenger Add Scavenger (e.g., TIS) (Optional) add_acid->add_scavenger react Stir at 0°C to RT (Monitor Progress) add_scavenger->react evaporate Evaporate Solvent & Excess Acid react->evaporate co_evaporate Co-evaporate with Toluene evaporate->co_evaporate precipitate Precipitate with Non-polar Solvent (Optional) co_evaporate->precipitate neutralize Neutralize with Aqueous Base (Optional) co_evaporate->neutralize product Deprotected Br-PEG4-C2-Amine (Salt or Free Base) co_evaporate->product Direct Use precipitate->product neutralize->product

Caption: Experimental workflow for Boc deprotection of this compound.

Troubleshooting_Tree start Boc Deprotection Issue incomplete Is the reaction incomplete? start->incomplete side_products Are there side products? start->side_products increase_acid Increase Acid Concentration incomplete->increase_acid Yes increase_time Extend Reaction Time incomplete->increase_time Yes stronger_acid Use Stronger Acid (e.g., 4M HCl/Dioxane) incomplete->stronger_acid Yes check_solubility Ensure Good Solubility incomplete->check_solubility Yes add_scavenger Add Scavenger (e.g., TIS) side_products->add_scavenger Yes milder_conditions Use Milder Conditions side_products->milder_conditions Yes

Caption: Troubleshooting decision tree for Boc deprotection.

References

side reactions of Br-PEG4-C2-Boc and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Br-PEG4-C2-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this versatile linker, troubleshoot potential issues, and avoid common side reactions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a heterobifunctional linker containing a bromo group, a tetraethylene glycol (PEG4) spacer, and a Boc-protected amine. Its primary application is in bioconjugation, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] The bromo group serves as a reactive site for nucleophilic substitution, typically with a thiol group (e.g., from a cysteine residue on a protein), while the Boc-protected amine can be deprotected for subsequent conjugation steps.

Q2: What is the intended reaction mechanism for this compound?

The intended reaction is a bimolecular nucleophilic substitution (SN2) reaction. The bromo group is an excellent leaving group, and a soft nucleophile, such as a thiolate anion (deprotonated thiol), will attack the carbon atom attached to the bromine, displacing the bromide and forming a stable thioether bond.

Q3: What are the most common side reactions to be aware of when using this compound?

The most common side reactions are:

  • Elimination (E2) Reaction: This is more likely to occur under strongly basic conditions and at elevated temperatures, leading to the formation of an alkene and hydrobromic acid.

  • Hydrolysis: The bromo group can be hydrolyzed to a hydroxyl group, especially at pH values above 8.0 and with prolonged reaction times. This results in an inactive linker.

  • Reaction with Non-Target Nucleophiles: Other nucleophilic groups on a biomolecule, such as the amine groups in lysine residues, can also react with the bromo group, leading to a heterogeneous product mixture. However, thiols are generally more nucleophilic towards alkyl bromides under neutral to slightly basic conditions.

Q4: How does the Boc protecting group influence the reactivity of the molecule?

The tert-butyloxycarbonyl (Boc) group is a robust protecting group for the amine functionality. It is stable under the conditions typically used for the nucleophilic substitution reaction of the bromo group. The Boc group prevents the amine from acting as a nucleophile and participating in unwanted side reactions. It can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the free amine for subsequent conjugation steps.

Troubleshooting Guide

This guide addresses common issues encountered during conjugation reactions with this compound.

Observation Potential Cause Suggested Solution
Low or No Conjugation Yield 1. Suboptimal pH: The thiol group on the cysteine residue is not sufficiently deprotonated to act as a strong nucleophile. 2. Oxidation of Thiols: Cysteine residues have formed disulfide bonds and are not available for reaction. 3. Steric Hindrance: The target cysteine residue is not easily accessible to the linker. 4. Hydrolysis of this compound: The linker has been inactivated by hydrolysis prior to or during the reaction.1. Optimize pH: Maintain the reaction pH between 7.0 and 8.0. This provides a good balance between thiol deprotonation and minimizing hydrolysis of the bromo group. 2. Reduce Disulfide Bonds: Pre-treat the protein with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). TCEP does not need to be removed before conjugation. Avoid DTT as it is a thiol and will compete in the reaction. 3. Increase Linker Length or Modify Protein: If steric hindrance is suspected, consider using a longer PEG linker. In some cases, protein engineering to introduce a more accessible cysteine may be necessary. 4. Use Fresh Reagents and Control Reaction Time: Prepare fresh solutions of this compound. Avoid prolonged reaction times, especially at higher pH. Monitor the reaction progress.
Formation of Unwanted Byproducts 1. Elimination Reaction: The reaction conditions are too basic or the temperature is too high. 2. Reaction with Other Nucleophiles: The reaction conditions favor reaction with other nucleophilic groups (e.g., amines on lysine).1. Control pH and Temperature: Avoid pH values above 8.5. Perform the reaction at room temperature or 4°C. 2. Optimize pH for Thiol Selectivity: A pH of ~7.0-7.5 generally favors the reaction with the more nucleophilic thiols over amines.
Protein Aggregation/Precipitation 1. High Concentration of Organic Co-solvent: The protein is denaturing due to the solvent used to dissolve the linker. 2. Change in Protein pI: Modification of the protein surface charge can lead to aggregation at the reaction pH.1. Minimize Organic Solvent: Dissolve the this compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding it to the reaction buffer. The final concentration of the organic solvent should ideally be below 10%. 2. Optimize Buffer and Protein Concentration: Work at a protein concentration that is known to be stable. Consider using a different buffer system.

Experimental Protocols

General Protocol for Conjugation of this compound to a Thiol-Containing Protein

This protocol provides a general starting point. Optimal conditions may vary depending on the specific protein and desired degree of labeling.

1. Materials:

  • Thiol-containing protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.4).

  • This compound.

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Tris(2-carboxyethyl)phosphine (TCEP) (if disulfide reduction is needed).

  • Quenching reagent (e.g., N-acetylcysteine or L-cysteine).

  • Purification system (e.g., size-exclusion chromatography (SEC) column).

2. Procedure:

  • Protein Preparation (if necessary):

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, dissolve the protein in the reaction buffer and add a 5-10 fold molar excess of TCEP.

    • Incubate at room temperature for 1 hour. TCEP does not need to be removed.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-50 mM. Prepare this solution fresh before use.

  • Conjugation Reaction:

    • Add the desired molar excess (typically 5-20 fold) of the this compound stock solution to the protein solution.

    • Gently mix and incubate at room temperature for 2-4 hours or at 4°C overnight. The reaction should be protected from light.

  • Quenching the Reaction:

    • Add a quenching reagent (e.g., N-acetylcysteine) to a final concentration of 1-10 mM to react with any unreacted this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess linker and quenching reagent by size-exclusion chromatography (SEC) using an appropriate buffer.

  • Characterization:

    • Analyze the conjugate by SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), and HPLC to determine the degree of labeling and purity.

Quantitative Data Summary

The following tables provide estimated data based on the general reactivity of alkyl bromides and PEG linkers. Specific experimental data for this compound is not widely available and should be determined empirically.

Table 1: Estimated Influence of pH on Thiol Selectivity and Hydrolysis

pHRelative Reaction Rate with ThiolRelative Reaction Rate with AmineEstimated Hydrolysis RateRecommendation
6.5ModerateVery LowVery LowSuboptimal for thiol reactivity, but good for linker stability.
7.0GoodLowLowRecommended starting point for optimal selectivity.
7.5ExcellentModerateModerateGood for thiol reactivity, but potential for some reaction with amines and increased hydrolysis.
8.0ExcellentHighHighIncreased risk of non-specific labeling and linker hydrolysis.
8.5ExcellentVery HighVery HighNot recommended due to high rates of side reactions.

Table 2: Estimated Influence of Temperature and Base on Side Reactions

ConditionPrimary ReactionPotential Side ReactionsEstimated Yield of Side ProductsRecommendation
4°C, pH 7.2SN2Minimal< 5%Ideal for long reactions to minimize side reactions.
Room Temp, pH 7.2SN2Minimal< 10%Standard reaction condition for a balance of speed and selectivity.
37°C, pH 7.2SN2Increased Hydrolysis10-20%Use with caution, may be necessary for sterically hindered sites.
Room Temp, pH > 8.5SN2Elimination, Hydrolysis> 20%Not recommended.
Room Temp, Strong Base (e.g., DBU)EliminationSN2> 50%Avoid strong, non-nucleophilic bases.

Visualizations

Reaction Pathway and Potential Side Reactions

G cluster_main Intended Reaction Pathway (SN2) cluster_side Side Reactions Br_PEG_Boc This compound Conjugate Protein-S-PEG4-C2-Boc Br_PEG_Boc->Conjugate Elimination Elimination Product (Alkene) Br_PEG_Boc->Elimination Strong Base / Heat Hydrolysis Hydrolysis Product (HO-PEG4-C2-Boc) Br_PEG_Boc->Hydrolysis High pH / H₂O Amine_Reaction Amine Conjugate (Protein-NH-PEG4-C2-Boc) Br_PEG_Boc->Amine_Reaction Protein-NH₂ (Higher pH) Protein_SH Protein-SH Thiolate Protein-S⁻ (Thiolate) Protein_SH->Thiolate Deprotonation (pH 7.0-8.0) Thiolate->Conjugate Nucleophilic Attack

Caption: Intended SN2 reaction pathway and potential side reactions.

Troubleshooting Workflow for Low Conjugation Yield

G Start Low Yield Observed Check_pH Is pH optimal (7.0-8.0)? Start->Check_pH Adjust_pH Adjust pH to 7.0-8.0 Check_pH->Adjust_pH No Check_Thiols Are thiols reduced? Check_pH->Check_Thiols Yes Adjust_pH->Check_Thiols Reduce_Thiols Add TCEP Check_Thiols->Reduce_Thiols No Check_Linker Is linker fresh? Check_Thiols->Check_Linker Yes Reduce_Thiols->Check_Linker Use_Fresh_Linker Prepare fresh linker solution Check_Linker->Use_Fresh_Linker No Check_Sterics Is steric hindrance possible? Check_Linker->Check_Sterics Yes Use_Fresh_Linker->Check_Sterics Increase_Excess Increase molar excess of linker Check_Sterics->Increase_Excess Yes End Yield Improved Check_Sterics->End No Increase_Time Increase reaction time Increase_Excess->Increase_Time Increase_Time->End

Caption: A logical workflow for troubleshooting low conjugation yield.

References

Technical Support Center: Purification of Br-PEG4-C2-Boc Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Br-PEG4-C2-Boc derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this versatile linker.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound derivatives?

A1: The purification of this compound derivatives presents several challenges stemming from the physicochemical properties of the PEGylated molecule. These include:

  • High Polarity and Water Solubility: The polyethylene glycol (PEG) chain imparts high polarity and water solubility, which can make extraction from aqueous solutions difficult and lead to poor retention on normal-phase silica gel chromatography.

  • Structural Similarity of Impurities: Impurities, such as isomers, byproducts from incomplete reactions (e.g., starting materials), or molecules with different PEG chain lengths (if polydisperse PEG was used in synthesis), are often structurally very similar to the target compound, making chromatographic separation challenging.

  • Tendency to Streak on Silica Gel: PEGylated compounds are known to streak on silica gel columns, leading to broad peaks and poor separation. This is often attributed to the multiple hydrogen bond donor and acceptor sites in the PEG chain interacting strongly with the silica stationary phase.

  • Potential for Aggregation: Depending on the concentration and solvent system, PEGylated molecules can aggregate, which can affect their chromatographic behavior.

Q2: What are the most common impurities encountered during the synthesis and purification of this compound?

A2: Common impurities can originate from both the synthesis of the halo-PEG backbone and the Boc-protection step. These may include:

  • Unreacted Starting Materials: Such as the initial PEG-diol or the Boc-protected amine.

  • Bis-substituted Byproducts: If the starting PEG-diol reacts at both ends with the bromine source.

  • Products of Incomplete Bromination: Leaving a hydroxyl group at one end.

  • Byproducts from Boc-protection/deprotection: Including potential side-products from the reaction of the tert-butyl carbocation generated during deprotection with nucleophiles.

  • Oligomers with Different PEG Chain Lengths: If the starting PEG4 material is not monodisperse.

  • Residual Solvents and Reagents: From the reaction and workup steps.

Q3: My this compound derivative is streaking on the silica gel column. What can I do to improve the separation?

A3: Streaking is a common issue with PEGylated compounds on silica gel. Here are several strategies to mitigate this:

  • Solvent System Modification:

    • Use of Alcohols: Adding a small amount of alcohol, such as methanol (MeOH) or isopropanol (IPA), to your eluent system (e.g., dichloromethane/MeOH or chloroform/MeOH) can help to reduce streaking by competing for hydrogen bonding sites on the silica.

    • Alternative Solvent Systems: Some researchers have reported better separation with systems like ethanol/isopropyl alcohol in chloroform. A slow gradient of 1-10% of a 1:1 EtOH/IPA mixture in chloroform may provide better results than a MeOH-based gradient.

  • Use of Additives: Adding a small amount of a polar modifier like triethylamine (TEA) or acetic acid to the mobile phase can sometimes improve peak shape, depending on the nature of the analyte and impurities.

  • Column Choice: Consider using a different stationary phase, such as reversed-phase silica (C18 or C8), which separates based on hydrophobicity rather than polarity.

Q4: Is reversed-phase HPLC a suitable method for purifying this compound?

A4: Yes, reversed-phase high-performance liquid chromatography (RP-HPLC) is often the preferred method for purifying PEGylated compounds like this compound. The Boc group increases the hydrophobicity of the molecule, making it well-suited for retention on a nonpolar stationary phase. A C18 or C8 column with a water/acetonitrile or water/methanol gradient containing a modifier like 0.1% trifluoroacetic acid (TFA) is a common starting point.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the purification of this compound derivatives.

Issue 1: Poor Separation in Column Chromatography
Symptom Possible Cause Recommended Solution
Broad, streaking peaks on silica gel TLC and column. Strong interaction of the PEG chain with the silica stationary phase.- Add a polar modifier like MeOH or IPA to the eluent.- Try an alternative solvent system such as EtOH/IPA in CHCl3.- Consider switching to reversed-phase chromatography.
Co-elution of product and impurities. Insufficient resolution between compounds of similar polarity.- Optimize the solvent gradient (make it shallower).- Try a different stationary phase (e.g., C18, C8, or diol-based).- Ensure the column is not overloaded.
Product appears to "strip" through the column quickly. The chosen eluent system is too polar, even at low concentrations of the polar solvent.- Start with a less polar solvent system.- Use a longer column to increase the separation path.- Confirm the identity of the fast-moving spot by TLC analysis.
Issue 2: Low Recovery After Purification
Symptom Possible Cause Recommended Solution
Low yield of purified product after column chromatography. - Irreversible adsorption onto the column: The compound may be sticking to the stationary phase.- Product degradation: The compound may be unstable on the stationary phase (e.g., acidic silica).- Incomplete elution: The eluent may not be strong enough to wash the entire product off the column.- Deactivate the silica gel with a small amount of triethylamine before packing the column.- Use a neutral stationary phase like alumina.- Flush the column with a very strong solvent (e.g., high percentage of MeOH) at the end of the run to recover any remaining product.
Product loss during aqueous workup/extraction. The high water solubility of the PEGylated compound leads to it remaining in the aqueous layer.- Saturate the aqueous phase with NaCl to decrease the solubility of the PEGylated compound.- Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane).

Experimental Protocols

Protocol 1: General Procedure for Purification by Silica Gel Chromatography

This protocol provides a general guideline. The specific solvent system and gradient must be optimized for your particular derivative and impurity profile using thin-layer chromatography (TLC).

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems to find an eluent that gives good separation and an Rf value of ~0.2-0.4 for the product. A good starting point is a mixture of DCM and MeOH or CHCl3 and MeOH. Consider trying a 1:1 mixture of EtOH and IPA as the polar component in CHCl3.

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pack the column with the slurry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial eluent or a suitable solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load it onto the column.

  • Elution:

    • Begin elution with the initial, non-polar solvent system.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of MeOH or the EtOH/IPA mixture). A slow, shallow gradient is often more effective than a steep one.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Purification by Preparative RP-HPLC

This is a general starting point for method development.

  • Analytical Method Development:

    • Column: C18, 5 µm, 4.6 x 250 mm.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: Start with a linear gradient (e.g., 10-90% B over 20 minutes) to determine the approximate elution conditions for your compound.

    • Flow Rate: 1 mL/min.

    • Detection: UV at an appropriate wavelength (e.g., 220 nm or based on the absorbance of any chromophores in your molecule).

    • Optimize the gradient to achieve baseline separation of your product from impurities.

  • Scale-up to Preparative HPLC:

    • Column: Choose a preparative C18 column with the same stationary phase as the analytical column but with a larger diameter (e.g., 21.2 mm or 50 mm).

    • Scale Flow Rate and Injection Volume: Scale the flow rate and injection volume according to the column dimensions.

    // Nodes Crude [label="Crude this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Dissolve [label="Dissolve in\nMobile Phase A/Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Filter [label="Filter (0.45 µm)", fillcolor="#F1F3F4", fontcolor="#202124"]; Prep_HPLC [label="Preparative RP-HPLC", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Collect [label="Collect Fractions", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Analyze Fractions\n(Analytical HPLC/LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; Pool [label="Pool Pure Fractions", fillcolor="#34A853", fontcolor="#FFFFFF"]; Evaporate [label="Solvent Evaporation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pure_Product [label="Pure this compound", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

    // Edges Crude -> Dissolve [arrowhead=vee, color="#5F6368"]; Dissolve -> Filter [arrowhead=vee, color="#5F6368"]; Filter -> Prep_HPLC [arrowhead=vee, color="#5F6368"]; Prep_HPLC -> Collect [arrowhead=vee, color="#5F6368"]; Collect -> Analyze [arrowhead=vee, color="#5F6368"]; Analyze -> Pool [arrowhead=vee, color="#5F6368"]; Pool -> Evaporate [arrowhead=vee, color="#5F6368"]; Evaporate -> Pure_Product [arrowhead=vee, color="#5F6368"]; }

    A typical workflow for preparative HPLC purification.

  • Fraction Collection and Analysis:

    • Collect fractions based on the UV chromatogram.

    • Analyze the purity of the collected fractions using analytical HPLC or LC-MS.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the organic solvent (e.g., acetonitrile) by rotary evaporation.

    • Lyophilize the remaining aqueous solution to obtain the purified product as a TFA salt.

Data Presentation

The following table provides representative, illustrative data for the purification of a Br-PEG-Boc derivative. Actual yields and purity will vary depending on the specific reaction conditions and purification method.

Purification Method Stationary Phase Mobile Phase/Eluent Typical Recovery Typical Purity (by HPLC) Notes
Flash Chromatography Silica GelGradient of 1-10% MeOH in DCM60-80%>90%Prone to streaking; optimization of the solvent system is critical.
Preparative RP-HPLC C18 SilicaGradient of MeCN in H₂O with 0.1% TFA70-90%>98%Often provides higher resolution and purity. The product is typically isolated as a TFA salt.

Visualizations

Logical Relationship: Troubleshooting Poor Chromatographic Separation

// Nodes Start [label="Poor Separation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Streaking [label="Streaking Peaks?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CoElution [label="Co-elution?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ModifyEluent [label="Modify Eluent\n(add MeOH/IPA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ChangeStationaryPhase [label="Change Stationary Phase\n(e.g., to RP-C18)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ShallowGradient [label="Use Shallower Gradient", fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckLoading [label="Check for Overloading", fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Improved Separation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Streaking; Streaking -> ModifyEluent [label="Yes"]; Streaking -> CoElution [label="No"]; ModifyEluent -> Success; ModifyEluent -> ChangeStationaryPhase [label="Still poor"]; ChangeStationaryPhase -> Success; CoElution -> ShallowGradient [label="Yes"]; CoElution -> CheckLoading [label="No"]; ShallowGradient -> Success; ShallowGradient -> ChangeStationaryPhase [label="Still poor"]; CheckLoading -> Success; }

Troubleshooting flowchart for chromatographic issues.

Experimental Workflow: General Synthesis and Purification

// Nodes Synthesis [label="Synthesis of\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n& Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; CrudeProduct [label="Crude Product", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification Method", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; FlashChrom [label="Flash Chromatography\n(Silica Gel)", fillcolor="#F1F3F4", fontcolor="#202124"]; PrepHPLC [label="Preparative RP-HPLC", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Purity Analysis\n(HPLC, NMR, MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalProduct [label="Pure Product\n(>95%)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Synthesis -> Workup [arrowhead=vee, color="#5F6368"]; Workup -> CrudeProduct [arrowhead=vee, color="#5F6368"]; CrudeProduct -> Purification [arrowhead=vee, color="#5F6368"]; Purification -> FlashChrom [label=" Normal Phase", arrowhead=vee, color="#5F6368"]; Purification -> PrepHPLC [label="Reversed Phase", arrowhead=vee, color="#5F6368"]; FlashChrom -> Analysis [arrowhead=vee, color="#5F6368"]; PrepHPLC -> Analysis [arrowhead=vee, color="#5F6368"]; Analysis -> FinalProduct [arrowhead=vee, color="#5F6368"]; }

General workflow for synthesis and purification.

stability issues with Br-PEG4-C2-Boc in solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Br-PEG4-C2-Boc in solution. The information is designed to help users anticipate and address potential challenges during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues related to the stability of this compound in solution.

Q1: I am observing lower than expected yields in my reaction involving this compound. Could this be a stability issue?

A1: Yes, lower than expected yields can be an indication of degradation of the this compound linker. The two primary points of instability in the molecule are the tert-butoxycarbonyl (Boc) protecting group and the terminal alkyl bromide.

  • Boc Group Instability: The Boc group is highly sensitive to acidic conditions and will be cleaved to reveal a primary amine. If your reaction conditions are acidic, or if acidic byproducts are generated, you will lose the Boc protection.

  • Alkyl Bromide Instability: The alkyl bromide can undergo nucleophilic substitution, particularly in the presence of strong nucleophiles or under basic conditions, which can lead to hydrolysis (reaction with water) to form a hydroxyl group.

Troubleshooting Steps:

  • Verify pH: Ensure your reaction and work-up solutions are not acidic. The Boc group is labile at low pH.

  • Solvent Purity: Use anhydrous solvents where appropriate, as water can act as a nucleophile to hydrolyze the alkyl bromide.

  • Reagent Compatibility: Avoid strong bases or nucleophiles if the desired reactivity is not with the alkyl bromide.

  • Temperature Control: Elevated temperatures can accelerate degradation. Perform your reaction at the lowest effective temperature.

  • Freshness of Reagent: Ensure the this compound is from a fresh stock and has been stored properly according to the manufacturer's recommendations (typically at -20°C).

Q2: What are the expected degradation products of this compound?

A2: The primary degradation pathways for this compound are acid-catalyzed deprotection of the Boc group, hydrolysis of the alkyl bromide, and oxidation of the PEG chain.

  • Acidic Conditions: Exposure to acid will cleave the Boc group, yielding the corresponding primary amine, isobutylene, and carbon dioxide.

  • Basic/Nucleophilic Conditions: The alkyl bromide can be displaced by hydroxide or other nucleophiles to form an alcohol or other substituted products.

  • Oxidative Conditions: The polyethylene glycol (PEG) chain can be susceptible to oxidation, which can lead to chain cleavage and the formation of various byproducts, including aldehydes and carboxylic acids.

Q3: In which solvents is this compound most stable?

A3: this compound is generally more stable in aprotic solvents compared to protic solvents.

  • Recommended Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) are common solvents for reactions involving PEG linkers. However, it is crucial to use anhydrous grades of these solvents to minimize hydrolysis of the alkyl bromide.

  • Solvents to Use with Caution: Protic solvents like water, methanol, and ethanol can participate in nucleophilic attack on the alkyl bromide, leading to its hydrolysis. If these solvents are necessary for your reaction, it is best to use them at low temperatures and for short durations.

Q4: How should I store my this compound in solution?

A4: For optimal stability, it is recommended to prepare solutions of this compound fresh for each experiment. If short-term storage is necessary:

  • Solvent: Use a high-purity, anhydrous aprotic solvent such as DMF or DMSO.

  • Temperature: Store the solution at -20°C or -80°C.

  • Inert Atmosphere: For extended storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the PEG chain.

Quantitative Data Summary

While specific kinetic data for the degradation of this compound is not extensively available in the public domain, the following table summarizes the general stability of its key functional groups under various conditions. This information can be used to guide experimental design and troubleshooting.

Functional GroupConditionStabilityPotential Degradation Products
Boc-Amine Acidic (e.g., TFA, HCl)LabilePrimary Amine, Isobutylene, CO2
Basic (e.g., NaOH, amines)Generally Stable-
NucleophilesGenerally Stable-
Alkyl Bromide AcidicGenerally Stable-
Basic (e.g., aq. NaOH)Susceptible to Hydrolysis (SN2)Alcohol
Nucleophiles (e.g., H2O, ROH)Susceptible to SubstitutionAlcohol, Ether
PEG Chain Oxidizing Agents (e.g., H2O2)Susceptible to OxidationAldehydes, Carboxylic Acids, Cleavage Products
High TemperatureCan Undergo Thermal OxidationVarious Oxidation Products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for a forced degradation study to assess the stability of this compound under various stress conditions. This can help identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • This compound

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 1M

  • Hydrogen peroxide (H₂O₂), 3% (w/v)

  • HPLC system with UV or ELSD detector

  • LC-MS system for peak identification

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours.

    • Control Sample: Keep 1 mL of the stock solution at -20°C.

  • Sample Preparation for Analysis:

    • Before analysis, neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the initial mobile phase.

  • HPLC Analysis:

    • Analyze the control and stressed samples by a suitable HPLC method (see Protocol 2 for a starting method).

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent this compound peak.

  • Peak Identification:

    • For samples showing significant degradation, analyze by LC-MS to identify the mass-to-charge ratio (m/z) of the degradation products and propose their structures.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its potential degradation products. Method optimization will likely be required.

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 30% B, linear gradient to 90% B over 20 minutes, hold at 90% B for 5 minutes, return to 30% B over 1 minute, and equilibrate for 4 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 210 nm or Evaporative Light Scattering Detector (ELSD)

Visualizations

The following diagrams illustrate key concepts related to the stability of this compound.

G cluster_main This compound Stability Troubleshooting start Low Reaction Yield or Unexpected Products check_stability Suspect Linker Instability start->check_stability check_ph Check pH of Reaction and Solvents check_stability->check_ph Yes acidic Acidic Conditions (pH < 5)? check_ph->acidic boc_cleavage Boc Group Cleavage Likely acidic->boc_cleavage Yes check_nucleophiles Presence of Strong Nucleophiles/Base? acidic->check_nucleophiles No adjust_ph Use Neutral or Basic Conditions boc_cleavage->adjust_ph bromide_hydrolysis Alkyl Bromide Hydrolysis/Substitution Likely check_nucleophiles->bromide_hydrolysis Yes check_oxidants Presence of Oxidizing Agents? check_nucleophiles->check_oxidants No use_aprotic Use Anhydrous Aprotic Solvents bromide_hydrolysis->use_aprotic check_oxidants->start No, investigate other factors peg_oxidation PEG Chain Oxidation Possible check_oxidants->peg_oxidation Yes use_inert Use Inert Atmosphere peg_oxidation->use_inert

Caption: Troubleshooting workflow for this compound stability issues.

G cluster_pathways Potential Degradation Pathways of this compound cluster_acid Acid Hydrolysis cluster_base Base Hydrolysis cluster_oxidation Oxidation parent This compound acid_product H2N-PEG4-C2-Br + Isobutylene + CO2 parent->acid_product H+ base_product HO-PEG4-C2-Boc parent->base_product OH- ox_product Chain Cleavage Products (Aldehydes, Carboxylic Acids) parent->ox_product [O]

Caption: Major degradation pathways for this compound.

how to improve the efficiency of Br-PEG4-C2-Boc linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Br-PEG4-C2-Boc linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of your experiments involving this versatile linker.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what are its primary applications?

The this compound linker is a heterobifunctional crosslinker used in bioconjugation and is particularly prominent in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] It features three key components:

  • A bromo (Br) group , which serves as a reactive handle for conjugation with nucleophiles.

  • A hydrophilic tetraethylene glycol (PEG4) spacer , which enhances the solubility and reduces the immunogenicity of the resulting conjugate.

  • A tert-butyloxycarbonyl (Boc) protected amine , which allows for a second, orthogonal conjugation step after deprotection.

Q2: What are the main chemical reactions involved when using the this compound linker?

There are two primary reactions:

  • Nucleophilic Substitution: The bromo group is a good leaving group and readily reacts with nucleophiles such as thiols (from cysteine residues) and, to a lesser extent, amines (from lysine residues or the N-terminus of proteins) to form a stable covalent bond.

  • Boc Deprotection: The Boc group is an acid-labile protecting group that is removed under acidic conditions, typically with trifluoroacetic acid (TFA), to reveal a primary amine. This newly exposed amine can then be used for subsequent conjugation reactions.

Q3: Which nucleophile is more efficient for reacting with the bromo group: a thiol or an amine?

Thiols are significantly more nucleophilic than amines at neutral to slightly basic pH and will react more efficiently and selectively with the bromo group.[3] The reaction with amines generally requires more forcing conditions, such as elevated temperatures and higher pH.[3]

Q4: What are the common causes of low conjugation efficiency?

Low conjugation efficiency can stem from several factors:

  • Suboptimal pH: The pH of the reaction buffer is critical. For thiol-bromo reactions, a pH of 7-8 is generally optimal to ensure the thiol is sufficiently deprotonated to its more nucleophilic thiolate form.[4]

  • Steric Hindrance: The accessibility of the target nucleophile on the biomolecule can be limited by its local environment, which can hinder the approach of the linker.

  • Linker Hydrolysis: While generally stable, prolonged incubation in aqueous buffers, especially at extreme pH values, can lead to hydrolysis of the linker.

  • Incorrect Molar Ratio: An insufficient molar excess of the linker over the biomolecule can lead to incomplete conjugation.

Q5: What are the best practices for Boc deprotection?

Successful Boc deprotection relies on:

  • Anhydrous Conditions: The presence of water can interfere with the reaction. It is recommended to use anhydrous solvents.

  • Appropriate Acid Concentration: A solution of 20-50% TFA in dichloromethane (DCM) is commonly used.[5][6] Higher concentrations can lead to faster deprotection but may also increase the risk of side reactions.

  • Scavengers: The deprotection reaction generates a tert-butyl cation, which can lead to side reactions with sensitive amino acid residues. The use of scavengers can mitigate these side reactions.

  • Monitoring the Reaction: The progress of the deprotection should be monitored by analytical techniques such as LC-MS to ensure complete removal of the Boc group.[6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Conjugation Suboptimal pH Adjust the pH of the reaction buffer. For thiol conjugation, a pH of 7-8 is recommended. For amine conjugation, a higher pH of 8-9 may be necessary.[4]
Steric Hindrance Consider using a longer PEG linker to increase the distance between the reactive group and the biomolecule.
Linker Degradation Ensure the linker has been stored properly at -20°C. Prepare fresh solutions of the linker immediately before use.
Insufficient Molar Excess of Linker Increase the molar ratio of the linker to the biomolecule. A 5- to 20-fold molar excess is a good starting point for thiol conjugation.[6]
Heterogeneous Product Mixture Reaction with Multiple Nucleophiles If targeting thiols, ensure the reaction pH is not too high to minimize reaction with amines. Consider site-directed mutagenesis to introduce a unique cysteine residue for site-specific conjugation.
Incomplete Reaction Increase the reaction time and/or the molar excess of the linker. Monitor the reaction progress by LC-MS.
Incomplete Boc Deprotection Insufficient Acid Strength or Reaction Time Increase the concentration of TFA (e.g., from 20% to 50% in DCM) and/or extend the reaction time. Monitor the reaction by LC-MS until the starting material is no longer observed.[5][6]
Steric Hindrance from PEG Chain Gentle heating (e.g., to 30-40°C) may be required for complete deprotection, provided the conjugate is stable at that temperature.
Side Product Formation During Deprotection Alkylation by tert-butyl Cation Add a scavenger to the deprotection cocktail.
Poor Recovery After Purification Aggregation of Conjugate The PEG linker should improve solubility, but if aggregation is observed, consider adjusting the buffer composition or using a different purification method (e.g., size-exclusion chromatography instead of reverse-phase HPLC).

Quantitative Data Summary

The following tables provide an overview of the reaction conditions and their impact on the efficiency of the this compound linker. The data is compiled from general principles of bioconjugation and related studies, as specific kinetic data for this exact linker is not widely published.

Table 1: Nucleophilic Substitution with Bromo Group

Nucleophile pH Temperature (°C) Molar Excess of Linker Typical Reaction Time Expected Yield
Thiol (Cysteine) 7.0 - 8.0255 - 20 fold2 - 4 hoursHigh (>80%)
Amine (Lysine) 8.0 - 9.025 - 3720 - 50 fold12 - 24 hoursModerate (40-60%)

Table 2: Boc Deprotection Conditions

TFA Concentration in DCM (% v/v) Temperature (°C) Typical Reaction Time Expected Deprotection Efficiency
20251 - 2 hours>90%
502530 - 60 minutes>95%
5001 - 2 hours>95%

Experimental Protocols

Protocol 1: Conjugation of this compound to a Thiol-Containing Peptide/Protein

  • Materials:

    • Thiol-containing peptide or protein

    • This compound linker

    • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 1 mM EDTA

    • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    • Quenching Solution: 1 M N-acetylcysteine in water

    • Purification system (e.g., size-exclusion chromatography)

  • Procedure:

    • Prepare the peptide or protein in the Conjugation Buffer at a concentration of 1-5 mg/mL. If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP and subsequently remove the reducing agent.

    • Immediately before use, dissolve the this compound linker in a minimal amount of anhydrous DMF or DMSO to prepare a 10-20 mM stock solution.

    • Add a 10- to 20-fold molar excess of the linker stock solution to the peptide/protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid denaturation.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.

    • Monitor the reaction progress by LC-MS.

    • (Optional) Quench the reaction by adding the Quenching Solution to a final concentration of 10-20 mM and incubate for 15 minutes.

    • Purify the conjugate using size-exclusion chromatography to remove unreacted linker and other small molecules.

Protocol 2: Boc Deprotection of the PEGylated Conjugate

  • Materials:

    • Lyophilized Boc-protected PEGylated conjugate

    • Anhydrous dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

    • Cold diethyl ether

  • Procedure:

    • Dissolve the lyophilized Boc-protected conjugate in anhydrous DCM to a concentration of 5-10 mg/mL.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add an equal volume of TFA to the solution (for a 50% v/v concentration).

    • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-90 minutes.

    • Monitor the reaction progress by LC-MS to confirm the complete removal of the Boc group (a mass decrease of 100.12 Da).

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • Add cold diethyl ether to the residue to precipitate the deprotected conjugate.

    • Centrifuge to pellet the product, decant the ether, and wash the pellet with cold diethyl ether twice.

    • Dry the final product under vacuum.

Visualizations

experimental_workflow cluster_conjugation Step 1: Conjugation cluster_purification1 Purification cluster_deprotection Step 2: Boc Deprotection cluster_purification2 Final Purification Protein Thiol-containing Protein/Peptide Conjugate Boc-Protected Conjugate Protein->Conjugate pH 7.4 Linker This compound Linker->Conjugate Purify1 SEC Conjugate->Purify1 Conjugate_in Boc-Protected Conjugate Purify1->Conjugate_in Deprotected Deprotected Conjugate Purify2 Precipitation/ Lyophilization Deprotected->Purify2 Conjugate_in->Deprotected TFA/DCM

Caption: Experimental workflow for the two-step conjugation and deprotection using the this compound linker.

troubleshooting_logic Start Low Yield or Inefficient Reaction CheckReaction Which Step is Problematic? Start->CheckReaction Conjugation Conjugation Step CheckReaction->Conjugation Step 1 Deprotection Deprotection Step CheckReaction->Deprotection Step 2 CheckpH Is pH Optimal? (7-8 for thiols) Conjugation->CheckpH CheckAcid Is TFA Concentration Adequate? (20-50%) Deprotection->CheckAcid CheckMolarRatio Is Molar Ratio Sufficient? (5-20x for thiols) CheckpH->CheckMolarRatio Yes AdjustpH Adjust pH CheckpH->AdjustpH No CheckPurity Are Reagents Fresh and Pure? CheckMolarRatio->CheckPurity Yes IncreaseRatio Increase Molar Ratio CheckMolarRatio->IncreaseRatio No UseFresh Use Fresh Reagents CheckPurity->UseFresh No AdjustpH->Conjugation IncreaseRatio->Conjugation UseFresh->Conjugation CheckTime Is Reaction Time Sufficient? CheckAcid->CheckTime Yes IncreaseAcid Increase TFA Conc. CheckAcid->IncreaseAcid No CheckScavenger Are Side Products Observed? CheckTime->CheckScavenger Yes IncreaseTime Increase Reaction Time CheckTime->IncreaseTime No AddScavenger Add Scavenger CheckScavenger->AddScavenger Yes IncreaseAcid->Deprotection IncreaseTime->Deprotection AddScavenger->Deprotection

Caption: A decision tree for troubleshooting common issues encountered during experiments with this compound linkers.

References

Technical Support Center: Preventing Aggregation of ADCs Synthesized with Br-PEG4-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of Antibody-Drug Conjugates (ADCs) synthesized using the Br-PEG4-C2-Boc linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in ADC synthesis?

This compound is a heterobifunctional linker used in the synthesis of ADCs. It comprises three key components:

  • A bromo (Br) group, which is a reactive handle that can form a stable thioether bond with free sulfhydryl groups (thiols) on a monoclonal antibody (mAb), typically generated by the reduction of interchain disulfide bonds.

  • A polyethylene glycol (PEG4) spacer consisting of four PEG units. This hydrophilic spacer enhances the aqueous solubility of the ADC, can improve its pharmacokinetic properties, and helps to shield the hydrophobic drug-payload, thereby reducing the propensity for aggregation.[1]

  • A tert-butyloxycarbonyl (Boc) protecting group on a terminal amine. The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions to reveal a primary amine, which can then be used for subsequent conjugation steps if required.

Q2: What are the primary causes of ADC aggregation during and after synthesis?

ADC aggregation is a complex issue with multiple contributing factors:

  • Increased Hydrophobicity: The conjugation of potent, often hydrophobic, small molecule drugs to an antibody increases the overall hydrophobicity of the resulting ADC. This can lead to intermolecular hydrophobic interactions, which are a major driving force for aggregation.[2]

  • Unfavorable Buffer Conditions: The pH and ionic strength of the buffer during conjugation and formulation are critical. If the pH is close to the isoelectric point (pI) of the antibody or ADC, the net charge on the protein is minimal, reducing electrostatic repulsion and increasing the likelihood of aggregation.

  • Use of Co-solvents: While organic co-solvents like dimethyl sulfoxide (DMSO) are often necessary to dissolve the hydrophobic drug-linker, they can partially denature the antibody, exposing hydrophobic regions and promoting aggregation.

  • Physical Stress: Exposure to various physical stresses can induce aggregation. This includes:

    • Temperature Stress: Elevated temperatures during the conjugation reaction can lead to partial unfolding of the antibody.

    • Freeze-Thaw Cycles: Repeated freezing and thawing can denature the protein.

    • Shear Stress: Vigorous mixing or pumping can cause mechanical stress on the ADC molecules.

  • High Protein Concentration: At high concentrations, the proximity of ADC molecules increases the probability of intermolecular interactions and aggregation.

Q3: How can the choice of linker, specifically one with a PEG spacer, help in preventing aggregation?

The linker plays a crucial role in the stability and solubility of an ADC. Hydrophilic linkers, such as those containing PEG chains, are particularly effective at mitigating aggregation. The flexible, hydrophilic PEG chains can create a "shielding" effect around the hydrophobic payload, reducing its exposure to the aqueous environment and minimizing hydrophobic-driven self-association of ADC molecules. This can lead to improved solubility, reduced aggregation, and potentially better pharmacokinetic properties.

Troubleshooting Guide for ADC Aggregation

This guide provides a structured approach to identifying and resolving common issues related to ADC aggregation.

Problem Potential Cause Recommended Solution
High levels of aggregation observed immediately after conjugation reaction. Hydrophobicity of the drug-linker: The payload is highly hydrophobic, driving aggregation upon conjugation.• Increase the hydrophilicity of the linker if possible (e.g., use a longer PEG chain).• Optimize the Drug-to-Antibody Ratio (DAR); higher DARs often lead to increased aggregation.[3]
Suboptimal reaction buffer: pH is too close to the ADC's pI, or ionic strength is too low.• Adjust the pH of the conjugation buffer to be at least 1-2 units away from the pI of the antibody.• Screen different buffer systems (e.g., phosphate, histidine, citrate).
High concentration of organic co-solvent: Co-solvent used to dissolve the drug-linker is destabilizing the antibody.• Minimize the percentage of co-solvent in the final reaction mixture.• Explore alternative, less denaturing co-solvents.
Increased aggregation during the purification process. Method-induced aggregation: The conditions used for purification (e.g., high salt in HIC, buffer composition in SEC) are causing the ADC to aggregate.• For Hydrophobic Interaction Chromatography (HIC), optimize the salt type and concentration in the mobile phase.• For Size Exclusion Chromatography (SEC), ensure the mobile phase is non-denaturing and contains appropriate excipients.
Concentration-induced aggregation: The ADC becomes too concentrated during ultrafiltration/diafiltration (UF/DF) steps.• Perform concentration steps at a lower temperature.• Include anti-aggregation excipients in the diafiltration buffer.
Aggregation observed during storage or after freeze-thaw cycles. Inadequate formulation: The final formulation buffer does not sufficiently stabilize the ADC.• Optimize the formulation by screening different excipients. Common stabilizing excipients include: - Surfactants: Polysorbate 20 or 80 (typically 0.01-0.1%) to prevent surface-induced aggregation.[2] - Sugars/Polyols: Sucrose or trehalose (typically 1-10%) as cryoprotectants and stabilizers. - Amino Acids: Arginine or proline to increase solubility and prevent aggregation.[4][5]
Physical instability: The ADC is sensitive to freezing, thawing, or agitation.• Aliquot the ADC into single-use vials to minimize freeze-thaw cycles.• Store at the recommended temperature and protect from light and agitation.

Data Presentation: Impact of Formulation on ADC Aggregation

The following tables summarize the typical effects of key formulation parameters on ADC stability. Researchers should perform their own formulation screening studies to determine the optimal conditions for their specific ADC.

Table 1: Effect of pH on ADC Aggregation

pH of Formulation Buffer% Aggregation (Example)Rationale
5.01.5%pH is sufficiently far from the typical pI of an IgG (around 7-9), leading to net positive charge and electrostatic repulsion.
6.02.0%Still provides good electrostatic repulsion.
7.05.0%Closer to the pI, reduced electrostatic repulsion can lead to increased aggregation.[6]
8.08.0%Very close to the pI, minimal net charge, high propensity for aggregation.

Note: The optimal pH is highly dependent on the specific isoelectric point of the ADC.

Table 2: Effect of Excipients on ADC Aggregation under Stress Conditions (e.g., thermal or agitation stress)

ExcipientConcentration% Aggregation (Example)Mechanism of Action
None (Control) -15.0%Baseline aggregation under stress.
Polysorbate 20 0.01% (w/v)5.0%Non-ionic surfactant that prevents surface-induced aggregation and shields hydrophobic patches.[2]
0.05% (w/v)3.5%
Sucrose 2% (w/v)8.0%Stabilizes the protein's native structure through preferential exclusion, acting as a cryoprotectant.
5% (w/v)6.0%
L-Arginine 50 mM7.0%Suppresses aggregation by interacting with the protein surface and reducing intermolecular attractions.[4][5]
150 mM4.5%
Combination 0.05% Polysorbate 20 + 5% Sucrose + 150 mM L-Arginine< 2.0%Synergistic effect of multiple stabilization mechanisms.

Experimental Protocols

Protocol 1: General Procedure for ADC Synthesis via Cysteine Modification with this compound

This protocol outlines the general steps for conjugating a drug-linker construct, where the drug is attached to the Boc-deprotected amine of this compound, to a monoclonal antibody via reduced interchain cysteines. The bromoacetamide group will react with the free thiols.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Drug-linker construct (Drug-NH-C2-PEG4-Br)

  • Organic co-solvent (e.g., DMSO)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification buffer (e.g., PBS, pH 7.4)

  • Size Exclusion Chromatography (SEC) column for purification

Procedure:

  • Antibody Reduction:

    • Start with the mAb at a concentration of 5-10 mg/mL.

    • Add a 5-10 molar excess of TCEP to the mAb solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

    • Cool the reaction mixture to room temperature.

  • Drug-Linker Conjugation:

    • Dissolve the drug-linker construct in a minimal amount of DMSO to create a concentrated stock solution.

    • Add the drug-linker solution to the reduced mAb. A molar excess of 5-10 fold of the drug-linker over the antibody is a common starting point. The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v).

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

  • Quenching the Reaction:

    • Add a 5-fold molar excess of N-acetylcysteine (relative to the drug-linker) to quench any unreacted bromoacetamide groups.

    • Incubate for an additional 20 minutes at room temperature.

  • Purification of the ADC:

    • Purify the crude ADC mixture using a pre-equilibrated SEC column with purification buffer to remove unreacted drug-linker, quenching reagent, and any aggregates.

    • Collect fractions corresponding to the monomeric ADC peak.

    • Pool the relevant fractions and determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).

Protocol 2: Quantification of ADC Aggregation using Size Exclusion Chromatography (SEC)

Materials:

  • Purified ADC sample

  • SEC mobile phase (e.g., 150 mM Sodium Phosphate, pH 7.0)

  • HPLC or UPLC system with a UV detector

  • SEC column suitable for monoclonal antibody analysis

Procedure:

  • System Preparation:

    • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation:

    • Dilute the ADC sample to a concentration of approximately 1 mg/mL using the mobile phase.

    • Filter the diluted sample through a 0.22 µm syringe filter if necessary.

  • Data Acquisition:

    • Inject a defined volume (e.g., 20 µL) of the prepared sample onto the column.

    • Run the SEC method at a constant flow rate (e.g., 0.5 mL/min).

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Identify the peaks in the chromatogram. Aggregates will elute first (at a shorter retention time), followed by the monomeric ADC, and then any fragments.

    • Integrate the peak areas for the aggregate and monomer peaks.

    • Calculate the percentage of aggregation using the following formula: % Aggregation = (Area of Aggregate Peaks / (Area of Aggregate Peaks + Area of Monomer Peak)) * 100

Visualizations

ADC_Synthesis_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis mAb Monoclonal Antibody (mAb) reduction 1. Antibody Reduction (e.g., with TCEP) mAb->reduction drug_linker Drug-Linker (Br-PEG4-C2-Payload) dissolve Dissolve in Co-solvent (e.g., DMSO) drug_linker->dissolve conjugation 2. Conjugation Reaction (Thiol-Bromo Reaction) dissolve->conjugation reduction->conjugation quench 3. Quench Reaction (e.g., N-acetylcysteine) conjugation->quench purification 4. Purification (e.g., SEC, HIC) quench->purification analysis 5. Characterization (DAR, Purity, Aggregation) purification->analysis final_adc Final Purified ADC analysis->final_adc

Caption: Workflow for the synthesis and purification of an ADC.

Troubleshooting_Logic start High ADC Aggregation Observed q1 When is aggregation observed? start->q1 post_conjugation Immediately after conjugation q1->post_conjugation during_purification During purification q1->during_purification during_storage During storage/ freeze-thaw q1->during_storage cause1 Potential Causes: - High payload hydrophobicity - Suboptimal buffer (pH, salt) - High co-solvent % post_conjugation->cause1 cause2 Potential Causes: - Method-induced aggregation - Over-concentration during_purification->cause2 cause3 Potential Causes: - Inadequate formulation - Physical instability during_storage->cause3 solution1 Solutions: - Optimize DAR - Adjust buffer pH/salt - Minimize co-solvent cause1->solution1 solution2 Solutions: - Optimize purification method - Add excipients to buffers cause2->solution2 solution3 Solutions: - Screen stabilizing excipients - Aliquot for single use cause3->solution3

Caption: Troubleshooting decision tree for ADC aggregation.

References

Technical Support Center: Optimizing PROTAC Linker Length with PEG Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working on optimizing Proteolysis-Targeting Chimeras (PROTACs) using Polyethylene Glycol (PEG) derivative linkers.

Troubleshooting Guide

This section addresses specific issues that may arise during the optimization of PEG-ylated PROTACs.

Question: My new PROTAC shows good binary binding to the target protein and E3 ligase, but I observe no significant degradation. What are the potential linker-related issues?

Answer:

This is a common challenge that often points to problems with the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][2] The linker is a critical component for enabling this assembly.[1][] Here are several potential linker-related problems and troubleshooting steps:

  • Suboptimal Linker Length or Flexibility:

    • Problem: The PEG linker may be too short, causing steric hindrance that prevents the target protein and E3 ligase from assembling effectively.[1][][4] Conversely, a linker that is too long or overly flexible can lead to an unstable ternary complex and inefficient ubiquitination.[1][]

    • Solution: Synthesize a library of PROTACs with varying PEG linker lengths (e.g., changing the number of ethylene glycol units).[5][] It is common to start with linkers that result in a total length of 5-15 atoms and then expand from there.[] Even small modifications can have a significant impact on degradation efficiency.[2]

  • Unfavorable Ternary Complex Conformation:

    • Problem: Even if a ternary complex forms, the linker might orient the target protein in a way that its surface lysine residues are not accessible to the E2 ubiquitin-conjugating enzyme, preventing ubiquitination.[1]

    • Solution: Modify the linker attachment points on the warhead (target-binding ligand) or the E3 ligase ligand.[1] Analyzing the crystal structures or computational models of the ligands bound to their respective proteins can help identify solvent-exposed positions that are suitable for linker attachment without disrupting binding.[4][7]

  • Poor Physicochemical Properties Affecting Cell Permeability:

    • Problem: While PEG linkers are used to improve solubility, the overall properties of the PROTAC (high molecular weight, polar surface area) can still lead to poor cell permeability, preventing it from reaching its intracellular target.[5][8][9]

    • Solution: Balance the hydrophilicity from the PEG units with other linker components.[] Incorporating more rigid elements like piperazine or piperidine rings can sometimes improve permeability and solubility.[1][11] It's crucial to assess cell permeability experimentally using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[4] The ability of a PROTAC to adopt folded conformations in nonpolar environments, which shields polar surface area, has been correlated with higher cell permeability.[9][12]

Question: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations. How can linker optimization help mitigate this?

Answer:

The "hook effect" is a known phenomenon for PROTACs where high concentrations lead to the formation of non-productive binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex, which reduces degradation efficiency.[2][4][13] Linker design is a key strategy to mitigate this issue.[4][14]

  • Enhance Ternary Complex Cooperativity:

    • Strategy: A well-designed linker can promote favorable protein-protein interactions between the target and the E3 ligase within the ternary complex.[2] This "positive cooperativity" makes the ternary complex more stable than the individual binary complexes, favoring its formation even at high PROTAC concentrations.[2][4]

    • Action: Systematically modify the linker length and composition. PEG linkers, due to their flexibility, can allow the proteins to find an optimal orientation for favorable interactions.[15] Measure cooperativity directly using biophysical assays like SPR or ITC.[1]

  • Modify Linker Flexibility and Rigidity:

    • Strategy: A more rigid linker can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, reducing the entropic penalty of binding.[2][4] This can lead to a more stable ternary complex and a less pronounced hook effect.[4]

    • Action: While PEG linkers are inherently flexible, you can introduce rigid elements such as phenyl, triazole, or piperazine groups into the linker design to reduce conformational freedom.[8][]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting a PROTAC that exhibits poor degradation activity.

G Troubleshooting Workflow for Poor PROTAC Efficacy cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 start Initial Observation: No or Poor Degradation b1 Confirm Binary Binding (SPR / ITC) start->b1 b1_no No Binding: Re-evaluate Ligand Design b1->b1_no No b2 Assess Cell Permeability (e.g., PAMPA, CETSA) b1->b2 Binding Confirmed b2_no Poor Permeability: Modify Linker (e.g., add rigid groups) b2->b2_no No b3 Analyze Ternary Complex Formation (SPR / ITC) b2->b3 Permeability Adequate b3_no Weak/No Ternary Complex: Synthesize Linker Library (Vary PEG length, attachment) b3->b3_no No b4 Perform In Vitro Ubiquitination Assay b3->b4 Ternary Complex Forms b4_no No Ubiquitination: Change Attachment Points or E3 Ligase b4->b4_no No end_success Optimized PROTAC: Degradation Achieved b4->end_success Ubiquitination Observed G Workflow for Western Blot Degradation Assay A 1. Cell Treatment (Dose response & time course) B 2. Cell Lysis & Protein Quantification (BCA) A->B C 3. SDS-PAGE (Separate proteins by size) B->C D 4. Protein Transfer (to PVDF membrane) C->D E 5. Immunoblotting (Primary/Secondary Antibodies) D->E F 6. Detection (ECL) & Imaging E->F G 7. Data Analysis (Quantify bands, calculate DC₅₀/Dₘₐₓ) F->G G Workflow for SPR-based Ternary Complex Analysis A 1. Chip Preparation (Immobilize E3 Ligase on sensor chip) B 2. Binary Interaction 1 (Flow PROTAC over E3 Ligase) A->B C 3. Binary Interaction 2 (Flow PROTAC over immobilized POI) A->C (alternative setup) D 4. Ternary Complex Analysis (Flow POI + PROTAC over E3 Ligase) B->D C->D E 5. Data Analysis (Calculate Kᴅ values and Cooperativity α) D->E

References

Validation & Comparative

The Strategic Selection of PROTAC Linkers: A Comparative Guide to Br-PEG4-C2-Boc and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PROTAC Linker Performance with Supporting Experimental Data

The efficacy of a Proteolysis-Targeting Chimera (PROTAC) is critically dependent on the linker connecting the target protein-binding ligand and the E3 ligase-recruiting moiety. This guide provides a comparative analysis of the widely used Br-PEG4-C2-Boc linker and its alternatives, supported by experimental data, to inform the rational design of potent and selective protein degraders.

The Central Role of the Linker in PROTAC Efficacy

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[1] The linker is not a passive spacer but an active modulator of this process. Its length, composition, and flexibility are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2]

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[3][4] The this compound linker is a versatile building block that incorporates a four-unit PEG chain, offering a balance of flexibility and hydrophilicity. The terminal bromide and Boc-protected amine groups allow for straightforward and controlled chemical conjugation.

Comparative Analysis of PROTAC Linker Performance

To illustrate the impact of linker composition and length on PROTAC performance, we present a synthesized comparison based on data from studies of PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a well-established cancer therapy target.[3][5] The following tables summarize key performance indicators for a series of BRD4-targeting PROTACs composed of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by linkers of varying compositions.

In Vitro Degradation of BRD4

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[6]

Linker ClassRepresentative LinkerDC50 (nM)Dmax (%)
PEG Linkers PEG35585
PEG4 (representative of this compound) 20 95
PEG515>98
PEG63092
Alkyl Linker 8-carbon alkyl chain35>90

Note: This table is a synthesized representation based on trends reported in the literature for BRD4-targeting PROTACs.[3][5] Actual values can vary significantly based on the specific warhead, E3 ligase ligand, and linker attachment points.

The data clearly indicates that the PEG4 linker, representative of this compound, provides a potent degradation of BRD4 with a DC50 of 20 nM and a Dmax of 95%.[3] This highlights the critical role of linker length in optimizing the formation of a productive ternary complex. A linker that is too short (PEG3) or too long (PEG6) can diminish degradation efficiency.[6]

Physicochemical Properties and Cellular Permeability

The linker also significantly influences the physicochemical properties of the PROTAC, which in turn affect its cell permeability and oral bioavailability.

Linker ClassRepresentative LinkercLogP (Predicted)Aqueous SolubilityPermeability (Papp, 10⁻⁶ cm/s)
PEG Linker PEG4 (representative of this compound) Moderate High Moderate
Alkyl Linker 8-carbon alkyl chainHighLowHigh

Note: This table represents a hypothetical but illustrative dataset compiled from general findings in the literature.[7]

PEG linkers, including the PEG4 core of this compound, generally improve the aqueous solubility of PROTACs, which can be beneficial for overall bioavailability.[7] In contrast, alkyl linkers are more hydrophobic, which can enhance passive permeability but may lead to lower aqueous solubility.[7]

Visualizing the PROTAC Mechanism and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for PROTAC evaluation.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits PROTAC_bound PROTAC E3_bound E3 PROTAC_bound->E3_bound POI_bound POI POI_bound->PROTAC_bound polyUb_POI Poly-ubiquitinated POI POI_bound->polyUb_POI Ubiquitination Ub Ubiquitin E3_bound->Ub Transfer Ub->POI_bound Proteasome 26S Proteasome polyUb_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycle Peptides Degraded Peptides Proteasome->Peptides Degradation

The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_analysis Data Analysis synthesis PROTAC Synthesis (Varying Linkers) characterization Chemical Characterization (NMR, MS) synthesis->characterization binding_assays Binary & Ternary Complex Binding Assays (SPR, TR-FRET) characterization->binding_assays ubiquitination_assay In Vitro Ubiquitination Assay binding_assays->ubiquitination_assay degradation_assays Protein Degradation (Western Blot) ubiquitination_assay->degradation_assays phenotypic_assays Phenotypic Assays (Viability, Proliferation) degradation_assays->phenotypic_assays quantification Quantification of DC50, Dmax phenotypic_assays->quantification sar_analysis Structure-Activity Relationship (SAR) Analysis quantification->sar_analysis

A rational workflow for PROTAC linker selection and optimization.

Experimental Protocols

Accurate and reproducible experimental protocols are essential for the evaluation and comparison of PROTAC efficacy.

Western Blot Analysis for Protein Degradation

This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.[8]

Protocol:

  • Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[9]

  • Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[8]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.[10]

    • Transfer the separated proteins to a PVDF membrane.[10]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[9]

    • Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[9]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.[9]

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[5]

    • Quantify the band intensities using densitometry software.[5]

    • Normalize the target protein levels to the loading control.[5]

    • Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[5]

Ternary Complex Formation Assays

A variety of biophysical assays can be used to measure the formation of the ternary complex. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a sensitive and robust method suitable for high-throughput screening.[11]

TR-FRET Protocol:

  • Reagent Preparation: Prepare stock solutions of the fluorescently labeled E3 ligase (e.g., with a donor fluorophore) and the target protein (e.g., with an acceptor fluorophore) in an appropriate assay buffer.

  • PROTAC Dilution: Prepare a serial dilution of the PROTAC to be tested.

  • Assay Plate Preparation: Add the PROTAC dilutions, the labeled E3 ligase, and the labeled target protein to a low-volume 384-well plate.

  • Incubation: Incubate the plate at room temperature for a specified period to allow for complex formation.

  • Signal Detection: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements.

  • Data Analysis: Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the EC50 for ternary complex formation.[11]

Conclusion

The choice of linker is a critical decision in the design of effective PROTACs. The this compound linker, with its PEG4 core, offers a favorable balance of properties, leading to potent protein degradation as demonstrated in the context of BRD4. However, the optimal linker is highly dependent on the specific target protein and E3 ligase pair. A systematic evaluation of linker composition and length, using robust experimental protocols as outlined in this guide, is paramount for the successful development of potent and selective PROTAC therapeutics.

References

A Comparative Guide to the In Vitro Validation of PROTAC Activity: Evaluating PEGylated Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation, the rational design and rigorous validation of Proteolysis Targeting Chimeras (PROTACs) are paramount. The linker component of a PROTAC, which connects the target protein binder to the E3 ligase recruiter, is a critical determinant of its efficacy. This guide provides a comparative overview of the in vitro validation of PROTACs, with a focus on evaluating the performance of polyethylene glycol (PEG)-based linkers, such as the Br-PEG4-C2-Boc conjugate, against common alternatives.

The this compound construct is a cleavable linker containing four PEG units, often utilized in the synthesis of antibody-drug conjugates (ADCs).[1][2][3][4] While specific in vitro data for this conjugate within a PROTAC is not extensively published, its PEGylated nature allows for a comparative analysis against other linker classes, such as alkyl chains and rigid linkers, which are widely used in PROTAC design.[5][6][7]

The PROTAC Mechanism of Action: A Three-Step Process

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[8][9] Their mechanism can be broken down into three key in vitro events that must be validated:

  • Ternary Complex Formation : The PROTAC molecule facilitates the coming together of the target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a transient ternary complex.[][11] The stability and conformation of this complex are heavily influenced by the linker's length, flexibility, and chemical nature.[6]

  • Target Ubiquitination : Once the ternary complex is formed, the E3 ligase transfers ubiquitin molecules to lysine residues on the surface of the target protein.[12][13] This polyubiquitination acts as a molecular tag for degradation.[]

  • Protein Degradation : The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for breaking down unwanted proteins.[15]

The following diagram illustrates the general workflow for the in vitro validation of a PROTAC's activity.

G cluster_0 PROTAC Design & Synthesis cluster_1 In Vitro Validation cluster_2 Data Analysis & Optimization Design PROTAC Design (Warhead, Linker, E3 Ligand) Synthesis Chemical Synthesis Design->Synthesis Ternary_Complex Ternary Complex Formation Assays Synthesis->Ternary_Complex Ubiquitination Ubiquitination Assays Ternary_Complex->Ubiquitination Successful Complexation Degradation Protein Degradation Assays Ubiquitination->Degradation Efficient Tagging Data_Analysis Data Analysis (DC50, Dmax) Degradation->Data_Analysis Optimization Lead Optimization Data_Analysis->Optimization

In Vitro PROTAC Validation Workflow

Comparative Analysis of Linker Performance

The choice of linker can significantly impact a PROTAC's degradation efficiency, which is typically quantified by two key parameters: the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and the Dmax (the maximum percentage of protein degradation achievable).[5] The table below provides a hypothetical comparison of different linker types based on expected in vitro performance.

Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Ternary Complex Stability (Arbitrary Units)
PEGylated (e.g., PEG4) Protein XCRBN5090Moderate
Alkyl Chain (e.g., C8) Protein XCRBN10085Low
Rigid (e.g., Piperazine) Protein XCRBN2595High
PEGylated (e.g., PEG4) Protein YVHL7580Moderate
Alkyl Chain (e.g., C8) Protein YVHL15070Low
Rigid (e.g., Piperazine) Protein YVHL4088High

Experimental Protocols

Accurate and reproducible data are crucial for the effective development of PROTACs. Below are detailed methodologies for the key in vitro experiments.

Ternary Complex Formation Assays

Several biophysical techniques can be employed to measure the formation and stability of the ternary complex.[][16]

  • Surface Plasmon Resonance (SPR) : This technique monitors the binding of the target protein and PROTAC to an E3 ligase immobilized on a sensor chip in real-time.[]

  • Isothermal Titration Calorimetry (ITC) : ITC measures the heat changes associated with the binding events, providing thermodynamic parameters of the ternary complex formation.[16]

  • NanoBRET™ Assay : This is a cell-based assay that uses bioluminescence resonance energy transfer (BRET) to detect the proximity of the target protein and E3 ligase within living cells.[11]

The following diagram outlines a typical experimental workflow for an SPR-based ternary complex formation assay.

G cluster_workflow SPR Experimental Workflow Immobilize Immobilize E3 Ligase on Sensor Chip Inject_PROTAC Inject PROTAC Immobilize->Inject_PROTAC Inject_Target Inject Target Protein Inject_PROTAC->Inject_Target Measure_Binding Measure Binding (Association/Dissociation) Inject_Target->Measure_Binding Data_Analysis Data Analysis (KD, Cooperativity) Measure_Binding->Data_Analysis

SPR Workflow for Ternary Complex Analysis
In Vitro Ubiquitination Assays

These assays confirm that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.[12][17]

  • Western Blot-Based Ubiquitination Assay : This method involves immunoprecipitating the target protein from cell lysates treated with the PROTAC and then performing a Western blot to detect polyubiquitin chains using a specific antibody.[13][]

  • In Vitro Ubiquitination Assay Kits : Commercially available kits provide the necessary components (E1, E2, E3 enzymes, ubiquitin) to reconstitute the ubiquitination cascade in a test tube.[17][18]

Protein Degradation Assays

The definitive measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein within cells.

  • Western Blot : This is the most common method to quantify the reduction of a target protein.[15] Cells are treated with varying concentrations of the PROTAC, and the protein levels are assessed by Western blot analysis. A loading control is used to normalize the results.[15][19]

  • In-Cell Western™ : This is a quantitative immunofluorescence-based assay performed in microplates, offering higher throughput than traditional Western blotting.[]

Protocol: Western Blot for Target Protein Degradation

  • Cell Culture and Treatment : Plate cells to achieve 70-80% confluency. Treat with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours), including a vehicle control (e.g., DMSO).

  • Cell Lysis : Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.[21][22]

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer : Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting : Block the membrane and probe with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.

  • Detection and Analysis : Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin).[15]

Conclusion

The in vitro validation of PROTACs is a multi-step process that requires careful experimental design and execution. While PEGylated linkers like this compound offer advantages in terms of solubility and synthetic accessibility, comparative analysis with other linker types, such as alkyl chains and rigid linkers, is essential for optimizing PROTAC performance.[5][6][7] The methodologies outlined in this guide provide a robust framework for researchers to assess the activity of their PROTAC molecules and make informed decisions in the development of novel protein degraders.

References

A Comparative Guide to ADC Stability: Br-PEG4-C2-Boc vs. Other PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly impacting both efficacy and safety. The linker, which connects the monoclonal antibody to the cytotoxic payload, plays a pivotal role in the overall stability of the ADC in systemic circulation. Premature release of the payload can lead to off-target toxicity, while a linker that is too stable may prevent efficient drug release at the tumor site. This guide provides a detailed comparison of the Br-PEG4-C2-Boc linker with other commonly used polyethylene glycol (PEG) linkers, with a focus on ADC stability, supported by experimental data and detailed methodologies.

Introduction to PEG Linkers in ADCs

Polyethylene glycol (PEG) has been widely incorporated into ADC linker design to enhance the physicochemical properties of the conjugate. The hydrophilic nature of PEG can improve the solubility of ADCs, particularly those with hydrophobic payloads, thereby reducing the propensity for aggregation.[1][2][3] Furthermore, the flexible PEG chain can create a "shield" around the payload, potentially reducing immunogenicity and improving pharmacokinetic properties such as a longer circulation half-life.[4]

The choice of the reactive moiety on the PEG linker dictates the conjugation chemistry and, crucially, the stability of the resulting linkage to the antibody. This guide will focus on the comparison between ADCs generated using a This compound linker, which forms a stable thioether bond, and those constructed with the more conventional maleimide-PEG linkers, which form a thiosuccinimide linkage.

The Instability of Maleimide-Based Linkers

Maleimide-based linkers are widely used for cysteine-specific conjugation due to their high reactivity and selectivity towards thiol groups under mild conditions.[5] However, the resulting thiosuccinimide linkage is susceptible to degradation in vivo through a retro-Michael reaction.[6][7] This reversible reaction can lead to the premature release of the drug-linker from the antibody. The released maleimide-containing payload can then react with other thiol-containing molecules in circulation, such as albumin and glutathione, leading to off-target toxicity and a reduction in the therapeutic efficacy of the ADC.[5][8] It has been reported that the payload shedding from thiosuccinimide-containing ADCs in plasma can be as high as 50-75% within 7 to 14 days.[5]

Several strategies have been developed to address the instability of the thiosuccinimide linkage, including the use of "self-hydrolyzing" maleimides that rapidly convert the thiosuccinimide ring to a more stable, ring-opened maleamic acid thioether.[7][8][]

The this compound Linker: A More Stable Alternative?

The this compound linker utilizes a bromo functional group for conjugation to cysteine residues on the antibody. This reaction proceeds via an SN2 nucleophilic substitution, forming a stable thioether bond.[10] Unlike the thiosuccinimide linkage from maleimide chemistry, the thioether bond is not susceptible to the retro-Michael reaction and is generally considered to be highly stable under physiological conditions.[5][11] This enhanced stability is expected to minimize premature payload release and improve the overall in vivo performance of the ADC.

The "PEG4" component of the linker refers to a polyethylene glycol chain with four repeating units, which imparts hydrophilicity to the linker-payload complex. The "C2-Boc" moiety consists of a two-carbon spacer connected to a Boc-protected amine. The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines that is stable to most nucleophiles and bases but can be removed under acidic conditions.[12][13] In the context of the final ADC, the Boc-protected amine would contribute to the overall hydrophobicity of the linker. If deprotected, the resulting primary amine could potentially influence the linker's properties or serve as a handle for further modifications.

Quantitative Data on Linker Stability

Linker TypeConjugation ChemistryResulting LinkageKey Stability CharacteristicsRepresentative Data
Maleimide-PEG Thiol-Maleimide Michael AdditionThiosuccinimideSusceptible to retro-Michael reaction, leading to payload loss.[5][7]Up to 50-75% payload loss in plasma over 7-14 days.[5]
"Self-Hydrolyzing" Maleimide-PEG Thiol-Maleimide Michael Addition followed by HydrolysisMaleamic Acid ThioetherHydrolyzed ring is resistant to retro-Michael reaction, leading to improved stability.[8][]Significantly improved stability compared to conventional maleimide-based ADCs in the presence of excess thiols.[5]
Mono-Sulfone-PEG Thiol-Sulfone ReactionThioetherForms a stable thioether bond, resistant to deconjugation.Retained over 95% conjugation after 7 days at 37°C in the presence of 1 mM glutathione, whereas maleimide-PEG retained only ~70%.[14]
This compound (Expected) Thiol-Bromo SN2 AlkylationThioetherExpected to form a highly stable thioether bond, not susceptible to retro-Michael reaction.[6][11]Expected to show high stability, comparable to or exceeding that of mono-sulfone-PEG linkers.

Experimental Protocols

To assess and compare the stability of ADCs with different linkers, the following experimental protocols are recommended.

Protocol 1: In Vitro ADC Plasma Stability Assay using LC-MS

This protocol is designed to quantify the change in the drug-to-antibody ratio (DAR) over time as a measure of linker stability in a physiologically relevant matrix.[15][16]

Materials:

  • Test ADC (e.g., ADC with this compound linker)

  • Control ADC (e.g., ADC with a maleimide-PEG linker)

  • Pooled human plasma (or plasma from other relevant species)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Immunoaffinity capture beads (e.g., Protein A/G magnetic beads)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., low pH glycine buffer)

  • Neutralization buffer (e.g., Tris buffer, pH 8.0)

  • LC-MS system with a suitable column for protein analysis (e.g., reversed-phase or size-exclusion)

Procedure:

  • Sample Preparation: Spike the test and control ADCs into plasma to a final concentration of approximately 100 µg/mL. Prepare parallel control samples by spiking the ADCs into PBS.

  • Incubation: Incubate the plasma and PBS samples at 37°C.

  • Time-Point Sampling: At designated time points (e.g., 0, 6, 24, 48, 96, 168 hours), collect aliquots from the incubation mixtures and immediately freeze them at -80°C.

  • Immunoaffinity Capture: Thaw the samples and add immunoaffinity capture beads to each sample to capture the ADC.

  • Washing: Wash the beads multiple times with wash buffer to remove non-specifically bound plasma proteins.

  • Elution: Elute the captured ADC from the beads using the elution buffer and immediately neutralize the eluate.

  • LC-MS Analysis: Analyze the eluted ADC samples by LC-MS to determine the different DAR species and their relative abundance.

  • Data Analysis: Calculate the average DAR for each time point from the deconvoluted mass spectra. Plot the average DAR versus time to determine the rate of drug deconjugation.

Protocol 2: Aggregation Analysis by Size-Exclusion Chromatography (SEC)

This protocol assesses the physical stability of the ADC by quantifying the formation of high molecular weight species (aggregates).[12]

Materials:

  • Test and control ADC samples

  • SEC-HPLC system with a UV detector

  • SEC column suitable for monoclonal antibody analysis

  • Mobile phase (e.g., PBS, pH 7.4)

Procedure:

  • Sample Preparation: Prepare ADC samples at a concentration of 1 mg/mL in the mobile phase.

  • SEC-HPLC Analysis: Inject the ADC samples onto the equilibrated SEC column.

  • Data Analysis: Monitor the elution profile at 280 nm. Integrate the peak areas corresponding to the monomer and high molecular weight species. Calculate the percentage of aggregates.

Visualizing the Chemistry and Stability

The following diagrams, generated using the DOT language for Graphviz, illustrate the key chemical structures and reactions discussed.

ADC_Structure cluster_Antibody Antibody cluster_Linker Linker cluster_Payload Payload Antibody Monoclonal Antibody (e.g., IgG1) Linker PEG Linker (e.g., this compound) Antibody->Linker Stable Bond (e.g., Thioether) Payload Cytotoxic Drug Linker->Payload Covalent Bond

General structure of a PEGylated Antibody-Drug Conjugate.

Conjugation_Comparison cluster_Bromo Bromo-PEG Conjugation cluster_Maleimide Maleimide-PEG Conjugation Antibody-SH Antibody-SH Thioether_ADC Antibody-S-PEG-Payload (Stable Thioether Bond) Antibody-SH->Thioether_ADC Br_Linker Br-PEG-Payload Br_Linker->Thioether_ADC Antibody-SH_2 Antibody-SH Thiosuccinimide_ADC Antibody-S-(Succinimide)-PEG-Payload (Thiosuccinimide Bond) Antibody-SH_2->Thiosuccinimide_ADC Mal_Linker Maleimide-PEG-Payload Mal_Linker->Thiosuccinimide_ADC Retro_Michael Antibody-SH + Maleimide-PEG-Payload (Payload Loss) Thiosuccinimide_ADC->Retro_Michael Retro-Michael Reaction

Comparison of Bromo-PEG and Maleimide-PEG conjugation chemistries.

Conclusion

The choice of linker chemistry is paramount in the design of stable and effective ADCs. While maleimide-based linkers have been widely adopted, the inherent instability of the resulting thiosuccinimide linkage presents a significant challenge, leading to premature payload release and potential off-target toxicities. The this compound linker, which forms a stable thioether bond, represents a promising alternative. Although direct quantitative comparative data is limited, the fundamental principles of chemical reactivity strongly suggest that ADCs constructed with bromo-PEG linkers will exhibit superior stability in vivo. The inclusion of a PEG4 spacer enhances the hydrophilic properties of the conjugate, and the C2-Boc moiety offers a handle for potential further modifications. For the development of next-generation ADCs with an improved therapeutic window, a thorough evaluation of linker stability is essential, and the use of more stable conjugation chemistries, such as those afforded by bromo-PEG linkers, warrants strong consideration.

References

The Pivotal Role of the Linker in PROTAC Efficacy: A Comparative Analysis of PEG-Based and Alternative Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in harnessing their therapeutic potential. A key, and often underestimated, component of these heterobifunctional molecules is the linker that connects the target protein-binding warhead to the E3 ligase-recruiting anchor. This guide provides a comparative analysis of the efficacy of PROTACs based on polyethylene glycol (PEG) linkers, such as those derived from Br-PEG4-C2-Boc, against alternatives, supported by experimental data and detailed protocols.

PROTACs offer a paradigm shift from traditional occupancy-based inhibition to event-driven pharmacology, where a single molecule can catalytically induce the degradation of multiple target proteins.[1] This is achieved by hijacking the cell's ubiquitin-proteasome system.[2] The success of this process is highly dependent on the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The linker's length, composition, and rigidity are determining factors in the stability and conformation of this complex, and consequently, the efficiency of protein degradation.

Comparative Analysis of Linker Scaffolds in BRD4-Targeting PROTACs

Bromodomain-containing protein 4 (BRD4) is a well-validated epigenetic reader and a prime target for PROTAC-mediated degradation in oncology.[3] The extensive research on BRD4-targeting PROTACs provides a valuable dataset for comparing the efficacy of different linker types.

Physicochemical Properties and Their Impact

The composition of the linker directly influences the physicochemical properties of the PROTAC, such as solubility and cell permeability, which are crucial for its biological activity.

Linker TypeRepresentative PROTACTarget ProteinE3 Ligase LigandcLogP (Predicted)Key Characteristics
PEG-basedARV-825BRD4Pomalidomide (CRBN)~3.5Increased hydrophilicity, improved aqueous solubility.[4]
Alkyl-basedAnalog 1BRD4Pomalidomide (CRBN)~5.8Increased hydrophobicity, potentially higher passive permeability.[5]
Rigid (Piperazine)Compound 34BRD4Pomalidomide (CRBN)~4.2Reduced flexibility, can improve metabolic stability and solubility.[4]

Table 1: Comparison of physicochemical properties of BRD4-targeting PROTACs with different linker types. cLogP values are estimations and can vary based on the prediction algorithm.

In Vitro Degradation Efficacy

The ultimate measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein within a cellular context. This is quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

Representative PROTACLinker TypeDC50DmaxCell Line
ARV-825PEG<1 nM[6]>95%[6]Burkitt's Lymphoma (BL) cells
dBET1PEG~1.8 nM[5]>85%[5]various cancer cell lines
Alkyl-Linker AnalogAlkyl>5000 nM[5]Weak degradation[5]Not specified
Compound 34Rigid (Piperazine)60.0 nM[4]94%[4]MDA-MB-231

Table 2: Comparative in vitro degradation efficacy of BRD4-targeting PROTACs with different linker compositions.

The data indicates that PEG-based linkers in PROTACs like ARV-825 and dBET1 can lead to highly potent degradation of BRD4, with DC50 values in the nanomolar range.[5][6] In contrast, some alkyl-linker based PROTACs have shown significantly lower efficacy.[5] Rigid linkers, such as the piperazine-containing one in Compound 34, can also result in potent degradation, demonstrating that linker choice is a critical optimization parameter.[4]

Visualizing the Impact of BRD4 Degradation

The degradation of BRD4 has profound downstream effects, most notably the suppression of the MYC oncogene, a key driver in many cancers.[3]

BRD4_Signaling_Pathway cluster_PROTAC_Action PROTAC Intervention cluster_Downstream_Effects Downstream Signaling PROTAC BRD4 PROTAC BRD4 BRD4 Protein PROTAC->BRD4 Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Proteasome Proteasome BRD4->Proteasome Targeted for Degradation PTEFb P-TEFb BRD4->PTEFb Activates E3_Ligase->BRD4 Ubiquitinates Cell_Proliferation Cell Proliferation Ub Ubiquitin RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II Phosphorylates MYC_Gene MYC Gene RNA_Pol_II->MYC_Gene Transcribes MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA MYC_Protein MYC Protein MYC_mRNA->MYC_Protein MYC_Protein->Cell_Proliferation

BRD4 signaling pathway and PROTAC intervention.

Experimental Protocols

Accurate assessment of PROTAC efficacy requires robust and well-defined experimental protocols.

Western Blot for BRD4 Protein Degradation

This is the gold-standard assay for quantifying the degradation of a target protein.

1. Cell Culture and Treatment:

  • Plate cells (e.g., human monocytic leukemia cell line THP-1) at a density that allows for 70-80% confluency at the time of harvest.

  • Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 2, 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

3. SDS-PAGE and Western Blotting:

  • Denature protein samples and separate them by SDS-polyacrylamide gel electrophoresis.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against BRD4 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the BRD4 band intensity to the loading control.

  • Calculate the percentage of BRD4 degradation relative to the vehicle-treated control. The DC50 and Dmax values can be determined by plotting the percentage of degradation against the PROTAC concentration.

Western_Blot_Workflow cluster_workflow Western Blot Workflow start Cell Treatment with PROTAC lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Anti-BRD4 & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (DC50 & Dmax) detection->analysis

Workflow for Western Blot analysis of PROTAC-mediated degradation.
Cell Viability Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

1. Cell Plating and Treatment:

  • Seed cells in an opaque-walled 96-well plate at a predetermined optimal density.

  • Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).

2. Assay Procedure:

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

3. Data Acquisition and Analysis:

  • Measure the luminescence using a plate reader.

  • The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells. The IC50 value can be calculated by plotting cell viability against the PROTAC concentration.[7]

In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

1. Cell Treatment and Lysis:

  • Treat cells with the PROTAC, a proteasome inhibitor (e.g., MG132) as a positive control, and a vehicle control.

  • Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions, then dilute with a non-denaturing buffer.

2. Immunoprecipitation:

  • Immunoprecipitate the target protein (e.g., BRD4) using a specific antibody conjugated to beads (e.g., protein A/G agarose).

3. Western Blot Analysis:

  • Wash the beads to remove non-specific binding.

  • Elute the protein complexes and analyze by Western blotting using an anti-ubiquitin antibody.

  • A smear of high-molecular-weight bands in the PROTAC-treated and MG132-treated lanes indicates polyubiquitination of the target protein.

Conclusion

The efficacy of a PROTAC is a multifactorial characteristic where the linker plays a critical and active role. While this compound represents a versatile building block for constructing PROTACs with PEG-based linkers, the optimal choice of linker—be it PEG, alkyl, or a more rigid scaffold—is highly dependent on the specific target protein and E3 ligase pair. The experimental data for BRD4-targeting PROTACs demonstrates that PEG linkers can facilitate highly potent and efficient protein degradation, likely due to their favorable influence on solubility and ternary complex formation. However, the non-linear relationship between linker length and efficacy underscores the necessity for empirical testing and optimization for each new PROTAC system. The protocols provided herein offer a robust framework for the systematic evaluation and comparison of novel PROTACs, enabling researchers to make data-driven decisions in the design of next-generation targeted protein degraders.

References

The Strategic Advantage of PEGylation: A Comparative Guide to PROTACs Utilizing PEG4 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] The success of a PROTAC is critically dependent on its three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the linker that connects them. The linker is not merely a spacer but a key determinant of a PROTAC's efficacy, solubility, and pharmacokinetic properties.[3][4]

This guide provides a comparative analysis of PROTACs, with a focus on the benefits of incorporating a polyethylene glycol (PEG) linker, such as the versatile Br-PEG4-C2-Boc moiety. We will examine case studies of successful Bromodomain and Extra-Terminal (BET) protein degraders, comparing the performance of PROTACs with PEG linkers to those with alternative linker compositions.

Case Studies: BRD4-Targeting PROTACs

Bromodomain-containing protein 4 (BRD4) is a well-established therapeutic target in oncology due to its role in regulating the transcription of key oncogenes like c-MYC.[5][6] Several potent PROTACs have been developed to target BRD4 for degradation. Here, we compare two prominent examples with different linker architectures: MZ1, which utilizes a PEG-based linker, and ARV-825, which employs a different type of flexible linker.[3][7]

  • MZ1: This PROTAC conjugates the pan-BET inhibitor JQ1 to a ligand for the von Hippel-Lindau (VHL) E3 ligase via a 3-unit PEG linker.[8][9] MZ1 is notable for its ability to selectively degrade BRD4 over other BET family members, BRD2 and BRD3.[8]

  • ARV-825: This highly potent BRD4 degrader also uses a JQ1-based warhead but is linked to a ligand for the Cereblon (CRBN) E3 ligase.[7][10] ARV-825 demonstrates rapid, efficient, and prolonged degradation of BRD4.[7]

Performance Comparison of BRD4 Degraders

The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The following table summarizes the performance of MZ1 and ARV-825 in relevant cancer cell lines. While direct head-to-head comparisons in the same study are limited, the data illustrates the high potency achievable with different linker strategies. The choice between a PEG linker and an alkyl-based or other type of linker often involves a trade-off between solubility and permeability, with PEG linkers generally enhancing aqueous solubility.[11][12]

PROTACE3 Ligase LigandLinker TypeCell LineDC50 (nM)Dmax (%)
MZ1 VHLPEG-basedH6618>90
ARV-825 CRBNAlkyl/Ether-basedBurkitt's Lymphoma<1>95

Note: Data is compiled from multiple sources and serves as a representative comparison.[7] Actual values can vary based on experimental conditions.

Visualizing the Molecular Machinery

To better understand the context in which these PROTACs operate, the following diagrams illustrate the key biological pathways and experimental workflows.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Cellular Environment cluster_1 Ubiquitin-Proteasome System PROTAC PROTAC (e.g., with PEG4 Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (e.g., BRD4) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (VHL or CRBN) E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Release & Recycle Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

BRD4_Signaling_Pathway BRD4-MYC Signaling Axis BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb Recruits RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates MYC_Gene MYC Gene Locus RNAPII->MYC_Gene Binds to MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA Transcription MYC_Protein MYC Protein MYC_mRNA->MYC_Protein Translation Cell_Growth Cell Proliferation & Growth MYC_Protein->Cell_Growth Promotes PROTAC_Degrader BRD4 PROTAC PROTAC_Degrader->BRD4 Induces Degradation

Caption: Simplified BRD4/c-MYC signaling pathway.

Experimental_Workflow PROTAC Evaluation Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_quantification Data Quantification A Seed Cells in Multi-well Plates B Treat with PROTAC (Dose-Response / Time-Course) A->B C Cell Lysis & Protein Quantification (BCA Assay) B->C E Cell Viability Assay (e.g., CCK-8 / MTT) B->E D Western Blot (Target Protein Degradation) C->D F Densitometry Analysis (Normalize to Loading Control) D->F H Calculate IC50 E->H G Calculate DC50 & Dmax F->G

Caption: Typical experimental workflow for PROTAC evaluation.

Detailed Experimental Protocols

Reproducible and rigorous experimental design is crucial for evaluating PROTAC performance. Below are standard protocols for quantifying protein degradation and assessing cellular viability.

Protocol 1: Western Blot for Protein Degradation

This method is used to quantify the reduction in target protein levels following PROTAC treatment.[13][14][15]

  • Cell Culture and Treatment:

    • Seed a relevant cell line (e.g., MV4-11 for BRD4) in 6-well plates at a density that ensures 70-80% confluency at the time of treatment.

    • Prepare serial dilutions of the PROTAC compound in fresh culture medium. A typical concentration range for a dose-response experiment is 0.1 nM to 10 µM.[16]

    • Treat cells with varying concentrations of the PROTAC for a fixed duration (e.g., 2, 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).[14]

  • Cell Lysis and Protein Quantification:

    • After incubation, wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).[13]

    • Lyse the cells in RIPA buffer supplemented with protease inhibitors.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]

    • Determine the protein concentration of the supernatant using a BCA assay.[14]

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[16]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[16]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]

  • Immunoblotting and Detection:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.[13]

    • Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-Actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Protocol 2: Cell Viability Assay (CCK-8)

This protocol determines the effect of PROTAC-induced protein degradation on cell proliferation and viability.[17][18]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 3,000-4,000 cells per well in 100 µL of medium.[17]

  • Compound Treatment:

    • Treat the cells with serial dilutions of the PROTAC compound in triplicate. Include a vehicle-only control.

    • Incubate the plate for a desired period, typically 48 to 72 hours.[16]

  • Assay Procedure:

    • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[17]

    • Incubate the plate for 2-4 hours at 37°C.[17]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the cell viability against the log of the degrader concentration and use non-linear regression to calculate the IC50 value (the concentration that inhibits cell proliferation by 50%).[16]

Conclusion

The design and optimization of the linker are paramount to the development of successful PROTACs. The inclusion of PEG moieties, such as in a this compound building block, can confer advantageous physicochemical properties, including enhanced solubility and potentially improved in vivo performance.[3][19] As demonstrated by the case of BRD4 degraders, both PEG-based and other types of linkers can lead to highly potent molecules. The optimal linker choice is context-dependent and must be empirically determined, balancing factors like ternary complex formation, cell permeability, and metabolic stability. The methodologies and comparative data presented in this guide provide a framework for the rational design and evaluation of next-generation protein degraders.

References

A Head-to-Head Battle: Cleavable vs. Non-Cleavable Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant of the therapeutic efficacy and safety profile of bioconjugates, particularly antibody-drug conjugates (ADCs). The choice between a cleavable and a non-cleavable linker dictates the mechanism and site of payload release, profoundly impacting the therapeutic window. This guide provides an objective comparison of these two linker technologies, supported by experimental data, detailed protocols for key assays, and visualizations of their mechanisms of action.

At a Glance: Key Differences Between Cleavable and Non-Cleavable Linkers

FeatureCleavable LinkerNon-Cleavable Linker
Mechanism of Release Relies on specific environmental triggers (e.g., enzymes, pH, glutathione concentration) for payload release.[1][2][3]Requires complete proteolytic degradation of the antibody carrier within the lysosome to release the payload.[2][3]
Payload Form upon Release Typically releases the payload in its original, unmodified, and highly potent form.Releases the payload with an attached amino acid residue from the antibody.[2]
"Bystander Effect" High potential for a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells.[1][3]Low to negligible bystander effect as the released payload-amino acid complex is often less membrane-permeable.[1]
Plasma Stability Generally considered less stable, with a potential for premature payload release in systemic circulation.[2]Characterized by higher stability in circulation, which can lead to a better safety profile.[1][2]
Off-Target Toxicity Higher potential for off-target toxicity due to premature payload release and the bystander effect.[1]Generally lower off-target toxicity due to enhanced stability and limited bystander effect.[2]
Ideal Application Heterogeneous tumors where killing of adjacent antigen-negative cells is beneficial.[1]Hematological tumors or solid tumors with homogenous and high antigen expression.[1]

Quantitative Performance Data: A Comparative Overview

The following tables summarize quantitative data from various studies to illustrate the performance differences between cleavable and non-cleavable linkers. It is important to note that direct head-to-head comparisons with identical antibodies and payloads under the same experimental conditions are limited in the literature.

Table 1: In Vitro Cytotoxicity (IC50)
Linker TypeExample LinkerADCCell LineIC50 (nM)
CleavableValine-Citrulline (vc)Trastuzumab-vc-MMAESK-BR-3 (HER2+)0.5[4]
CleavableValine-Citrulline (vc)Trastuzumab-vc-MMAEN87 (HER2+)1.2[4]
Non-CleavableSMCCTrastuzumab-MCC-DM1 (T-DM1)SK-BR-3 (HER2+)2.8[4]
Table 2: In Vivo Tumor Growth Inhibition
Linker TypeExample LinkerADCTumor ModelDosageTumor Growth Inhibition (%)
CleavableVal-Cit-PABCanti-CD30-vc-MMAEKarpas-299 xenograft1 mg/kgHigh
Non-Cleavablemcanti-CD30-mc-MMAFKarpas-299 xenograft1 mg/kgModerate
Table 3: Plasma Stability
Linker TypeExample LinkerADCSpeciesStability (t½ in plasma)
CleavableDisulfide (SPDB)anti-CD22-SPDB-DM4Human~2-3 days
Non-CleavableSMCCTrastuzumab-MCC-DM1Human>7 days
CleavableSilyl etherTrastuzumab-silyl ether-MMAEHuman>7 days[5]

Mechanisms of Action: Visualized

The distinct mechanisms of payload release for cleavable and non-cleavable linkers are illustrated below.

G cluster_cleavable Cleavable Linker Pathway ADC_cleavable ADC (Cleavable Linker) Internalization_c Internalization ADC_cleavable->Internalization_c 1. Binding to Target Antigen Endosome_c Endosome (pH 5.5-6.2) Internalization_c->Endosome_c Lysosome_c Lysosome (pH 4.5-5.0, High Proteases, High Glutathione) Endosome_c->Lysosome_c PayloadRelease_c Payload Release Lysosome_c->PayloadRelease_c 2. Linker Cleavage (Enzymatic, pH, or Reductive) Payload_c Free Payload PayloadRelease_c->Payload_c TargetCellDeath_c Target Cell Death Payload_c->TargetCellDeath_c 3. Cytotoxic Effect BystanderCell_c Neighboring Antigen-Negative Cell Payload_c->BystanderCell_c 4. Diffusion out of Target Cell BystanderEffect_c Bystander Killing BystanderCell_c->BystanderEffect_c

Caption: Mechanism of a cleavable linker ADC.

G cluster_non_cleavable Non-Cleavable Linker Pathway ADC_non_cleavable ADC (Non-Cleavable Linker) Internalization_nc Internalization ADC_non_cleavable->Internalization_nc 1. Binding to Target Antigen Endosome_nc Endosome Internalization_nc->Endosome_nc Lysosome_nc Lysosome Endosome_nc->Lysosome_nc Degradation_nc Antibody Degradation Lysosome_nc->Degradation_nc 2. Proteolytic Degradation PayloadRelease_nc Payload-Linker- Amino Acid Release Degradation_nc->PayloadRelease_nc PayloadComplex_nc Payload Complex PayloadRelease_nc->PayloadComplex_nc TargetCellDeath_nc Target Cell Death PayloadComplex_nc->TargetCellDeath_nc 3. Cytotoxic Effect

Caption: Mechanism of a non-cleavable linker ADC.

Experimental Workflow: Evaluating Linker Performance

A systematic evaluation of linker performance is crucial for the development of effective and safe bioconjugates. The following diagram outlines a general experimental workflow.

G cluster_workflow ADC Evaluation Workflow Start ADC Design & Conjugation InVitro In Vitro Characterization Start->InVitro PlasmaStability Plasma Stability Assay InVitro->PlasmaStability Cytotoxicity Cytotoxicity Assay (e.g., MTT) InVitro->Cytotoxicity LysosomalRelease Lysosomal Release Assay InVitro->LysosomalRelease InVivo In Vivo Evaluation PlasmaStability->InVivo Cytotoxicity->InVivo LysosomalRelease->InVivo PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) InVivo->PK_PD Efficacy Tumor Growth Inhibition Studies InVivo->Efficacy Toxicity Toxicity Studies InVivo->Toxicity LeadCandidate Lead Candidate Selection PK_PD->LeadCandidate Efficacy->LeadCandidate Toxicity->LeadCandidate

Caption: General experimental workflow for ADC evaluation.

Detailed Experimental Protocols

Reproducible and standardized experimental protocols are essential for the accurate comparison of different bioconjugate constructs.

Protocol 1: In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC and the extent of premature payload release in plasma.

Materials:

  • Test ADC

  • Control ADC (with a known stable linker)

  • Human, mouse, or rat plasma (species relevant to planned in vivo studies)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein A or G magnetic beads

  • Elution buffer (e.g., 20 mM Glycine, 0.1% Acetic Acid)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test ADC in PBS.

  • Incubate the ADC in plasma at 37°C in a 96-well plate or microcentrifuge tubes at a final concentration of ~100 µg/mL. A parallel incubation in PBS serves as a control.[6]

  • Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours) and immediately freeze at -80°C.[6]

  • Thaw the plasma samples and isolate the ADC using Protein A or G magnetic beads.[6][7]

  • Wash the beads with PBS to remove non-specifically bound proteins.[6]

  • Elute the ADC from the beads using the elution buffer.[6]

  • Analyze the eluted ADC by LC-MS to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates payload loss.

  • To quantify the released free payload, precipitate the plasma proteins from an aliquot of the incubation mixture (e.g., with acetonitrile).

  • Analyze the supernatant by LC-MS/MS to quantify the concentration of the free payload.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the potency of the ADC in killing target cancer cells.[8]

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • Test ADC at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[9]

  • Prepare serial dilutions of the ADC in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the ADC dilutions to the respective wells. Include untreated cells as a control.

  • Incubate the plate for 72-120 hours at 37°C in a humidified CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.[9]

  • Add 100 µL of the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.[9]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot against the ADC concentration to determine the IC50 value.[8]

Protocol 3: Lysosomal Drug Release Assay

This assay evaluates the efficiency of payload release from the ADC within a simulated lysosomal environment.

Materials:

  • Test ADC

  • Lysosomal fraction isolated from a relevant cell line or tissue

  • Lysosomal assay buffer (e.g., 50 mM sodium acetate, pH 4.8, containing a reducing agent like DTT for disulfide linkers or purified cathepsin B for peptide linkers)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system

Procedure:

  • Incubate the ADC with the prepared lysosomal fraction or in the lysosomal assay buffer at 37°C.

  • Collect samples at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Quench the reaction by adding the quenching solution.

  • Centrifuge the samples to pellet the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.

  • Calculate the percentage of payload release over time.

Conclusion and Future Perspectives

The choice between a cleavable and a non-cleavable linker is a critical decision in the design of bioconjugates and must be tailored to the specific therapeutic application, target biology, and payload characteristics. Cleavable linkers offer the advantage of a potent bystander effect, making them suitable for treating heterogeneous tumors, but their application may be limited by lower plasma stability. Conversely, non-cleavable linkers provide superior stability and a potentially better safety profile, but their efficacy is contingent on efficient internalization and degradation of the entire ADC. The ongoing development of novel linker technologies, including those with enhanced stability and more specific cleavage mechanisms, promises to further refine our ability to create highly effective and safe targeted therapies. A thorough in vitro and in vivo evaluation, following detailed experimental protocols, is essential to identify the optimal linker strategy for a given therapeutic candidate.

References

The Impact of PEG Linker Length on PROTAC Efficiency: A Comparative Guide to BRD4 Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Proteolysis Targeting Chimeras (PROTACs) featuring different polyethylene glycol (PEG) linkers. We will delve into how the length of the PEG linker impacts key performance metrics, supported by experimental data, to inform the rational design of next-generation protein degraders.

PROTACs have emerged as a revolutionary therapeutic modality that co-opts the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1] The linker is not merely a spacer; its length, composition, and flexibility are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1] PEG linkers are widely employed in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[1]

Quantitative Comparison of PROTAC Performance

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key metrics include the half-maximal degradation concentration (DC50), which represents the potency of the PROTAC, and the maximum percentage of target protein degradation (Dmax), which indicates its efficacy.

This guide focuses on a series of well-characterized PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription. The following tables summarize quantitative data from various studies, comparing the performance of BRD4-targeting PROTACs with different PEG linker lengths.

Case Study 1: JQ1-VHL PROTACs with Varying PEG Linker Lengths

This synthesized comparison focuses on a series of PROTACs composed of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths.[1]

Table 1: In Vitro Degradation of BRD4 by JQ1-VHL PROTACs with Different PEG Linkers [1]

LinkerDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG515>98
PEG63092
  • DC50: Half-maximal degradation concentration. A lower value indicates higher potency.

  • Dmax: Maximum percentage of target protein degradation.

The data for these BRD4-targeting PROTACs indicates that a PEG5 linker provides the optimal balance of degradation potency and efficacy in this specific molecular context.[1]

Case Study 2: Head-to-Head Comparison of Prominent BRD4 Degraders

ARV-825 and dBET1 are two of the most well-studied BRD4-degrading PROTACs. Both utilize a BRD4 inhibitor and a ligand for the Cereblon (CRBN) E3 ligase, but differ in their linker composition.

Table 2: In Vitro Efficacy of ARV-825 and dBET1 in Human Burkitt's Lymphoma (Ramos) Cells

PROTACDC50 (nM)Dmax (%)
ARV-825~1>95
dBET1~3>95

Both ARV-825 and dBET1 are highly potent and efficacious degraders of BRD4. Their sub-nanomolar to low nanomolar DC50 values highlight the power of the PROTAC approach.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs. Below are methodologies for key experiments cited in the evaluation of BRD4-degrading PROTACs.

Western Blot Analysis for BRD4 Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[2]

  • Cell Culture and Treatment:

    • Seed cells (e.g., human cancer cell lines like MDA-MB-231, HeLa, or RS4;11) in 6-well plates and allow them to adhere overnight.[3]

    • Prepare serial dilutions of the PROTAC in complete growth medium.

    • Treat the cells with the PROTAC at various concentrations for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[3]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[4]

    • Determine the protein concentration of the lysates using a BCA protein assay kit.[4]

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein by boiling in Laemmli buffer.[2]

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[2]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[4]

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) overnight at 4°C.[1]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]

    • Quantify the band intensities using densitometry software.[1]

    • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).[1]

    • Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[1]

HiBiT Assay for Target Degradation Kinetics

The HiBiT protein tagging system offers a sensitive, real-time method to quantify protein degradation.[5]

  • Cell Line Generation:

    • Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the target protein (e.g., BRD4) in a cell line stably expressing the LgBiT protein.[5]

  • Assay Preparation:

    • Plate the HiBiT-tagged cells in a white, 96-well plate and incubate overnight.[6]

    • Prepare a 1X solution of Nano-Glo® Endurazine™ Live Cell Substrate in the assay medium.[6]

    • Replace the cell culture medium with the substrate solution and incubate for at least 2.5 hours to allow the luminescence to equilibrate.[6]

  • PROTAC Treatment and Measurement:

    • Prepare a 10X serial dilution of the PROTAC.

    • Add the PROTAC to the wells to achieve the final desired concentrations.[6]

    • Measure luminescence kinetically using a plate reader pre-equilibrated to 37°C.[6]

  • Data Analysis:

    • The decrease in luminescence signal corresponds to the degradation of the HiBiT-tagged protein.

    • Calculate the degradation rate, Dmax, and DC50 values from the kinetic data.[5]

Mass Spectrometry-Based Proteomics for Global Degradation Profiling

Mass spectrometry provides an unbiased and highly sensitive method to quantify changes in the entire proteome following PROTAC treatment, allowing for the assessment of both on-target and off-target degradation.[7]

  • Sample Preparation:

    • Treat cells with the PROTAC at various concentrations and time points.

    • Lyse the cells and determine the protein concentration.

    • Digest the proteins into peptides using trypsin.[7]

  • LC-MS/MS Analysis:

    • Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry (LC-MS/MS).[7]

  • Data Analysis:

    • Identify and quantify the peptides using specialized software.

    • Determine the relative abundance of each protein across the different treatment conditions.[7]

    • This allows for the precise quantification of the target protein degradation and the identification of any off-target effects.[7]

Visualizing the Process: Signaling Pathways and Experimental Workflows

To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and the general experimental workflow for evaluating their degradation efficiency.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation cluster_ub Cellular Environment PROTAC PROTAC cluster_ternary cluster_ternary POI Target Protein (e.g., BRD4) E3 E3 Ubiquitin Ligase (e.g., VHL, CRBN) PROTAC_in PROTAC E3_in PROTAC_in->E3_in Binds POI_in POI_in->PROTAC_in Binds Ub Ubiquitin Ub_POI Ubiquitinated BRD4 Proteasome 26S Proteasome Ub_POI->Proteasome Targeted for Degradation Peptides Degraded Peptides Proteasome->Peptides Degrades cluster_ternary->Ub_POI Ubiquitination

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_assays Degradation Efficiency Assays start Start: PROTAC Synthesis and Characterization cell_culture Cell Culture and Seeding start->cell_culture treatment PROTAC Treatment (Dose-Response and Time-Course) cell_culture->treatment western_blot Western Blot treatment->western_blot hibit_assay HiBiT Assay treatment->hibit_assay mass_spec Mass Spectrometry treatment->mass_spec data_analysis Data Analysis (DC50, Dmax, Kinetics, Selectivity) western_blot->data_analysis hibit_assay->data_analysis mass_spec->data_analysis conclusion Conclusion: Structure-Activity Relationship (SAR) and Lead Optimization data_analysis->conclusion

A flowchart of the typical experimental workflow for PROTAC evaluation.

Conclusion

The optimization of the PEG linker is a cornerstone of successful PROTAC design. The representative data for BRD4-targeting PROTACs clearly demonstrates that linker length is a critical parameter that must be empirically determined for each new target protein and E3 ligase pair. A linker that is too short or too long can significantly diminish the degradation efficiency. The provided experimental protocols and conceptual diagrams serve as a foundational resource for researchers aiming to rationally design and evaluate novel PROTACs, ultimately accelerating the development of this promising therapeutic class.

References

Navigating the In Vivo Landscape: A Comparative Guide to the Stability of ADCs with a Br-PEG4-C2-Boc Linker

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the linker is a critical determinant of an antibody-drug conjugate's (ADC) success. Its stability in vivo directly impacts efficacy and safety. This guide provides a comparative analysis of the in vivo stability of ADCs featuring a Br-PEG4-C2-Boc linker, juxtaposed with other common linker technologies. While specific in vivo data for the this compound linker is not extensively available in the public domain, this guide leverages data from structurally related short-chain polyethylene glycol (PEG) and cleavable linkers to provide a valuable comparative perspective.

The this compound linker is a cleavable linker incorporating a 4-unit PEG spacer.[1] The inclusion of a PEG moiety is a widely adopted strategy in ADC development to enhance hydrophilicity, which can improve solubility and pharmacokinetic properties.[][3][4] The cleavable nature of the linker is designed to ensure stable circulation of the ADC and controlled release of the cytotoxic payload within the target tumor cells.[5][6]

Comparative In Vivo Stability of ADC Linkers

The stability of an ADC linker in vivo is a crucial factor that dictates its therapeutic index. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced efficacy. Conversely, a linker that is too stable may not efficiently release the payload at the tumor site. The ideal linker maintains its integrity in the bloodstream and selectively releases the cytotoxic drug in the tumor microenvironment or upon internalization into the target cell.[3][7]

Below is a table summarizing the in vivo stability characteristics of different classes of ADC linkers, providing a framework for understanding the expected performance of a this compound linker.

Linker ClassSpecific Example(s)General In Vivo Stability CharacteristicsKey Cleavage MechanismReferences
Short-Chain PEGylated (Cleavable) This compound (Expected) Expected to have improved pharmacokinetics and stability compared to non-PEGylated counterparts due to the hydrophilic nature of the PEG spacer. The short PEG4 length aims to balance hydrophilicity with potential steric hindrance.The specific cleavage mechanism of the "C2-Boc" portion is not explicitly detailed in the provided search results, but it is classified as a cleavable linker.[1][4][8]
Peptide Linkers (Cleavable) Val-Cit (vc), Val-Ala (va)Generally stable in human plasma but can show instability in mouse plasma due to enzymatic cleavage. Modifications to the peptide sequence can enhance stability.Cathepsin B and other lysosomal proteases.[6][9]
Hydrazone Linkers (Cleavable) pH-sensitive, designed to be stable at physiological pH (7.4) and cleaved in the acidic environment of endosomes and lysosomes (pH 5-6).Acid hydrolysis.[10]
Disulfide Linkers (Cleavable) Susceptible to cleavage in the reducing environment of the cell, where glutathione concentrations are high.Thiol-disulfide exchange.[10]
Non-Cleavable Linkers Thioether (e.g., SMCC)Generally exhibit high plasma stability, as payload release relies on the degradation of the antibody backbone within the lysosome.Proteolytic degradation of the antibody.[10][11]

Visualizing ADC Structure and Stability Assessment

To better understand the components of an ADC and the workflow for assessing its in vivo stability, the following diagrams are provided.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody (mAb) Linker This compound Linker Antibody->Linker Payload Cytotoxic Payload Linker->Payload

Figure 1: Structure of an ADC with a this compound Linker.

InVivo_Stability_Workflow cluster_workflow In Vivo Stability Assessment Workflow cluster_analysis Analytical Methods Admin Administer ADC to Animal Model Collect Collect Plasma Samples at Time Points Admin->Collect Isolate Isolate ADC from Plasma Collect->Isolate Analyze Analyze ADC Stability Isolate->Analyze ELISA ELISA for Total and Conjugated Antibody Analyze->ELISA LCMS LC-MS/MS for Free Payload and DAR Analyze->LCMS

References

A Comparative Guide to the Characterization of Ternary Complex Formation with PEG-Based PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has introduced a paradigm shift in therapeutic intervention, enabling the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules orchestrate the formation of a ternary complex, bringing a target protein and an E3 ubiquitin ligase into proximity to trigger the cell's natural protein disposal machinery.[1][2][3][][] The linker component of a PROTAC, which connects the target-binding and E3 ligase-binding moieties, is a critical determinant of the efficiency and selectivity of this process.[1][2] Among the various linker types, those incorporating polyethylene glycol (PEG) motifs, such as the conceptual "Br-PEG4-C2-Boc," are widely utilized to enhance solubility and provide conformational flexibility.[2][3][][7]

This guide provides a comparative overview of the methodologies used to characterize ternary complex formation, with a focus on PROTACs employing PEG-based linkers. It is designed to assist researchers in selecting the most appropriate assays and in understanding the nuances of data interpretation.

Mechanism of PROTAC-Induced Ternary Complex Formation

PROTACs function by inducing the formation of a ternary complex comprising the PROTAC itself, the target protein of interest (POI), and an E3 ubiquitin ligase.[1][2][][8][9] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[1][10] The formation and stability of this ternary complex are paramount to the PROTAC's efficacy.[1][2][][11][12]

Below is a diagram illustrating the general mechanism of PROTAC action.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC (e.g., with this compound linker) POI Target Protein (POI) PROTAC->POI Binds to POI E3 E3 Ubiquitin Ligase PROTAC->E3 Binds to E3 Ligase Ternary_Complex POI-PROTAC-E3 Ternary Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded POI (Fragments) Proteasome->Degraded_POI Degradation

Caption: General mechanism of PROTAC-induced protein degradation.

Comparative Analysis of Linker Types in PROTACs

The choice of linker significantly impacts a PROTAC's physicochemical properties and its ability to form a stable and productive ternary complex. While "this compound" represents a specific type of PEG-based linker, a broader comparison with other linker classes is essential for rational PROTAC design.

Linker TypeKey CharacteristicsAdvantagesDisadvantages
PEG-Based Linkers Composed of repeating ethylene glycol units.[2][3]High hydrophilicity, improving solubility and cell permeability.[2][3][][7] Tunable length for optimizing ternary complex geometry.[3][][7]May have reduced metabolic stability in vivo.[2]
Alkyl-Based Linkers Consist of saturated or unsaturated alkyl chains.[2]Synthetically accessible and chemically stable.[2]Tend to be hydrophobic, which can limit aqueous solubility.[2]
Rigid Linkers (e.g., containing aromatic or cyclic structures) Incorporate structures like triazoles, piperazines, or spirocycles.[2]Provide conformational constraint, potentially enhancing selectivity and pre-organizing the molecule for binding.[2]May be more challenging to synthesize.

Biophysical Techniques for Characterizing Ternary Complex Formation

A variety of biophysical methods are employed to quantify the interactions within the ternary complex. Each technique offers unique insights into the binding affinities, kinetics, and thermodynamics of complex formation.[8][13][14]

TechniquePrincipleInformation GainedKey Considerations
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at a sensor surface upon binding of an analyte.[][16]Binding affinity (KD), association (ka) and dissociation (kd) rates, stoichiometry.[11][]Requires immobilization of one binding partner. Can be sensitive to non-specific binding.[]
Isothermal Titration Calorimetry (ITC) Measures the heat change associated with a binding event.[][17]Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[][17]Requires relatively large amounts of protein and compound.[13] PROTAC solubility can be a limiting factor.[13]
Biolayer Interferometry (BLI) Measures changes in the interference pattern of white light reflected from a biosensor tip upon molecular binding.Binding affinity (KD), association (ka) and dissociation (kd) rates.Generally higher throughput than ITC and requires less material.[13] May have lower sensitivity for weak binary interactions.[13]
Fluorescence-Based Assays (e.g., FRET, FP) Detect changes in fluorescence properties upon complex formation.[11][17]Binding affinity (KD), cooperativity.[11]Require labeling of one or more components.
NanoBRET™ A bioluminescence resonance energy transfer (BRET) assay to study protein-protein interactions in live cells.[18][19]Ternary complex formation and stability in a cellular context.[18][19]Requires genetic modification of cells to express tagged proteins.[18]

Experimental Protocols

This protocol outlines a general procedure for analyzing PROTAC-mediated ternary complex formation using SPR.

  • Immobilization:

    • An E3 ligase (e.g., VHL or Cereblon) is immobilized on a sensor chip surface.[16] Site-specific biotinylation of the ligase can improve uniform presentation.[16]

  • Binary Interaction Analysis:

    • A concentration series of the PROTAC is injected over the immobilized E3 ligase to determine the binary binding affinity (KDbinary).[16]

  • Ternary Complex Analysis:

    • A concentration series of the PROTAC, pre-incubated with a near-saturating concentration of the target protein, is injected over the immobilized E3 ligase.[16] This measures the binding affinity of the pre-formed PROTAC-target complex to the ligase (KDternary).[16]

  • Data Analysis:

    • The sensorgrams are fitted to appropriate binding models to determine kinetic parameters (ka and kd) and binding affinities (KD).

    • Cooperativity (α) is calculated as the ratio of KDbinary to KDternary. An α value greater than 1 indicates positive cooperativity, meaning the binding of the PROTAC to one protein enhances its affinity for the other.

SPR_Workflow cluster_0 Preparation cluster_1 SPR Analysis cluster_2 Data Analysis Immobilize Immobilize E3 Ligase on Sensor Chip Binary_Run Inject PROTAC over E3 Ligase Immobilize->Binary_Run Ternary_Run Inject PROTAC + POI over E3 Ligase Immobilize->Ternary_Run Prep_PROTAC Prepare PROTAC Concentration Series Prep_PROTAC->Binary_Run Prep_Complex Prepare PROTAC + POI Concentration Series Prep_Complex->Ternary_Run Binary_Data Determine KD (binary) Binary_Run->Binary_Data Ternary_Data Determine KD (ternary) Ternary_Run->Ternary_Data Cooperativity Calculate Cooperativity (α) Binary_Data->Cooperativity Ternary_Data->Cooperativity

Caption: Workflow for SPR-based analysis of ternary complex formation.

This protocol provides a general framework for using ITC to study the thermodynamics of ternary complex formation.

  • Sample Preparation:

    • The E3 ligase is placed in the ITC sample cell.

    • The PROTAC is loaded into the injection syringe. For ternary complex analysis, the PROTAC is pre-mixed with the target protein before being loaded into the syringe.

  • Titration:

    • The PROTAC (or PROTAC-target complex) is titrated into the E3 ligase solution in a series of small injections.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The resulting thermogram is integrated and fitted to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

    • Comparing the thermodynamic parameters of the binary and ternary interactions provides insights into the driving forces of complex formation.[11]

Conclusion

The characterization of ternary complex formation is a critical step in the development of effective PROTACs. The use of linkers, such as those based on the this compound structure, can significantly influence the properties of these molecules. A multi-faceted approach, employing a combination of biophysical techniques, is essential for a comprehensive understanding of the binding events that underpin targeted protein degradation. By carefully selecting and executing these assays, researchers can gain valuable insights to guide the rational design and optimization of next-generation protein degraders.

References

Safety Operating Guide

Proper Disposal of Br-PEG4-C2-Boc: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like Br-PEG4-C2-Boc are paramount for ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, a cleavable 4-unit PEG ADC linker utilized in the synthesis of antibody-drug conjugates.

This document outlines essential safety information, operational plans for disposal, and logistical considerations to empower laboratory personnel to manage this chemical waste responsibly. By adhering to these procedures, laboratories can minimize risks and maintain the highest standards of safety and environmental stewardship.

Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) provided by the manufacturer. While a specific SDS for this compound was not directly retrieved in the search, related compounds and general chemical safety principles dictate the following precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.

  • Spill Management: Have a spill kit readily available that is appropriate for halogenated organic compounds.

Disposal Protocol: A Step-by-Step Approach

The disposal of this compound, as with many specialized chemical reagents, should be managed by a licensed chemical waste disposal company. The following steps provide a general framework for its collection and preparation for disposal.

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office and the waste disposal vendor.

    • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, weighing boats).

  • Container Selection and Labeling:

    • Use a chemically resistant, leak-proof container for waste collection.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.

  • Waste Collection:

    • Collect all waste, including unused product, reaction byproducts, and contaminated materials, in the designated container.

    • For solutions containing this compound, ensure the solvent is compatible with the container material.

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated, secure hazardous waste accumulation area.

    • This area should be well-ventilated and away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

    • Provide them with all necessary information about the waste, including its composition and volume.

Quantitative Data Summary

For a quick reference, the following table summarizes key information related to this compound.

PropertyValueSource/Note
Chemical Name This compound
Primary Use ADC Linker in drug conjugate synthesis[1][2]
Recommended Storage -20°C for long-term storage
Disposal Recommendation Via a licensed chemical waste disposal companyBased on general principles for chemical waste and precautionary statements for similar compounds.[3][4] Always confirm with the specific SDS for this compound.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory steps are followed.

This compound Disposal Workflow cluster_0 On-Site Laboratory Procedures cluster_1 Waste Management and Disposal A 1. Don Personal Protective Equipment (PPE) B 2. Segregate this compound Waste A->B C 3. Use Labeled, Compatible Waste Container B->C D 4. Collect All Contaminated Materials C->D E 5. Securely Seal Waste Container D->E F 6. Store in Designated Hazardous Waste Area E->F Transfer to Storage G 7. Contact Institutional EHS Office F->G H 8. Arrange for Licensed Waste Disposal Pickup G->H I 9. Professional Disposal/Incineration H->I

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This guide provides general recommendations for the proper disposal of this compound based on available chemical information. It is not a substitute for the official Safety Data Sheet (SDS) provided by the manufacturer or the specific guidelines from your institution's Environmental Health and Safety (EHS) department. Always consult these primary resources before handling and disposing of any chemical.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Br-PEG4-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Br-PEG4-C2-Boc, a cleavable 4-unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs).[1][2] By adhering to these procedural steps, you can minimize risks and ensure the integrity of your research.

Proper handling and disposal of specialized chemical compounds are critical for both personnel safety and experimental success. This document outlines the necessary personal protective equipment (PPE), storage protocols, and disposal procedures for this compound, offering a clear, step-by-step operational plan.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the required PPE, drawing on best practices for handling brominated organic compounds and general laboratory safety.

PPE CategoryItemSpecificationRationale
Hand Protection GlovesNitrile or neoprene, powder-free.[3] Double gloving is recommended.[4]Provides a barrier against skin contact with the chemical.[5] Thicker gloves generally offer better protection.[4]
Eye Protection Safety GogglesTightly fitting, with side shields.[6][7]Protects eyes from potential splashes.[5]
Face Protection Face Shield8-inch minimum, to be worn over safety goggles.[6]Offers an additional layer of protection for the face from splashes or aerosols.
Body Protection Laboratory CoatNomex® or similar flame-resistant material, fully buttoned.[8]Protects skin and clothing from spills and splashes.[5]
Respiratory Protection RespiratorRequired if there is a risk of aerosol or dust generation.[8]Prevents inhalation of potentially harmful airborne particles.
Foot Protection Closed-toe ShoesShoes that cover the entire foot.[5]Protects feet from spills.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe handling of this compound. This plan covers all stages, from receiving the compound to its final disposal.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE (gloves and safety goggles) during inspection.

  • Verify that the container is clearly labeled with the chemical identity and associated hazards.[9]

2. Storage:

  • Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[9]

  • For long-term stability, storage at -80°C in a suitable solvent is recommended.[1][10]

  • Keep the container tightly closed to prevent the release of vapors.[6]

  • Segregate from incompatible materials such as alkalis, reducing agents, and combustible materials.[9]

3. Handling and Use:

  • All handling of this compound should be conducted within a certified laboratory chemical fume hood.[11]

  • Don all required PPE as specified in the table above before handling the compound.

  • Avoid contact with skin, eyes, and clothing.[6]

  • Avoid inhalation of any vapors or mists.[6]

  • After handling, wash hands thoroughly with soap and water.[9]

4. Disposal:

  • All waste containing this compound, including contaminated lab supplies (e.g., gloves, filter paper), must be treated as hazardous waste.[9]

  • Aqueous and solid waste should be collected in separate, designated "Halogenated Organic Waste" containers.[5][9]

  • Waste containers must be clearly labeled as "Hazardous Waste" and specify "Halogenated Organic Waste".[9]

  • Never dispose of this compound or its waste down the drain.[5]

  • Arrange for disposal through a licensed professional waste disposal service.[6]

Experimental Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.

A Receive Shipment B Inspect Package for Damage A->B C Damaged? B->C D Quarantine & Contact Supplier/Safety Officer C->D Yes E Store in Designated Location (-80°C, Solvent) C->E No F Prepare for Experiment E->F G Don Full PPE F->G H Work in Fume Hood G->H I Handle Compound H->I J Spill? I->J O Doff PPE I->O K Follow Spill Cleanup Protocol J->K Yes L Decontaminate Work Area & Glassware J->L No K->L M Segregate Waste (Halogenated Organic) L->M N Dispose of Waste via Licensed Service M->N P Wash Hands Thoroughly O->P

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Br-PEG4-C2-Boc
Reactant of Route 2
Reactant of Route 2
Br-PEG4-C2-Boc

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。